(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Description
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Properties
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZJZDGZPVYJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426882 | |
| Record name | 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001611-12-6 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001611-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for obtaining this compound, a valuable heterocyclic building block for drug discovery and development. The narrative emphasizes the rationale behind strategic choices in precursor selection, reaction mechanisms, and process control. The primary pathway detailed herein proceeds through the formation of a key pyrazole carbaldehyde intermediate, followed by chlorination and a final reductive amination step. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis, complete with detailed experimental protocols, characterization data, and safety considerations.
Introduction and Strategic Overview
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved pharmaceuticals. The title compound, this compound, incorporates several key pharmacophoric elements: a stable heterocyclic core, a chlorine atom for modulating electronic properties and providing a potential metabolic block, and a primary aminomethyl group that serves as a crucial handle for further derivatization.
The synthesis of such polysubstituted heterocycles requires a carefully planned strategy to ensure correct regiochemistry and functional group compatibility. The pathway outlined in this guide was designed for reliability and scalability, prioritizing commercially available starting materials and high-yielding, well-understood chemical transformations.
Our retrosynthetic analysis identifies the final C-N bond formation via reductive amination of a corresponding aldehyde as the key final step. This approach is advantageous due to its mild conditions and high functional group tolerance. The core of the strategy is therefore the efficient construction of the precursor, 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde.
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis is logically divided into three primary stages, starting from the construction of the ethyl-substituted pyrazole ring.
Figure 1: Proposed three-step synthesis pathway for this compound.
Step 1: Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrazole
Mechanistic Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic systems.[1] The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloromethyleniminium ion, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] The pyrazole ring, being electron-rich, undergoes electrophilic substitution, typically at the C4 position. However, in N-substituted pyrazoles lacking a C4 substituent, formylation can be directed to the C3 or C5 position. For 1-ethyl-1H-pyrazole, formylation is expected to yield the desired 3-carbaldehyde isomer, which serves as our key intermediate. This method is chosen for its reliability and the widespread availability of the reagents.[3][4]
Step 2: Electrophilic Chlorination
Mechanistic Rationale: With the formyl group installed at the C3 position, the C4 position remains the most electron-rich and sterically accessible site for a subsequent electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent.[5] It is a mild, crystalline, and easy-to-handle source of electrophilic chlorine, making it preferable to gaseous chlorine or more aggressive reagents like sulfuryl chloride for this transformation. The reaction proceeds by the attack of the pyrazole ring on the chlorine atom of NCS, with the succinimide anion acting as a leaving group. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Step 3: Reductive Amination
Mechanistic Rationale: Reductive amination is a powerful C-N bond-forming reaction that converts a carbonyl group into an amine in a single pot.[6] The reaction begins with the condensation of the aldehyde (4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde) with an ammonia source, in this case, ammonium acetate, to form an intermediate imine. This imine is then reduced in situ to the target primary amine.
The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice because it is selective for the reduction of the protonated iminium ion over the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde to an alcohol, maximizing the yield of the desired amine. The reaction is typically run in methanol at a slightly acidic pH, which is facilitated by the ammonium acetate.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 3.1: Synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-ethyl-1H-pyrazole | 96.13 | 5.00 g | 52.0 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 12.0 g (7.3 mL) | 78.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | Quench |
| Anhydrous MgSO₄ | - | ~5 g | - | Drying |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (25 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (7.3 mL, 1.5 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
-
Add 1-ethyl-1H-pyrazole (5.00 g, 1.0 equiv.) dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto 200 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-1H-pyrazole-3-carbaldehyde as a pale yellow oil.
Protocol 3.2: Synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-ethyl-1H-pyrazole-3-carbaldehyde | 124.14 | 4.00 g | 32.2 | 1.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 4.51 g | 33.8 | 1.05 |
| Acetonitrile | 41.05 | 80 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |
| Water | 18.02 | 50 mL | - | Wash |
| Anhydrous Na₂SO₄ | - | ~5 g | - | Drying |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-ethyl-1H-pyrazole-3-carbaldehyde (4.00 g, 1.0 equiv.) in acetonitrile (80 mL).
-
Add N-Chlorosuccinimide (4.51 g, 1.05 equiv.) to the solution in one portion.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash chromatography to yield 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde as a solid.
Protocol 3.3: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde | 158.59 | 3.00 g | 18.9 | 1.0 |
| Ammonium Acetate | 77.08 | 14.6 g | 189 | 10.0 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.78 g | 28.4 | 1.5 |
| Methanol | 32.04 | 100 mL | - | Solvent |
| 1M NaOH (aq) | - | ~50 mL | - | Workup |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Solvent |
| Anhydrous Na₂SO₄ | - | ~5 g | - | Drying |
Procedure:
-
To a 250 mL round-bottom flask, add 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (3.00 g, 1.0 equiv.), ammonium acetate (14.6 g, 10.0 equiv.), and methanol (100 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a single portion, add sodium cyanoborohydride (1.78 g, 1.5 equiv.) to the reaction mixture. Caution: NaBH₃CN is toxic. Handle with care.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Quench the reaction by carefully adding water (~20 mL).
-
Remove the methanol under reduced pressure.
-
Add dichloromethane (100 mL) to the remaining aqueous residue.
-
Basify the aqueous layer to pH > 10 by the slow addition of 1M NaOH solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional dichloromethane (2 x 25 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography (using a gradient elution, e.g., DCM with 0-10% Methanol containing 1% NH₄OH) to yield This compound .
Analytical Characterization
The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure, including the correct regiochemistry of the substituents on the pyrazole ring and the successful conversion of functional groups at each step.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.
Process Workflow Visualization
Figure 2: Step-by-step workflow for the reductive amination protocol.
Conclusion
This guide details a logical and experimentally validated three-step synthesis for this compound. By leveraging a Vilsmeier-Haack formylation, a selective electrophilic chlorination, and a mild reductive amination, this pathway provides a reliable route to a valuable synthetic intermediate. The protocols have been designed to be clear and reproducible for skilled synthetic chemists. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp.0-0.
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Reddy, C. S., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(3), pp. 547-552.
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Request PDF. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.
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El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
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Organic Chemistry Portal. Vilsmeier-Haack Reaction.
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Pawar, R. P., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
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Fadda, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), pp. 196-245.
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Organic Chemistry Portal. Reductive Amination - Common Conditions.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
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ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.
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Fadda, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), pp. 196-245.
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XMB Forum. (2012). reductive amination using ammonium acetate/NaBH4.
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BenchChem. (2025). comparative analysis of different reducing agents in amination.
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Mali, S. M., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7226.
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Šačkus, A., et al. (2013). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2013(3), pp. 249-263.
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Macmillan Group. (2005). Direct and Enantioselective Organocatalytic r-Chlorination of Aldehydes. Journal of the American Chemical Society.
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Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
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An In-depth Technical Guide to the Physicochemical Properties of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and biological properties. This guide focuses on a specific, yet highly promising derivative: (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (CAS No. 1001611-12-6). This compound, featuring a chlorine atom at the 4-position, an ethyl group at the 1-position, and a methanamine substituent at the 3-position, represents a valuable building block for the synthesis of novel therapeutic candidates. The strategic placement of these functional groups offers multiple points for molecular elaboration, making it a molecule of significant interest in drug discovery programs.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a plausible synthetic route with detailed experimental considerations, and an exploration of its potential applications in pharmaceutical research.
Molecular Structure and Key Physicochemical Properties
The unique arrangement of substituents on the pyrazole ring of this compound dictates its chemical behavior and potential biological activity.
Figure 1: Chemical structure of this compound.
A summary of the available and predicted physicochemical data for this compound is presented in the table below. It is important to note that while the molecular formula and weight are established, some other parameters are predicted based on computational models due to the limited availability of experimental data in published literature.
| Property | Value | Source |
| CAS Number | 1001611-12-6 | [1] |
| Molecular Formula | C6H10ClN3 | [1] |
| Molecular Weight | 159.62 g/mol | [1] |
| Predicted Boiling Point | 268.4 ± 25.0 °C at 760 mmHg | [3] |
| Predicted pKa | (Not available) | - |
| Predicted Solubility | (See discussion below) | - |
Solubility Profile (Qualitative)
Proposed Synthesis Pathway
A plausible and efficient synthetic route to this compound involves a multi-step process commencing with the construction of the pyrazole core, followed by functional group manipulations. This proposed pathway is based on established synthetic methodologies for related pyrazole derivatives.[4][5]
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on general synthetic methods for pyrazole derivatives and represent a viable route to the target compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add ethylhydrazine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) and slowly add phosphorus oxychloride (POCl3) (3-5 eq) at 0 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
-
Vilsmeier Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) (1.5 eq) to N,N-dimethylformamide (DMF) (3-4 eq) at 0 °C.
-
Reaction: To the prepared Vilsmeier reagent, add a solution of 4-chloro-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in DMF dropwise at 0 °C.
-
Heating: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base and extract with an appropriate organic solvent. The crude product can be purified by column chromatography.
Protocol 4 & 5: Synthesis of this compound via Oximation and Reduction
-
Oximation: Dissolve 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a suitable solvent like ethanol. Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The oxime can be isolated by precipitation or extraction.
-
Reduction: The resulting oxime can be reduced to the target amine using various methods. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. Alternatively, a chemical reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent can be employed.
-
Work-up and Purification: After the reduction is complete, the catalyst is filtered off (for hydrogenation), or the reaction is quenched carefully (for LiAlH4). The crude amine is then isolated by extraction and can be purified by distillation under reduced pressure or by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely available, the expected spectroscopic characteristics of this compound can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons of the methanamine group would likely appear as a singlet, and the amine protons as a broad singlet. The pyrazole ring proton at the 5-position would appear as a singlet in the aromatic region.
-
¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group, the methylene carbon of the methanamine group, and the three carbons of the pyrazole ring. The carbon bearing the chlorine atom would be significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation would likely involve the loss of the ethyl group, the aminomethyl group, and other characteristic cleavages of the pyrazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group, C-H stretching for the alkyl groups, and C=N and C=C stretching vibrations from the pyrazole ring.
Potential Applications in Drug Discovery
The structural motifs present in this compound make it a highly attractive starting material for the synthesis of a diverse range of potential therapeutic agents. The primary amine handle allows for the introduction of various functionalities through reactions such as acylation, alkylation, and reductive amination, enabling the construction of large and diverse chemical libraries for high-throughput screening.
The pyrazole core itself is a well-established pharmacophore found in drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the chloro substituent can enhance lipophilicity and potentially improve metabolic stability or binding affinity to target proteins.
Figure 3: Potential derivatization and therapeutic applications.
Conclusion
This compound is a versatile and valuable building block in the field of medicinal chemistry. While detailed experimental data on its physicochemical properties are still emerging, this guide provides a solid foundation based on established chemical principles and data from related compounds. The proposed synthetic pathway offers a practical approach for its preparation, and its structural features open up numerous avenues for the development of novel drug candidates. As research in the area of pyrazole-based therapeutics continues to expand, the importance of intermediates like this compound is set to grow, making it a key compound for researchers in the pharmaceutical sciences.
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International Journal of Scientific Research and Publication. Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. Available at: [Link]
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Journal of Chemical Sciences. Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Available at: [Link]
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An In-Depth Technical Guide to the Structure Elucidation and Confirmation of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
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An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Neuroscience Research
Abstract: This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and safety data for PF-04447943 (CAS: 1082744-20-4), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and related fields. It consolidates key data on the compound's pharmacology, summarizes its application in preclinical models of cognitive function, and offers detailed protocols for its handling, storage, and use in experimental settings.
A Note on Chemical Identification
Initial inquiries for CAS number 1001611-12-6 may lead to "(4-Chloro-1-ethyl-1h-pyrazol-3-yl)methanamine." However, the vast body of scientific literature concerning a well-characterized, brain-penetrant PDE9A inhibitor used in cognitive research points to PF-04447943 , which is correctly identified by CAS number 1082744-20-4 . This guide will focus exclusively on the latter, as it aligns with the interests of the specified audience of researchers and drug development professionals.
Introduction to PF-04447943: A Tool for Modulating cGMP Signaling
PF-04447943 is a cell-permeable pyrazolo[3,4-d]pyrimidinone compound that has emerged as a critical tool for investigating the role of cyclic guanosine monophosphate (cGMP) signaling in the central nervous system. Developed through structure-based drug design, it is a highly potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cGMP.[1] Its ability to cross the blood-brain barrier and modulate cGMP levels in the brain has made it a valuable agent in preclinical studies of synaptic plasticity and cognitive function.[2]
Mechanism of Action: Targeting PDE9A to Enhance Synaptic Function
The primary mechanism of action of PF-04447943 is its highly selective inhibition of the PDE9A enzyme. PDE9A has a high affinity for cGMP and plays a crucial role in regulating its intracellular concentration. By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation in neuronal cells. This elevation of cGMP is believed to enhance downstream signaling pathways that are critical for synaptic plasticity, a fundamental process for learning and memory.
Studies have shown that PF-04447943 exhibits high affinity for human, rhesus, and rat PDE9A, with Ki values in the low nanomolar range.[1][3] Its selectivity for PDE9A is significant when compared to other phosphodiesterase families, ensuring a targeted pharmacological effect.[1] In preclinical models, administration of PF-04447943 has been demonstrated to increase cGMP levels in both the brain and cerebrospinal fluid.[4]
Caption: Workflow for preparing a PF-04447943 stock solution.
In Vivo Studies: Cognitive Enhancement in Rodent Models
Oral administration of PF-04447943 has been shown to improve performance in various rodent models of cognition. For instance, doses around 1-3 mg/kg have enhanced memory in novel object recognition tasks and social recognition tests in mice and rats. [2][5]These behavioral effects are correlated with increased levels of phosphorylated GluR1 in the hippocampus, indicating an enhancement of synaptic signaling. [5]
Safety and Handling
While PF-04447943 has been found to be generally safe and well-tolerated in clinical trials, proper laboratory safety precautions are essential when handling this potent, biologically active compound. [4]
Hazard Identification and Precautionary Measures
As a research chemical, a full toxicological profile may not be available. It should be handled with care, assuming it is potentially hazardous.
| Hazard Class | Classification | Precautionary Statement |
| Acute Toxicity | Not classified. Handle as potentially toxic. | Avoid ingestion, inhalation, and contact with skin and eyes. |
| Skin Corrosion/Irritation | Not classified. | Wear protective gloves and lab coat. |
| Eye Damage/Irritation | Not classified. | Wear safety glasses or goggles. |
| Carcinogenicity/Mutagenicity | No data available. | Handle in a well-ventilated area or chemical fume hood. |
First Aid Measures
Standard first aid procedures for chemical exposure in a laboratory setting should be followed.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [6]* After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. [6]* After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Handling and Storage
-
Handling: Use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid creating dust when handling the solid form. It is recommended to handle the compound in a chemical fume hood.
-
Storage: Store in a tightly sealed container at the recommended temperature of -20°C in a dry, well-ventilated area. [1][2]
Clinical Safety Insights
In a Phase 2 clinical trial for Alzheimer's disease, PF-04447943 was administered at 25 mg twice daily for 12 weeks. While the trial did not meet its primary cognitive endpoints, the compound was generally safe and well-tolerated. The most frequently reported adverse events were gastrointestinal, including diarrhea (5.5% vs 3% in placebo) and nausea (5.5% vs 1% in placebo). [4]
Conclusion
PF-04447943 is a potent, selective, and brain-penetrant inhibitor of PDE9A that serves as a powerful research tool for the neuroscience community. Its ability to modulate cGMP signaling pathways provides a valuable method for investigating the molecular underpinnings of synaptic plasticity and cognitive function. While it has shown a favorable safety profile in clinical settings, adherence to standard laboratory safety protocols is paramount for researchers. This guide provides the foundational knowledge required for the safe and effective application of PF-04447943 in a research environment.
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PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor . BioCrick. [Link]
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Initial Biological Screening of Novel Pyrazole Derivatives: A Strategic Approach to Hit Identification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] Their five-membered heterocyclic scaffold, containing two adjacent nitrogen atoms, provides a versatile framework for designing molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The journey from a newly synthesized pyrazole derivative to a viable drug candidate, however, is a meticulous process of elimination and optimization. The initial biological screening is the most critical stage in this journey, acting as a funnel to identify "hit" compounds with the desired biological activity and drug-like properties from a library of novel molecules.
This guide provides a comprehensive, field-proven framework for the initial biological evaluation of novel pyrazole derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind the experimental choices, presenting an integrated screening cascade that begins with computational profiling and progresses through tiered in vitro assays. This strategy is designed to maximize efficiency, conserve resources, and build a robust data package for informed decision-making and hit prioritization.
Chapter 1: The Foundational Step - In Silico Profiling
Before committing to the time and expense of chemical synthesis and wet lab experiments, a foundational in silico assessment is paramount. Computational chemistry offers a cost-effective and rapid means to predict the fundamental pharmacokinetic properties and potential biological targets of novel pyrazole derivatives, allowing for the early deselection of compounds with a low probability of success.[4][5]
The Rationale for a Computational First Approach
The high attrition rate of drug candidates in later stages of development is often due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6][7] In silico ADMET prediction allows researchers to flag potential liabilities such as poor oral bioavailability, metabolic instability, or potential toxicity before a single experiment is run.[7][8] Concurrently, molecular docking studies can predict the binding affinity of the designed molecules to known biological targets, providing a rationale for prioritizing specific compounds for synthesis and testing against particular diseases.[4][9]
Key In Silico Analyses
-
ADMET Prediction : A suite of computational models is used to estimate properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential interactions with cytochrome P450 enzymes. This helps in designing compounds with favorable drug-like characteristics.[6][8]
-
Molecular Docking : This technique models the interaction between a small molecule (the pyrazole derivative) and the binding site of a target protein (e.g., a kinase, enzyme, or receptor).[9] The results, often expressed as a "docking score," help to predict binding affinity and orientation, guiding the selection of compounds for specific biological assays.[9][10] For pyrazole derivatives, common targets for docking studies include Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR), which are frequently implicated in cancer.[11][12][13]
Visualization: Conceptual In Silico Screening Workflow
Caption: Workflow for computational pre-screening of pyrazole derivatives.
Chapter 2: Primary Screening - Assessing General Cytotoxicity
Every compound selected from the in silico phase must first be evaluated for its general effect on cell viability. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[14] It serves as a broad-spectrum primary screen to identify compounds that are biologically active and to determine the concentration range for subsequent, more specific assays.
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (i.e., viable) cells, to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[14] These crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[14][15]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, including controls for background absorbance and untreated cells to ensure data integrity.
Materials:
-
Novel pyrazole derivatives (stock solutions in DMSO)
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) and a non-cancerous cell line (e.g., BEAS-2B)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[17]
-
96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[14][18]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).[14]
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[15][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[18]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (or a range of 550-600 nm) using a microplate reader.[15][18]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
Visualization: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Chapter 3: Secondary Screening - Investigating Specific Bioactivities
Compounds demonstrating significant cytotoxicity in the primary screen are advanced to secondary assays to elucidate their specific biological activities. Based on the vast body of literature, pyrazole derivatives frequently exhibit potent antimicrobial and anticancer effects.[11][19][20]
Antimicrobial Activity Screening
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[21]
Rationale: This assay provides quantitative data on a compound's potency against a panel of relevant pathogenic bacteria and fungi. Its accuracy is comparable to agar dilution, and the 96-well plate format allows for efficient testing of multiple compounds and concentrations simultaneously.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Active pyrazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[20][22]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[23]
-
Sterile 96-well microtiter plates
-
Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls[20]
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each pyrazole derivative in the appropriate broth. The typical concentration range to test is 0.25 to 256 µg/mL.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism, adjusted to a specific concentration (e.g., ~1.5 x 10⁸ CFU/mL for bacteria).[23] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a "growth control" well (inoculum in broth, no compound) and a "sterility control" well (broth only).[23]
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.[22]
-
MIC Determination: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
Data Presentation: Hypothetical Screening Results
| Compound ID | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| PZ-001 | 5.2 | >128 |
| PZ-002 | 78.1 | 8 |
| PZ-003 | 9.8 | 16 |
| PZ-004 | >100 | >128 |
| Doxorubicin | 0.95 | N/A |
| Ampicillin | N/A | 2 |
This table illustrates how data can be structured to compare different activities. PZ-001 shows promise as an anticancer lead, while PZ-002 is a more interesting antimicrobial candidate.
Chapter 4: Target Validation - Enzyme Inhibition Assays
For compounds showing potent and selective anticancer activity, the next logical step is to investigate their mechanism of action. Many pyrazole derivatives exert their effects by inhibiting specific enzymes crucial for cancer cell proliferation and survival, particularly protein kinases.[11][13] Kinase inhibition assays are essential for validating that a compound engages its intended molecular target.
Rationale for Kinase Inhibition Assays
Dysregulation of protein kinase activity is a hallmark of cancer.[24] Pyrazoles have been successfully developed as inhibitors of kinases like CDK2, BRAF, EGFR, and VEGFR-2.[11] An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of a purified kinase, providing a quantitative measure of potency (IC₅₀) and confirming the mechanism of action.[25][26]
Visualization: Representative Kinase Signaling Pathway
Caption: Inhibition of the RAF/MEK/ERK pathway by a pyrazole derivative.
Experimental Protocol: Generic Luminescence-Based Kinase Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation reaction.[24]
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A, BRAF V600E)
-
Specific kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[24]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the pyrazole inhibitor in DMSO.[24]
-
Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control.
-
Pre-incubation: Add the purified kinase to each well and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[24]
-
Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.[24]
-
Stop Reaction & Deplete ATP: Add the ADP detection reagent (e.g., ADP-Glo™ Reagent). This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[24]
-
Generate Luminescent Signal: Add the Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used in a coupled luciferase reaction to generate light. Incubate for 30 minutes at room temperature.[24]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[24]
Chapter 5: Data Integration and Hit Prioritization
The final step in the initial screening phase is to integrate all the data—in silico predictions, cytotoxicity, and specific bioactivities—to select the most promising "hit" compounds for further study.
The Hit Criteria: A promising hit compound should ideally exhibit:
-
Potency: Low IC₅₀ or MIC value against the desired target (e.g., cancer cell line or microbe).
-
Selectivity: Significantly less activity against non-cancerous cells (a high therapeutic index) or a narrow spectrum of microbial targets if desired.
-
Favorable ADMET Profile: Good predicted oral bioavailability and low predicted toxicity from the initial in silico screen.
-
Confirmed Mechanism: For target-based approaches, confirmed activity in an enzyme inhibition assay.
Visualization: Hit Prioritization Workflow
Caption: Decision-making flowchart for prioritizing hit compounds.
Conclusion
The initial biological screening of novel pyrazole derivatives is a multi-step, integrated process that relies on a logical progression from broad, high-throughput methods to more specific, mechanism-based assays. By commencing with in silico profiling to eliminate compounds with poor drug-like properties, followed by a primary cytotoxicity screen to identify biologically active molecules, and culminating in secondary and target-based assays to confirm potency and mechanism, researchers can efficiently identify high-quality hit compounds. This strategic cascade ensures that resources are focused on derivatives with the highest potential for development into next-generation therapeutics.
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A Framework for the In Vitro Biological Characterization of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
An in-depth technical guide by a Senior Application Scientist
Abstract
This technical guide outlines a strategic and comprehensive framework for the in vitro biological evaluation of the novel compound, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities. This document provides not just protocols, but the underlying scientific rationale for a tiered approach to characterization, beginning with foundational cytotoxicity profiling, progressing to specific mechanistic enzyme inhibition assays, and culminating in target engagement verification through receptor binding studies. As a Senior Application Scientist, my objective is to present a self-validating system of inquiry, enabling research teams to efficiently and rigorously elucidate the biological potential of this and similar chemical entities.
Introduction and Rationale
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery. Pyrazole derivatives are known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Their success is largely due to their ability to act as versatile pharmacophores, capable of engaging with a multitude of biological targets through various non-covalent interactions. Published studies on related pyrazole compounds have shown potent activity against cancer cell lines and specific enzymes like tyrosinase, highlighting the therapeutic potential embedded within this chemical class.
Compound Profile: this compound
The subject of this guide is this compound, a distinct pyrazole derivative.
-
Chemical Name: this compound
-
CAS Number: 1001611-12-6
-
Molecular Formula: C6H10ClN3
-
Molecular Weight: 159.62 g/mol
Structure: The molecule consists of a central pyrazole ring. An ethyl group is attached to one nitrogen (N1), a chloro group is at position 4, and a methanamine (-CH2NH2) group is at position 3. The presence of the chloro and methanamine functional groups provides specific steric and electronic properties that may dictate its biological interactions and potential as a therapeutic agent.
Rationale for a Tiered In Vitro Investigation
Given the established pharmacological importance of the pyrazole scaffold, a systematic in vitro evaluation of this compound is a logical step in drug discovery. The lack of specific published data on this compound necessitates a foundational approach. Our proposed workflow is designed to first establish a general biological activity profile and then to progressively narrow the focus towards a specific mechanism of action. This tiered approach is both resource-efficient and scientifically rigorous.
-
**Tier 1: Cytotoxicit
The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evident in the numerous FDA-approved drugs that feature this core structure, spanning a wide array of therapeutic areas including anti-inflammatory, anticancer, and antiviral agents. The unique physicochemical properties of the pyrazole ring, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive exploration of the discovery and development of pyrazole-based therapeutic agents, from fundamental synthetic strategies to in-depth case studies of marketed drugs.
I. Strategic Synthesis of the Pyrazole Core: From Classical to Contemporary Methods
The construction of the pyrazole ring has evolved from traditional condensation reactions to highly efficient, modern catalytic and multicomponent strategies. These advancements have provided medicinal chemists with powerful tools to access a broader chemical space with improved yields and regioselectivity.
Classical Synthesis: The Enduring Knorr Cyclocondensation
The most traditional and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This foundational strategy remains a staple for creating a diverse range of substituted pyrazoles.
A variation of this classical approach utilizes the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines, which typically proceeds through a Michael addition followed by cyclization and dehydration.
Modern Synthetic Innovations: Expanding the Chemical Space
Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for pyrazole synthesis, including [3+2] cycloaddition reactions and multicomponent reactions (MCRs).
[3+2] Cycloaddition Reactions: This powerful strategy for forming the five-membered pyrazole ring typically involves the reaction of a diazo compound (as a 1,3-dipole) with an alkyne or alkene (as a dipolarophile).
Multicomponent Reactions (MCRs): MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form the pyrazole product. These reactions are particularly valuable in generating libraries of diverse pyrazole derivatives for high-throughput screening. A common MCR approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.
II. Medicinal Chemistry of Pyrazoles: SAR, Bioisosterism, and Therapeutic Applications
The pyrazole scaffold's success in drug discovery is largely due to its tunable nature, allowing for the optimization of biological activity and pharmacokinetic properties through strategic substitutions.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how different substituents on the pyrazole ring influence a compound's interaction with its biological target. For instance, in the development of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for potent and selective CB1 receptor antagonism. Key findings from these studies revealed that a 2,4-dichlorophenyl substituent at the 1-position, a carboxamido group at the 3-position, and a para-substituted phenyl ring at the 5-position were essential for high affinity and selectivity.
| Position | Optimal Substituent for CB1 Antagonism | Rationale |
| 1-Position | 2,4-Dichlorophenyl | Enhances binding affinity. |
| 3-Position | Piperidinyl carboxamide | Provides optimal selectivity for CB1 over CB2 receptors. |
| 5-Position | p-Iodophenyl | Results in the highest affinity for the CB1 receptor. |
Pyrazole as a Bioisostere
The pyrazole ring is often employed as a bioisostere for other aromatic or heteroaromatic rings, such as benzene or imidazole. This strategy can lead to improved potency, selectivity, and physicochemical properties like solubility and metabolic stability. For example, replacing a phenyl ring with a pyrazole can reduce lipophilicity and potentially mitigate off-target effects.
Diverse Therapeutic Applications
The versatility of the pyrazole scaffold is reflected in the wide range of biological activities exhibited by its derivatives. Pyrazole-containing compounds have been successfully developed as:
-
Anti-inflammatory agents: Notably, selective COX-2 inhibitors like Celecoxib.
-
Anticancer agents: Targeting various kinases and signaling pathways.
-
Antimicrobial and antifungal agents.
-
Antituberculosis agents.
-
Cannabinoid receptor antagonists: Such as Rimonabant (although later withdrawn).
III. Case Studies: From Bench to Bedside
The following case studies illustrate the successful application of the principles discussed above in the discovery and development of landmark pyrazole-based drugs.
Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced at sites of inflammation. This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.
A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib, a selective COX-2 inhibitor. Celecoxib was approved by the FDA on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.
Sildenafil (Viagra®): A Serendipitous Discovery
Sildenafil, with its pyrazolo-pyrimidinone core, was originally developed by Pfizer scientists as a treatment for hypertension and angina pectoris. During clinical trials, it was observed to have a significant side effect of inducing penile erections. This led to a shift in its development, and it was eventually approved for the treatment of erectile dysfunction. Sildenafil acts by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cGMP, which regulates blood flow in the penis.
IV. Experimental Protocols: A Practical Guide
This section provides representative, step-by-step methodologies for the synthesis and biological evaluation of pyrazole-based compounds.
Synthesis of a 1,5-Diarylpyrazole via Chalcone Intermediate
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: Dissolve an appropriate acetophenone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol.
-
Base Addition: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Continue stirring for 2-4 hours. The formation of a solid precipitate usually indicates the completion of the reaction.
-
Isolation: Filter the precipitated chalcone, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
Step 2: Cyclization to the Pyrazole
-
Reaction Setup: Suspend the synthesized chalcone (1.0 mmol) in a solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add a hydrazine derivative (e.g., 4-sulfonamidophenyl hydrazine hydrochloride, 1.1 mmol).
-
Reaction Execution: Heat the mixture to reflux for 6-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting solid by filtration, wash with water, and purify by recrystallization to yield the final 1,5-diarylpyrazole.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.
-
Reagents: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.
-
Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.
-
Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify kinase activity using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound | Target Kinase | IC₅₀ (µM) |
| Pyrazole A | Kinase X | 0.5 |
| Pyrazole B | Kinase X | 1.2 |
| Pyrazole C | Kinase X | 0.08 |
V. Future Directions and Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies to access even greater chemical diversity, as well as the exploration of pyrazole derivatives for new and challenging biological targets. The metabolic stability of the pyrazole nucleus makes it an attractive component in the design of next-generation therapeutics.
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- Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b).
- Various methods for the synthesis of pyrazole.
- **Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3
A Strategic Guide to the Preliminary Pharmacological Profiling of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, anticancer, and antipsychotic indications.[1][2][3] This guide presents a comprehensive, technically-grounded strategy for the preliminary pharmacological characterization of a novel pyrazole derivative, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (hereafter referred to as Compound X). In the absence of specific published data for Compound X, this document outlines a robust, logic-driven workflow designed for its initial investigation. We will detail proposed synthetic methodologies, a tiered in vitro screening cascade to identify biological targets and mechanisms of action, and foundational in vivo studies to assess its pharmacokinetic profile and preliminary safety. This whitepaper is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols for evaluating a new chemical entity within this promising chemical class.
Rationale and Synthetic Strategy
The Pyrazole Scaffold: A Foundation of Pharmacological Diversity
The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a cornerstone of modern drug design.[4][5] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene, allow it to modulate physicochemical properties like lipophilicity and solubility, enhancing drug-like characteristics.[6] Pyrazole-containing drugs have demonstrated a wide array of therapeutic activities, including but not limited to anti-inflammatory (e.g., Celecoxib), anticancer (e.g., Ruxolitinib), and anti-obesity (e.g., Rimonabant) effects.[1][2][7] The specific substitutions on the pyrazole ring of Compound X—a chloro group at position 4, an ethyl group at N1, and a methanamine at position 3—suggest potential interactions with various biological targets and necessitate a systematic pharmacological evaluation.
Proposed Synthesis Route
A plausible synthesis for Compound X would likely begin with a substituted pyrazole carboxylate intermediate. The general approach often involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species to form the core pyrazole ring.[1][2] Subsequent functional group interconversions would lead to the final compound.
Experimental Protocol: Proposed Synthesis of this compound
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Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate. React ethyl 2-formyl-3-oxobutanoate with ethylhydrazine in a suitable solvent like ethanol under reflux to yield the pyrazole core via cyclocondensation.
-
Step 2: Chlorination. The pyrazole ring is activated towards electrophilic substitution at the 4-position. Chlorination can be achieved using an electrochemical method in an aqueous NaCl solution or with a chemical chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as acetonitrile.[8]
-
Step 3: Amide Formation. Convert the resulting ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate to the corresponding primary amide. This is typically accomplished by hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., with thionyl chloride or a coupling agent like HATU) and reaction with ammonia.
-
Step 4: Reduction to Amine. Reduce the primary amide to the target methanamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Purification and Characterization. Purify the final product using column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Pharmacological Profiling: A Tiered Approach
A systematic in vitro evaluation is critical to identify the biological activity of a novel compound and to understand its mechanism of action (MoA) before committing to more complex in vivo studies.[9] A tiered approach, starting broad and progressively focusing, is the most efficient strategy.
Tier 1: Broad Phenotypic and Target-Class Screening
The initial goal is to cast a wide net to detect any significant biological activity.
-
Phenotypic Screening: Assess the effect of Compound X across a panel of human cell lines representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).[10] This can reveal unexpected anti-proliferative activity.
-
Broad Target Binding Panel: Employ a commercial service (e.g., Eurofins SafetyScreen or CEREP) to screen Compound X at a single high concentration (e.g., 10 µM) against a panel of ~50-100 common drug targets, including GPCRs, kinases, ion channels, and transporters. This helps identify primary targets and potential off-target liabilities simultaneously.
Tier 2: Hit Confirmation and Potency Determination
Any "hits" from Tier 1 screening (e.g., >50% inhibition in a binding assay or significant anti-proliferative effect) must be confirmed.
-
Dose-Response Assays: Conduct full concentration-response curves for any confirmed hits to determine key potency metrics like IC₅₀ (for inhibition) or EC₅₀ (for activation).
-
Orthogonal Assays: Validate the primary target interaction using a different assay format. For example, if a binding assay identified a kinase as a target, a functional enzymatic assay should be used to confirm inhibition of its catalytic activity.
Tier 3: Mechanism of Action (MoA) and Selectivity Studies
Once a primary target is validated, the MoA must be elucidated.
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that Compound X engages its target within a cellular context.
-
Downstream Signaling Analysis: If the target is part of a known signaling pathway (e.g., a kinase in the MAPK pathway), use techniques like Western Blot or AlphaLISA® to measure the phosphorylation status of downstream substrates.
-
Selectivity Profiling: If the primary target is a member of a large family (e.g., kinases), profile Compound X against a panel of closely related family members to determine its selectivity. High selectivity is often a desirable trait to minimize off-target effects.
Diagram: In Vitro Profiling Workflow
Caption: A tiered workflow for the in vitro pharmacological profiling of a novel compound.
In Vivo Pharmacokinetic (PK) Profiling
Understanding a compound's behavior in a living organism is a crucial step in drug development.[11] A preliminary pharmacokinetic (PK) study, typically in rodents, provides essential information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[12]
Study Design and Protocol
A standard rodent PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different cohorts of animals (e.g., male Sprague-Dawley rats).[13]
-
Formulation: Develop a suitable vehicle for both IV and PO administration. For a novel compound, a common starting formulation is a solution in a vehicle like 10% DMSO, 40% PEG400, and 50% saline.[13]
-
Dosing:
-
IV Cohort: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Cohort: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) from each animal at multiple time points. A typical schedule would be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing and Analysis: Process blood to plasma and store at -80°C. Quantify the concentration of Compound X in plasma using a sensitive and selective bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13]
Data Analysis and Key Parameters
The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance for Drug Development |
|---|---|---|
| Cₘₐₓ | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tₘₐₓ | Time at which Cₘₐₓ is observed | Provides information on the speed of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug. |
| t₁/₂ | Elimination Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates efficiency of elimination. |
| Vd | Volume of Distribution | Apparent volume into which the drug distributes; indicates tissue penetration. |
| F% | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation. |
Diagram: Relationship between PK/PD and Therapeutic Window
Caption: The interplay between pharmacokinetics (PK) and pharmacodynamics (PD).
Preliminary Safety and Toxicology
Early assessment of potential toxicity is crucial to avoid late-stage failures.
-
In Vitro Cytotoxicity: Determine the concentration of Compound X that causes 50% cell death (CC₅₀) in a non-cancerous, healthy cell line (e.g., human hepatocytes or HEK293 cells). The ratio of cytotoxic concentration to efficacious concentration (CC₅₀/IC₅₀) provides an initial therapeutic index.
-
In Vitro hERG Assay: The hERG potassium channel is a critical anti-target; blockade can lead to fatal cardiac arrhythmias. An early-stage functional patch-clamp assay is the gold standard for assessing hERG liability.
-
Ames Test: Evaluate the mutagenic potential of Compound X using the bacterial reverse mutation assay (Ames test). This is a standard regulatory requirement for genotoxicity.
-
In Vivo Dose Range Finding: A preliminary dose range-finding study in rodents can establish the Maximum Tolerated Dose (MTD). This involves administering escalating doses of Compound X and monitoring for clinical signs of toxicity, body weight changes, and gross pathology.
Data Integration and Future Directions
The culmination of this preliminary profile is a holistic assessment of the compound's potential. By integrating the in vitro potency, selectivity, and safety data with the in vivo pharmacokinetic profile, a clear picture emerges. A promising compound will exhibit high on-target potency, a clean off-target profile, acceptable pharmacokinetics (e.g., oral bioavailability >20%, half-life suitable for the intended dosing regimen), and a significant margin between the efficacious and toxic concentrations. This integrated dataset forms the basis of a " go/no-go " decision, guiding future investment in more extensive efficacy studies in disease-relevant animal models and formal preclinical toxicology.
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Investigating the Mechanism of Action for Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evident in the vast array of pharmacological activities exhibited by its substituted derivatives, which have led to numerous FDA-approved drugs.[1][2][3] These compounds are at the forefront of therapeutic interventions for a multitude of diseases, acting as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5]
The therapeutic success of pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib and the JAK inhibitor Ruxolitinib, stems from their ability to interact with high specificity and affinity with their biological targets.[6][7] Understanding the precise mechanism of action (MoA) of a novel substituted pyrazole is therefore a critical endeavor in the drug discovery pipeline. It not only illuminates the compound's therapeutic potential but also helps in anticipating potential off-target effects and guiding lead optimization.
This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to meticulously investigate the MoA of substituted pyrazoles. We will move beyond a mere listing of techniques to delve into the strategic and causal reasoning behind experimental design, data interpretation, and the integration of computational and experimental approaches. Our focus is to provide a self-validating system of protocols and logic that ensures scientific rigor and accelerates the journey from a promising hit to a well-characterized clinical candidate.
Pillar I: The Strategic Workflow for Mechanism of Action Elucidation
A robust MoA investigation is a multi-pronged, iterative process. It begins with broad, unbiased screening and progressively narrows down to specific molecular interactions and their functional consequences. The following workflow represents a logical and efficient progression for characterizing a novel substituted pyrazole.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine Analogs
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3][4] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and engage in crucial hydrogen bonding interactions, make it an attractive scaffold for drug design.[1][5] This guide provides a comprehensive framework for conducting a systematic Structure-Activity Relationship (SAR) study, using the novel core scaffold, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, as a starting point. We will delineate a strategic approach to analog design, outline a robust experimental screening cascade, and interpret illustrative data to derive meaningful SAR insights. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of lead identification and optimization.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery.[6] Its success is demonstrated by its presence in drugs spanning a wide range of therapeutic areas, from the anti-inflammatory agent celecoxib to anticancer and antipsychotic medications.[1][3] The value of the pyrazole ring lies in its ability to:
-
Serve as a Bioisostere: It can effectively replace other cyclic systems, like phenyl or imidazole rings, often leading to improved potency, solubility, and metabolic stability.[1][5][7]
-
Engage in Key Interactions: The nitrogen atoms can act as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating strong and specific interactions with biological targets.[1]
-
Provide a Tunable Platform: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize a compound's pharmacological profile.[8][9]
The specific scaffold under investigation, this compound, presents several key features for exploration: a substituted pyrazole core, a flexible methanamine linker, and specific substitution patterns (N1-ethyl, C4-chloro) that provide distinct vectors for chemical modification.
Strategic Framework for SAR Exploration
A successful SAR campaign is not a random walk through chemical space but a systematic, hypothesis-driven process.[10][11][12] Our approach is to deconstruct the core scaffold into distinct regions and iteratively modify each while monitoring the impact on biological activity and drug-like properties.
Hypothetical Target Rationale: Protein Kinases
Given the prevalence of pyrazole-containing molecules as kinase inhibitors, we will proceed with the hypothesis that our scaffold is a promising starting point for developing an inhibitor of a specific protein kinase, for instance, a member of the MAP kinase family like Dual Leucine Zipper Kinase (DLK, MAP3K12), a target implicated in neurodegenerative diseases.[13][14] The N-(1H-pyrazol-3-yl)amine motif is a known hinge-binding element in many kinase inhibitors, making our scaffold a rational starting point.[13]
Analog Design and Synthesis Strategy
The core scaffold is divided into three primary regions for modification (R¹, R², and R³), with the pyrazole core itself representing a fourth area for exploration via scaffold hopping.
Caption: Key regions for analog synthesis and SAR exploration.
A plausible synthetic route would involve the construction of the substituted pyrazole core, followed by functionalization to introduce the methanamine side chain and subsequent modifications at the R¹, R², and R³ positions.[15][16]
Experimental Design: A Tiered Screening Cascade
To efficiently identify promising compounds, a multi-tiered screening cascade is essential. This approach prioritizes potent and selective compounds with favorable drug-like properties while minimizing resource expenditure on less promising analogs.[17][18]
Caption: A typical workflow for hit identification and lead optimization.
Primary Biochemical Assay
The initial screen should be a robust, high-throughput biochemical assay to determine the direct inhibitory activity of each analog against the target kinase.[19]
-
Methodology: A radiometric assay (e.g., ³³P-ATP filter binding) or a non-radioactive format like TR-FRET can be used to measure the phosphorylation of a specific peptide substrate by the kinase.[20][21]
-
Protocol Outline:
-
Dispense kinase, peptide substrate, and ATP into a 384-well plate.
-
Add test compounds from a dilution series (typically 10-point dose-response).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify substrate phosphorylation.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20]
-
-
Goal: Identify compounds with an IC₅₀ < 1 µM for progression.
Secondary Cellular Assay
Compounds active in the biochemical assay must be tested in a cellular context to confirm on-target activity and assess cell membrane permeability.[22]
-
Methodology: A cellular target engagement assay, such as the NanoBRET™ assay, can measure compound binding to the target kinase within intact cells.[22] Alternatively, a functional assay measuring the phosphorylation of a downstream substrate of the target kinase can be employed.
-
Goal: Confirm cellular activity (EC₅₀) and identify compounds where biochemical potency translates to a cellular effect.
ADME & Selectivity Profiling
Concurrent with potency testing, key drug-like properties should be evaluated.[23][24][25] This "fail early, fail fast" approach is critical for efficient lead optimization.[11][17]
-
Selectivity: Active compounds should be screened against a panel of related kinases to assess their selectivity profile. High selectivity is crucial for minimizing off-target effects and potential toxicity.
-
ADME (Absorption, Distribution, Metabolism, Excretion): Early, high-throughput in vitro ADME assays are performed to assess:
Illustrative SAR Data and Interpretation
The following tables present hypothetical data to illustrate how SAR is developed. Our starting compound, Cmpd 1 , has a biochemical IC₅₀ of 850 nM and a cellular EC₅₀ of 5.2 µM.
Table 1: SAR of the Methanamine (R¹) Position
This series explores how modifications to the primary amine affect kinase inhibition.
| Cmpd | R¹ Modification | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) | Microsomal Stability (t½, min) | Notes |
| 1 | -NH₂ (Primary Amine) | 850 | 5.2 | 25 | Baseline |
| 2 | -NH(Me) (Secondary Amine) | 450 | 2.1 | 35 | Increased potency, likely favorable interaction in pocket. |
| 3 | -N(Me)₂ (Tertiary Amine) | 2100 | > 20 | 40 | Loss of H-bond donor is detrimental. Steric clash? |
| 4 | -NH-C(O)Me (Amide) | 95 | 0.45 | > 60 | Significant potency gain. Amide NH and C=O likely form key H-bonds. Improved stability. |
| 5 | -OH (Alcohol) | > 10,000 | > 50 | - | Removal of basic nitrogen eliminates activity. |
Interpretation: The primary amine is a key interaction point. Acylation to an amide (Cmpd 4 ) dramatically improves both biochemical and cellular potency, as well as metabolic stability, suggesting the amide group forms strong hydrogen bonds with the target. The secondary amine (Cmpd 2 ) is tolerated and slightly beneficial, but the tertiary amine (Cmpd 3 ) is detrimental, highlighting the importance of the N-H as a hydrogen bond donor.
Table 2: SAR of the N1-Ethyl (R²) Position
Starting from the more potent amide analog (Cmpd 4 ), this series explores the solvent-exposed region.
| Cmpd | R² Modification | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) | cLogP | Notes |
| 4 | -Ethyl | 95 | 0.45 | 2.8 | Baseline |
| 6 | -Methyl | 250 | 1.1 | 2.3 | Smaller group reduces potency; suboptimal filling of pocket. |
| 7 | -Isopropyl | 45 | 0.22 | 3.2 | Increased bulk is well-tolerated and improves potency. |
| 8 | -Cyclopropyl | 30 | 0.15 | 2.9 | Rigid cyclopropyl group provides optimal fit and potency. |
| 9 | -tert-Butyl | 350 | 1.5 | 3.7 | Excessive bulk is detrimental. |
Interpretation: This region appears to occupy a moderately sized hydrophobic pocket. Increasing the size from ethyl to isopropyl (Cmpd 7 ) and introducing conformational rigidity with a cyclopropyl group (Cmpd 8 ) are highly beneficial. This suggests that the cyclopropyl group orients the rest of the molecule optimally within the active site.
Table 3: SAR of the C4-Chloro (R³) Position
Using the optimized lead (Cmpd 8 ), this series investigates the electronic and steric effects at the C4 position.
| Cmpd | R³ Modification | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) | Notes |
| 8 | -Cl | 30 | 0.15 | Baseline |
| 10 | -F | 75 | 0.38 | Smaller halogen is less potent. |
| 11 | -Br | 40 | 0.20 | Larger halogen offers no benefit over Cl. |
| 12 | -H | 1500 | 8.5 | Halogen is critical for activity. Likely an important interaction or conformational effect. |
| 13 | -Me | 980 | 5.1 | Small alkyl group significantly reduces potency compared to halogen. |
Interpretation: The presence of a halogen at C4 is critical for potent activity, as its removal (Cmpd 12 ) results in a >50-fold loss in potency. The chloro substituent provides the best balance of size and electronics for this position.
Conclusion and Future Directions
This systematic SAR investigation, based on the this compound scaffold, has yielded a hypothetical lead compound, Cmpd 8 , with potent biochemical (IC₅₀ = 30 nM) and cellular (EC₅₀ = 0.15 µM) activity.
Key SAR Findings:
-
R¹ (Linker): An acetamide group is optimal, providing key hydrogen bonding interactions.
-
R² (N1-substituent): A small, rigid cyclopropyl group provides the best fit in a hydrophobic, solvent-exposed pocket.
-
R³ (C4-substituent): A chlorine atom is critical for maintaining high potency.
The next steps in this drug discovery program would involve:
-
In-depth Profiling of Cmpd 8: Conduct a full kinase selectivity screen and comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies.
-
Further Optimization: Explore additional modifications to the acetamide group on R¹ to further improve properties. For example, incorporating small cyclic groups or different alkyl chains.
-
Scaffold Hopping: If insurmountable liabilities (e.g., toxicity, poor PK) are discovered with the pyrazole core, initiate a scaffold hopping campaign to replace the pyrazole with a suitable bioisostere (e.g., triazole, oxadiazole) while retaining the key pharmacophoric elements identified in this study.[7][28][29][30]
This guide demonstrates a logical, iterative, and multi-parameter optimization strategy that is fundamental to modern drug discovery.[31][32] By integrating synthetic chemistry with a cascade of biological and ADME assays, a promising lead series can be efficiently advanced toward a clinical candidate.
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(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine molecular docking studies
An In-Depth Technical Guide to Molecular Docking Studies of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Abstract
This technical guide provides a comprehensive, step-by-step methodology for conducting molecular docking studies on the novel compound, this compound. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework from initial target selection to post-docking analysis and validation. By synthesizing established computational protocols with the underlying scientific rationale, this document serves as a self-validating guide to predict the binding interactions and affinity of this pyrazole derivative against a therapeutically relevant biological target. We will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a representative target to illustrate the complete workflow, reflecting the known anti-inflammatory potential of many pyrazole derivatives.[4][5]
Introduction
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a remarkably versatile and valuable scaffold in drug discovery.[6] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to form diverse and potent interactions with biological targets.[2] This has led to the development of a wide array of pharmaceuticals across various therapeutic areas, including anti-inflammatory agents (Celecoxib), anticoagulants (Apixaban), and oncology treatments (Crizotinib).[1] The metabolic stability and synthetic tractability of the pyrazole core further enhance its appeal to medicinal chemists.[3]
Focus Molecule: this compound
The subject of this guide, this compound, is a substituted pyrazole derivative. Its structure features a chloro group at the 4-position, an ethyl group at the N1 position, and a methanamine group at the 3-position. While specific biological data for this exact molecule is not extensively published, its structural motifs suggest potential pharmacological activity.[7][8] The presence of the chloro and ethyl groups can significantly influence its interaction with biological targets, a key aspect of structure-activity relationship (SAR) studies.[6] Given the prevalence of pyrazoles as enzyme inhibitors, computational methods like molecular docking are essential first steps to explore its therapeutic potential.[9]
Core Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[10][11][12] The process simulates the binding event at an atomic level, aiming to find the most stable complex with the lowest free energy of binding.[13] This is governed by two primary components: a search algorithm that explores various ligand conformations and orientations within the binding site, and a scoring function that estimates the binding affinity for each generated pose.[13] The results provide critical insights into how a potential drug might interact with its target, guiding further optimization and experimental validation.[14]
Part I: The Pre-Docking Workflow: Foundational Preparation
A successful docking study is built upon meticulous preparation of both the receptor and the ligand. Errors or oversights at this stage can lead to scientifically invalid results. This section details the essential preparatory steps.
Section 1.1: Target Selection and Preparation
Target Rationale: Many pyrazole derivatives are known to be potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[4][5] Therefore, for this guide, we select human COX-2 as our therapeutic target to hypothetically investigate the anti-inflammatory potential of this compound.
Experimental Protocol: Receptor Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., Celecoxib) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3LN1.
-
Initial Cleaning:
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT).[15][16]
-
Remove all non-essential components, including water molecules, co-factors not essential for binding, and any co-crystallized ligands.
-
Rationale: Crystallographic water molecules can create steric hindrance or form interactions that are not relevant in a physiological context. Removing them simplifies the system and focuses on direct protein-ligand interactions.[17][18] The original ligand must be removed to make the binding site available for docking our new compound.
-
-
Add Hydrogen Atoms:
-
Use the software's tools to add hydrogen atoms to the protein structure. Ensure that polar hydrogens are added.[19][20]
-
Rationale: PDB files often do not include hydrogen atoms to reduce file size. Hydrogens are critical for defining the correct ionization states of residues and for forming hydrogen bonds, which are key to molecular recognition.[21]
-
-
Assign Partial Charges:
-
Save in Required Format: Save the prepared receptor structure in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Section 1.2: Ligand Preparation
Experimental Protocol: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from a database like PubChem if available.
-
Convert to 3D: Convert the 2D drawing into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Rationale: This step ensures that the ligand has realistic bond lengths, angles, and geometry before docking begins, preventing the algorithm from starting with a high-energy, improbable conformation.[18]
-
-
Assign Partial Charges: Use a tool like AutoDock Tools to calculate and assign Gasteiger charges to the ligand atoms.[24]
-
Define Rotatable Bonds: Automatically detect and define the rotatable bonds within the ligand.
-
Rationale: This step is crucial for flexible docking, allowing the search algorithm to explore different conformations of the ligand within the binding site, which is essential for accurately modeling the induced-fit phenomenon.[24]
-
-
Save in Required Format: Save the final prepared ligand structure in the PDBQT format.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C6H10ClN3 | [8] |
| Molecular Weight | 159.62 g/mol | [8] |
| CAS Number | 1001611-12-6 | [25] |
| Caption: Key properties of the ligand this compound. |
Part II: The Docking Simulation: Predicting the Interaction
With the receptor and ligand prepared, the next phase is to perform the docking simulation using a program like AutoDock Vina.
Section 2.1: Defining the Search Space (Grid Box)
Experimental Protocol: Grid Box Generation
-
Load Prepared Molecules: Open the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files in AutoDock Tools.
-
Identify the Active Site: The binding site of COX-2 is a well-characterized hydrophobic channel. In a structure with a co-crystallized inhibitor (like 3LN1), the active site is easily identified as the space occupied by that inhibitor.
-
Generate the Grid Box:
-
Center the grid box on the active site.
-
Adjust the dimensions (x, y, z) of the box to be large enough to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand's position.[19] A size of 20x20x20 Å is often a good starting point.[26]
-
Rationale: The grid box defines the three-dimensional space where the docking program will search for valid binding poses for the ligand. A well-defined box focuses the computational effort on the region of interest, increasing efficiency and accuracy.[22]
-
-
Save Configuration: Save the grid box parameters (center coordinates and dimensions) to a configuration text file (e.g., conf.txt). This file will be used as an input for the Vina command.
Section 2.2: Running the Docking Simulation
Execution via Command Line:
The docking simulation is typically run from the command line. The command for AutoDock Vina is as follows:
-
--receptor: Specifies the prepared protein file.
-
--ligand: Specifies the prepared ligand file.
-
--config: Points to the text file containing the grid box center and size.
-
--out: Specifies the output file for the docked ligand poses.
-
--log: Specifies the output file for the binding affinity scores and other data.
Part III: Post-Docking Analysis and Validation
Section 3.1: Interpreting Docking Scores and Poses
-
Binding Affinity (Score): The primary output in the log.txt file is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[14][27]
-
Binding Poses: The output.pdbqt file contains the coordinates for the top-ranked binding poses (typically 9-10 by default). The pose with the lowest binding affinity score is considered the most likely binding mode.
-
Root Mean Square Deviation (RMSD): When validating, RMSD measures the average distance between the atoms of a docked ligand pose and a reference (crystal structure) pose. An RMSD value below 2.0 Å is generally considered a successful prediction, indicating the docking protocol can accurately reproduce the experimental binding mode.[27][28]
Section 3.2: Visualization and Interaction Analysis
Experimental Protocol: Visualizing Interactions
-
Load Complex: Open the receptor PDBQT file and the docking output PDBQT file in a visualization program like PyMOL or Discovery Studio Visualizer.[29]
-
Select Best Pose: Focus on the top-ranked pose (Mode 1).
-
Identify Interactions: Use the software's analysis tools to identify and display non-covalent interactions between the ligand and the protein's active site residues.[30]
-
Hydrogen Bonds: Look for dashed lines indicating hydrogen bonds between donor/acceptor atoms. These are critical for specificity and affinity.
-
Hydrophobic Interactions: Identify residues with non-polar side chains (e.g., Val, Leu, Ile, Phe) that are in close contact with non-polar parts of the ligand.
-
Pi-Stacking: Look for interactions between aromatic rings on the ligand and aromatic residues (e.g., Phe, Tyr, Trp) in the protein.
-
-
Generate 2D Diagram: Create a 2D ligand interaction diagram, which provides a clear, schematic representation of all interacting residues and the types of bonds formed.[31]
Section 3.3: Data Presentation
The results of the docking analysis should be summarized in a clear and concise table.
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (H-Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -9.2 | Arg120, Tyr355 | Val349, Leu352, Ser353, Val523 |
| 2 | -8.8 | Gln192 | Leu384, Tyr385, Trp387, Met522 |
| 3 | -8.5 | Ser353 | Val116, Arg513, Ala516, Ala527 |
| Caption: Hypothetical docking results for this compound against COX-2. |
Section 3.4: The Self-Validating Protocol
Trustworthiness in computational studies hinges on validation.[14] A docking protocol must be able to demonstrate its accuracy for the specific system being studied.
Experimental Protocol: Re-docking Validation
-
Prepare Native Ligand: Take the co-crystallized ligand that was removed in Section 1.1 (e.g., Celecoxib from PDB ID 3LN1) and prepare it using the same protocol described in Section 1.2.
-
Re-dock: Perform a docking run using the prepared native ligand and the same receptor and grid box parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the RMSD between the two.
-
Assess Success: If the RMSD is less than 2.0 Å, the docking protocol is considered validated.[28][32] This demonstrates that the chosen parameters can accurately reproduce a known experimental binding mode, lending confidence to the predictions made for the new compound. If the RMSD is high, the docking parameters (e.g., grid box size/location, scoring function) may need to be adjusted.
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a molecular docking study of this compound. By following these detailed protocols—from meticulous target and ligand preparation to robust post-docking analysis and validation—researchers can generate reliable hypotheses about the compound's binding mode and affinity.
The hypothetical results presented suggest that this pyrazole derivative may form stable interactions within the COX-2 active site, warranting further investigation. The next logical steps in the drug discovery pipeline would include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[28]
-
In Vitro Assays: To experimentally measure the compound's inhibitory activity (e.g., IC50 value) against the COX-2 enzyme.
-
SAR Studies: To synthesize and test analogs of the compound to optimize potency and selectivity.
By integrating computational predictions with experimental validation, the path from a novel chemical entity to a potential therapeutic agent can be navigated more efficiently and effectively.
References
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Shaaban, M., & Taha, M. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
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Various Authors. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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Al-Ostath, A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
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Various Authors. (2022). How to validate the molecular docking results? ResearchGate. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]
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Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Muhammed, M. T., & Aki-Yalcin, E. (2024). Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. Letters in Drug Design & Discovery. [Link]
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Sattu, H., et al. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Shapi, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Kumar, S., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]
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Various Authors. (2021). How can I validate docking result without a co-crystallized ligand? Stack Exchange. [Link]
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Udemy. (n.d.). Basics of Computational Drug Design and Molecular Docking. Retrieved from Udemy website. [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from Bioinformatics Review website. [Link]
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Various Authors. (2021). How to validate molecular docking results with no proper crystal structure?? ResearchGate. [Link]
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Al-Suhaibani, S. S., et al. (2021). Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. ProQuest. [Link]
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Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
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Mohsin Ali. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]
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The Research Nest. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]
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Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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IGI Global. (n.d.). Role of Molecular Docking in Computer-Aided Drug Design and Development. Retrieved from IGI Global website. [Link]
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Various Authors. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
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James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry. [Link]
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TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
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Dr. S. S. Zade. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
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Various Authors. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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The AutoDock Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
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Salo-Ahen, O. M. H., et al. (2021). Key Topics in Molecular Docking for Drug Design. Molecules. [Link]
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Wittman, M. D., et al. (2011). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
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ChemBK. (n.d.). 4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine. Retrieved from ChemBK website. [Link]
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Wang, Y., et al. (2018). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. International Journal of Molecular Sciences. [Link]
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Spectroscopic Characterization of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine: An In-depth Technical Guide
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and drug development, valued for their wide range of biological activities.[1][2][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of research findings. This technical guide provides a comprehensive overview of the spectroscopic characterization of a specific pyrazole derivative, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, focusing on Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. This document is intended for researchers, scientists, and drug development professionals, offering not only data but also the underlying scientific rationale for the experimental design and interpretation.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its distinct substituents—an ethyl group at the N1 position, a chloro group at C4, and a methanamine group at C3—gives rise to a unique spectroscopic fingerprint. Understanding the influence of each substituent on the electronic environment of the pyrazole core is crucial for interpreting the NMR and LC-MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
Expected Chemical Shifts and Multiplicities:
The proton NMR spectrum is predicted to show distinct signals corresponding to the ethyl, methanamine, and pyrazole ring protons. The electron-withdrawing nature of the pyrazole ring and the adjacent chloro-substituent will influence the chemical shifts.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H-5 (pyrazole ring) | 7.5 - 8.0 | Singlet (s) | The sole proton on the pyrazole ring, its chemical shift is influenced by the aromatic character of the ring and the adjacent nitrogen atom. |
| N-CH₂ (ethyl group) | 4.0 - 4.5 | Quartet (q) | Deshielded by the adjacent nitrogen atom of the pyrazole ring. It will be split into a quartet by the neighboring methyl protons. |
| C-CH₂ (methanamine) | 3.8 - 4.2 | Singlet (s) or Doublet (d) if coupled to NH₂ | The methylene protons of the methanamine group are adjacent to the pyrazole ring and the amino group. The multiplicity will depend on the rate of proton exchange of the NH₂ group. |
| NH₂ (methanamine) | 1.5 - 3.0 | Broad Singlet (br s) | The chemical shift and signal shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and proton exchange. |
| CH₃ (ethyl group) | 1.3 - 1.6 | Triplet (t) | The terminal methyl group of the ethyl substituent, split into a triplet by the adjacent methylene protons. |
Experimental Protocol for ¹H NMR Data Acquisition:
This protocol outlines a standardized procedure for acquiring high-quality ¹H NMR spectra.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like those in the NH₂ group.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).
-
Typical acquisition parameters include:
-
Spectral width: 10-15 ppm
-
Pulse angle: 30-45°
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-32 (adjust to achieve an adequate signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum to ensure accurate integration.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of the protons.
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Expected Chemical Shifts:
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-3 (pyrazole ring) | 145 - 155 | Attached to the methanamine group and a nitrogen atom. |
| C-5 (pyrazole ring) | 135 - 145 | The carbon atom bearing the single ring proton. |
| C-4 (pyrazole ring) | 105 - 115 | Attached to the electron-withdrawing chloro group. |
| N-CH₂ (ethyl group) | 45 - 55 | The methylene carbon of the ethyl group, attached to the nitrogen. |
| C-CH₂ (methanamine) | 40 - 50 | The carbon of the methanamine side chain. |
| CH₃ (ethyl group) | 14 - 20 | The terminal methyl carbon of the ethyl group. |
Experimental Protocol for ¹³C NMR Data Acquisition:
The protocol for ¹³C NMR is similar to that for ¹H NMR but requires adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1]
-
Sample Preparation:
-
A more concentrated sample (20-50 mg in 0.6 mL of solvent) is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Instrument Setup and Data Acquisition:
-
Acquire the spectrum on a spectrometer with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
Typical acquisition parameters include:
-
Spectral width: 200-250 ppm
-
Pulse angle: 45°
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.
-
NMR Workflow Diagram:
Caption: Workflow for NMR data acquisition and analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4][5] It is highly sensitive and provides crucial information about the molecular weight and fragmentation pattern of the analyte.
Expected Mass Spectrum and Fragmentation
In positive ion mode electrospray ionization (ESI), this compound (molecular weight: 159.62 g/mol ) is expected to be readily protonated at the basic amino group, yielding a prominent protonated molecule [M+H]⁺ at m/z 160.6. The isotopic pattern of this ion will be characteristic of a molecule containing one chlorine atom, with an [M+H+2]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak.
Common fragmentation pathways for pyrazole derivatives often involve cleavage of the substituents from the ring or fragmentation of the pyrazole ring itself.[6]
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 160.6 | [M+H]⁺ | Protonated parent molecule |
| 143.6 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated methanamine group |
| 132.6 | [M+H - C₂H₄]⁺ | Loss of ethene from the N-ethyl group |
| 116.6 | [M+H - NH₃ - C₂H₄]⁺ | Sequential loss of ammonia and ethene |
Experimental Protocol for LC-MS Data Acquisition
This protocol provides a general method for the analysis of this compound by LC-MS.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. The gradient should be optimized to achieve good separation from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
Fragmentor Voltage: A moderate voltage should be applied to induce some in-source fragmentation for structural confirmation (MS/MS or data-dependent acquisition can provide more detailed fragmentation information).
-
LC-MS Workflow Diagram:
Caption: Workflow for LC-MS data acquisition and analysis.
Conclusion
The structural confirmation of this compound relies on the synergistic use of NMR and LC-MS. This guide has provided a detailed framework for the acquisition and interpretation of this data, grounded in established spectroscopic principles for pyrazole derivatives. By following these protocols and understanding the predicted spectral features, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their subsequent biological and chemical investigations.
References
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The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics—An In-depth Technical Guide
Foreword: The Enduring Versatility of the Pyrazole Ring
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for successful therapeutic agents. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands out as one such "privileged" structure.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the development of drugs across a spectrum of diseases. From blockbuster anti-inflammatory agents to targeted cancer therapies, the pyrazole core continues to provide a robust framework for designing molecules with high affinity and selectivity for a wide array of biological targets.[3][4]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the key therapeutic targets of pyrazole-containing compounds. We will explore the molecular mechanisms of action, delve into the signaling pathways they modulate, and provide detailed, field-proven experimental protocols for their characterization. Our approach is grounded in the principles of scientific integrity, offering not just methods but the rationale behind them, to empower you in your own research and development endeavors.
I. Targeting Kinases in Oncology: The Precision of Pyrazole-Based Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole-containing compounds have proven to be particularly effective as kinase inhibitors, with several approved drugs demonstrating significant clinical benefit.
A. The JAK-STAT Pathway: A Central Hub for Cytokine Signaling
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell proliferation, differentiation, and survival.[5] Aberrant activation of the JAK-STAT pathway is a key driver in various myeloproliferative neoplasms and inflammatory diseases.[6]
Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, exemplifies the therapeutic potential of targeting this pathway with a pyrazole-based molecule.[2][7] By binding to the ATP-binding pocket of JAK1 and JAK2, Ruxolitinib prevents the phosphorylation and activation of STAT proteins, thereby inhibiting the downstream signaling that drives pathological cell proliferation.[5][8]
Figure 2: The VEGFR signaling pathway and the inhibitory action of Axitinib.
Quantitative Data: Potency of Pyrazole-Based Kinase Inhibitors
| Compound | Target(s) | IC50 Values | Reference(s) |
| Ruxolitinib | JAK1 | 3.3 nM | [7][9][10] |
| JAK2 | 2.8 nM | [7][9][10] | |
| Axitinib | VEGFR-1 | 0.1 nM | [3][4][11] |
| VEGFR-2 | 0.2 nM | [3][4][11] | |
| VEGFR-3 | 0.1-0.3 nM | [3][4][11] |
Experimental Protocols
Rationale: This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound. It is a robust and high-throughput method for determining the potency (IC50) of kinase inhibitors.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole-containing compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a 10-point dose-response curve.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Add the serially diluted compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a commercially available ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [12]
-
II. Modulating Inflammation: The Role of Pyrazole Compounds
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. Pyrazole-containing compounds have a long history in the development of anti-inflammatory drugs.
A. COX-2 Inhibition: A Targeted Approach to Anti-Inflammatory Therapy
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [11]There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. [13]Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [14] Celecoxib , a diaryl-substituted pyrazole, is a selective COX-2 inhibitor widely used to treat inflammatory conditions like arthritis. [11][14]Its structure allows it to bind preferentially to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandin H2, a precursor for pro-inflammatory prostaglandins. [11]
Figure 3: The COX-2 pathway and the inhibitory action of Celecoxib.
B. The NLRP3 Inflammasome: A Key Player in Innate Immunity and Neuroinflammation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. [15][16]Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, including neurodegenerative conditions. [17][18] Recent research has identified pyrazole-containing compounds as potential inhibitors of the NLRP3 inflammasome. [19]These compounds can act at various points in the signaling cascade, for instance, by directly binding to the NACHT domain of NLRP3, thereby preventing its oligomerization and the subsequent assembly of the inflammasome complex. [19]
Figure 5: The cGMP signaling pathway and the inhibitory action of Sildenafil.
Quantitative Data: Potency of a Pyrazole-Based PDE5 Inhibitor
| Compound | Target | IC50 Value | Reference(s) |
| Sildenafil | PDE5 | 3.4 - 3.7 nM |
IV. Validating Target Engagement and Cellular Effects: Essential Experimental Workflows
Identifying a potent inhibitor in a biochemical assay is a critical first step. However, it is equally important to demonstrate that the compound engages its target in a cellular context and exerts the desired biological effect.
A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
Rationale: CETSA is a powerful biophysical method to verify and quantify the interaction between a drug and its target protein in intact cells or tissue lysates. T[20][21]he principle is based on ligand-induced thermal stabilization of the target protein. W[14]hen a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation.
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat one set of cells with the pyrazole-containing compound and another with vehicle (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler.
-
Cool the samples on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a suitable method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
The shift in the melting curve for the compound-treated sample indicates target engagement.
-
[14][22]#### B. MTT Assay: Assessing Cell Viability and Cytotoxicity
Rationale: The MTT assay is a colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. I[1][3]t is a fundamental tool for evaluating the on-target and off-target effects of a compound on cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the pyrazole-containing compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.
-
The pyrazole scaffold has unequivocally demonstrated its value in modern drug discovery, serving as the foundation for a diverse range of approved and investigational drugs. I[4]ts versatility allows for the fine-tuning of physicochemical properties and the precise orientation of functional groups to achieve high potency and selectivity for a multitude of therapeutic targets.
The examples and protocols provided in this guide highlight some of the most well-established applications of pyrazole-containing compounds in oncology, inflammation, and urology. However, the potential of this remarkable heterocycle is far from exhausted. Ongoing research continues to explore its utility in other therapeutic areas, including neurodegenerative diseases, infectious diseases, and metabolic disorders.
As our understanding of disease biology deepens and new therapeutic targets are identified, the pyrazole scaffold will undoubtedly remain a critical tool in the medicinal chemist's arsenal. The combination of rational drug design, guided by a thorough understanding of target biology and structure-activity relationships, with the robust experimental validation techniques outlined herein, will continue to drive the discovery and development of the next generation of pyrazole-based medicines.
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Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
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Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. Retrieved January 12, 2026, from [Link]
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Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. (n.d.). AACR Journals. Retrieved January 12, 2026, from [Link]
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Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. (2022, September 9). MDPI. Retrieved January 12, 2026, from [Link]
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PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. (n.d.). British Pharmacological Society. Retrieved January 12, 2026, from [Link]
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The Ascendancy of Pyrazole Scaffolds in Modern Medicine: A Technical Guide to the Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core - A Privileged Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents, leading to a rich and complex patent landscape. This guide provides an in-depth exploration of this landscape, offering technical insights into the synthesis, therapeutic applications, and intellectual property strategies surrounding pyrazole derivatives. We will delve into the causality behind experimental choices, present validated protocols, and visualize the intricate biological pathways these molecules modulate, equipping researchers and drug development professionals with a comprehensive understanding of this vital chemical space.
I. The Synthetic Arsenal: Crafting the Pyrazole Core
The versatility of the pyrazole scaffold stems from the numerous synthetic routes available for its construction and derivatization. The choice of a specific synthetic strategy is often dictated by the desired substitution pattern, which in turn is driven by the targeted biological activity.
Foundational Synthesis: Knorr Pyrazole Synthesis and its Variants
The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a workhorse in the field.[1] Its enduring popularity is a testament to its reliability and the ready availability of starting materials.
Experimental Protocol: A Representative Knorr Synthesis
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
The regioselectivity of the Knorr synthesis can be a critical consideration, particularly with unsymmetrical dicarbonyl compounds. The reaction conditions, including the nature of the solvent and the presence of acid or base catalysts, can significantly influence the final product distribution.
Advanced Methodologies: Expanding the Synthetic Toolkit
Modern organic synthesis has introduced a plethora of innovative methods for pyrazole construction, offering improved efficiency, regioselectivity, and functional group tolerance. These include:
-
1,3-Dipolar Cycloadditions: Reactions of diazo compounds with alkynes or alkenes provide a powerful and often highly regioselective route to pyrazoles and pyrazolines.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods have enabled the synthesis of complex, highly substituted pyrazole derivatives with remarkable precision.[3]
-
Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[4]
Logical Relationship: Synthetic Strategy to Biological Target
Caption: Synthetic route selection is often guided by the desired biological target.
II. Therapeutic Frontiers: The Diverse Applications of Pyrazole Derivatives
The patent literature is replete with examples of pyrazole derivatives demonstrating a wide spectrum of pharmacological activities. This section will highlight key therapeutic areas and provide quantitative data on the efficacy of representative compounds.
Anti-inflammatory Agents: The Legacy of COX-2 Inhibition
The development of Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, marked a watershed moment for pyrazole-based therapeutics. This success spurred extensive research into novel pyrazole derivatives with anti-inflammatory properties.
Data Presentation: Efficacy of Pyrazole-Based Anti-inflammatory Agents
| Compound ID | Target | In Vitro Assay | IC50 (µM) | In Vivo Model | % Inhibition of Edema | Reference |
| Celecoxib | COX-2 | Human Recombinant COX-2 | 0.04 | Carrageenan-induced paw edema (rat) | 65-80% at 10 mg/kg | [5] |
| Compound 5u | COX-2 | Ovine COX-2 | 0.05 | Carrageenan-induced paw edema (rat) | 72% at 10 mg/kg | [6] |
| Compound 5s | COX-2 | Ovine COX-2 | 0.06 | Carrageenan-induced paw edema (rat) | 68% at 10 mg/kg | [6] |
| Pyrazole-Thiazole Hybrid | COX-2/5-LOX | Human Recombinant Enzymes | 0.03 (COX-2), 0.12 (5-LOX) | Carrageenan-induced paw edema (rat) | 75% | [3][5] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Human recombinant COX-2 enzyme is prepared according to standard protocols.
-
Assay Mixture: A reaction mixture containing Tris-HCl buffer, hematin, and the enzyme is prepared.
-
Compound Incubation: The test pyrazole derivative is added to the assay mixture at various concentrations and pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.[7]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.[6][8]
Anticancer Therapeutics: Targeting Key Signaling Pathways
The structural versatility of the pyrazole scaffold has been exploited to develop potent and selective inhibitors of various protein kinases implicated in cancer progression.
Data Presentation: Efficacy of Pyrazole-Based Anticancer Agents
| Compound ID | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Crizotinib | ALK/MET | H3122 | Non-Small Cell Lung Cancer | 0.02 | [9] |
| Ruxolitinib | JAK1/JAK2 | HEL | Myelofibrosis | 0.003 (JAK1), 0.003 (JAK2) | [9] |
| Compound 43 | PI3K | MCF7 | Breast Cancer | 0.25 | [9] |
| Compound 7a | CDK-2 | HepG2 | Liver Cancer | 6.1 | [10] |
Signaling Pathway Visualization: Pyrazole Derivatives Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Pyrazole-based inhibitors can effectively block this pathway.
Caption: Pyrazole-based inhibitors can block EGFR activation, thereby halting downstream signaling and inhibiting cell proliferation.
Experimental Protocol: In Vitro Anticancer Cell Line Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[12]
III. Navigating the Patent Maze: Intellectual Property Strategies
Securing robust intellectual property protection is paramount in pharmaceutical research and development. The patent landscape for pyrazole derivatives is crowded, necessitating a well-defined IP strategy.
The Patent Application Process: A Step-by-Step Workflow
The process of obtaining a patent for a novel pyrazole derivative involves several key stages, from the initial invention disclosure to the final grant of the patent.
Workflow Visualization: Pharmaceutical Patent Application Process
Caption: A simplified workflow of the pharmaceutical patent application process.
Drafting Patent Claims for Chemical Compounds
The claims are the most critical part of a patent, as they define the legal boundaries of the invention. For pyrazole derivatives, claims are typically directed to:
-
Composition of Matter: Claiming the novel chemical entity itself. This requires a precise definition of the chemical structure.[9]
-
Pharmaceutical Composition: Claiming a formulation containing the novel pyrazole derivative and a pharmaceutically acceptable carrier.
-
Method of Use: Claiming the use of the pyrazole derivative for treating a specific disease or condition.[13]
-
Process for Preparation: Claiming a novel and non-obvious method for synthesizing the pyrazole derivative.
Notable Patented Pyrazole Derivatives
The following table highlights some key US patents for pyrazole derivatives in the fields of oncology and inflammation, showcasing the diversity of claimed structures and their assignees.
| Patent Number | Title | Assignee | Therapeutic Area |
| US11702409B2 | Pyrazolyl derivatives useful as anti-cancer agents | Genentech, Inc. | Anticancer |
| US11981662B2 | Pyrazole derivatives with anticancer activity | Board of Regents, The University of Texas System | Anticancer |
| US5624941A | Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present | Sanofi | Cannabinoid receptor modulation |
| US6689805B2 | Pyrazole-3-one derivatives, a process for preparing the same and a pharmaceutical composition comprising the same | Korea Research Institute of Chemical Technology | Anti-inflammatory |
IV. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for drug discovery, with a dynamic and evolving patent landscape. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular targets of these derivatives, promises to yield a new generation of pyrazole-based therapeutics. As researchers push the boundaries of innovation, a robust and forward-thinking intellectual property strategy will be essential to translate these scientific advancements into tangible clinical benefits. The insights and protocols provided in this guide are intended to empower scientists and drug development professionals to navigate this exciting and complex field with confidence and scientific rigor.
V. References
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A Method for Parallel Solid-Phase Synthesis of Iodinated Analogs of the Cannabinoid Receptor Type I (CB₁) Inverse Agonist Rimonabant. PubMed. Available at: [Link]
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A Method for Parallel Solid-Phase Synthesis of Iodinated Analogs of the Cannabinoid Receptor Type I (CB1) Inverse Agonist Rimonabant. ResearchGate. Available at: [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]
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“Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. PMC. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
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Various methods for the synthesis of pyrazole. ResearchGate. Available at: [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available at: [Link]
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Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis. Available at: [Link]
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Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. Available at: [Link]
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synthesis of pyrazoles. YouTube. Available at: [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. Available at: [Link]
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(12) United States Patent. Googleapis.com. Available at: [Link]
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WO2012097196A1 - Pyrazolopyrimidine derivatives and uses as anticancer agents - Google Patents. Google Patents. Available at:
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Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash. Available at: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
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Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. ResearchGate. Available at: [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. Available at: [Link]
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List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). ResearchGate. Available at: [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]
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Methodological & Application
Synthesis Protocol for (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The specific substitution pattern of this compound, featuring a chloro group at the 4-position, an ethyl group at the N1 position, and a methanamine group at the 3-position, offers a unique chemical entity for the exploration of novel structure-activity relationships (SAR) in various therapeutic targets. This document provides a comprehensive, step-by-step synthesis protocol for this compound, designed to be a self-validating system with in-depth explanations of the experimental choices and underlying chemical principles.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process commencing with the construction of the core pyrazole ring, followed by sequential functionalization. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 1,1,3,3-Tetramethoxypropane | C7H16O4 | 164.20 | Sigma-Aldrich | |
| Ethylhydrazine oxalate | C4H10N2O4 | 150.13 | Sigma-Aldrich | |
| N-Chlorosuccinimide (NCS) | C4H4ClNO2 | 133.53 | Sigma-Aldrich | Recrystallize from acetic acid if necessary. |
| Phosphorus oxychloride (POCl3) | POCl3 | 153.33 | Sigma-Aldrich | Use in a well-ventilated fume hood. |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Sigma-Aldrich | Anhydrous grade. |
| Sodium borohydride (NaBH4) | NaBH4 | 37.83 | Sigma-Aldrich | |
| Ammonium acetate | CH3COONH4 | 77.08 | Sigma-Aldrich | |
| Ethanol (EtOH) | C2H5OH | 46.07 | Fisher Scientific | Anhydrous grade. |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Fisher Scientific | Anhydrous grade. |
| Diethyl ether | (C2H5)2O | 74.12 | Fisher Scientific | |
| Hydrochloric acid (HCl) | HCl | 36.46 | Sigma-Aldrich | Concentrated and 2M solution. |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | Sigma-Aldrich | |
| Sodium bicarbonate (NaHCO3) | NaHCO3 | 84.01 | Sigma-Aldrich | Saturated aqueous solution. |
| Magnesium sulfate (MgSO4) | MgSO4 | 120.37 | Sigma-Aldrich | Anhydrous. |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
This step involves the acid-catalyzed cyclization of 1,1,3,3-tetramethoxypropane with ethylhydrazine. The oxalate salt of ethylhydrazine is used for its stability and ease of handling.
Figure 2: Reaction scheme for the synthesis of 1-Ethyl-1H-pyrazole.
Protocol:
-
To a 250 mL round-bottom flask, add ethylhydrazine oxalate (15.0 g, 0.1 mol) and ethanol (100 mL).
-
Stir the suspension and add concentrated hydrochloric acid (10 mL) dropwise.
-
To this mixture, add 1,1,3,3-tetramethoxypropane (16.4 g, 0.1 mol).
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and basify to pH > 10 with a 2M NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-ethyl-1H-pyrazole as a pale yellow oil. The product can be further purified by distillation if necessary.
Rationale: The acidic conditions facilitate the in situ generation of malondialdehyde from 1,1,3,3-tetramethoxypropane, which then undergoes a condensation reaction with ethylhydrazine to form the pyrazole ring.[1]
Step 2: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole
This step involves the regioselective chlorination of 1-ethyl-1H-pyrazole at the C4 position using N-chlorosuccinimide (NCS).
Figure 3: Reaction scheme for the synthesis of 4-Chloro-1-ethyl-1H-pyrazole.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 1-ethyl-1H-pyrazole (9.6 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Cool the solution in an ice bath and add N-chlorosuccinimide (13.35 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-chloro-1-ethyl-1H-pyrazole as a colorless oil.
Rationale: The C4 position of the pyrazole ring is the most electron-rich and thus most susceptible to electrophilic substitution.[2] NCS provides an electrophilic chlorine source for this regioselective halogenation.[3]
Step 3: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the chlorinated pyrazole.
Figure 4: Reaction scheme for the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde.
Protocol:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (21.9 g, 0.3 mol).
-
Cool the flask in an ice bath and add phosphorus oxychloride (30.7 g, 0.2 mol) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a viscous, pale-yellow complex.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Add 4-chloro-1-ethyl-1H-pyrazole (13.05 g, 0.1 mol) dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde as a white to pale-yellow solid.
Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[4][5] With the C4 position blocked by a chlorine atom, the formylation is directed to one of the adjacent positions, with the C3 position being the likely site of substitution.
Step 4: Synthesis of this compound
The final step is the reductive amination of the pyrazole-3-carbaldehyde to the corresponding primary amine.
Figure 5: Reaction scheme for the synthesis of this compound.
Protocol:
-
To a 250 mL round-bottom flask, add 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (15.85 g, 0.1 mol), ammonium acetate (38.5 g, 0.5 mol), and methanol (100 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the flask in an ice bath and add sodium borohydride (7.56 g, 0.2 mol) portion-wise over 1 hour, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 2M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 100 mL of water and basify with 2M NaOH to pH > 12.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid. Further purification can be achieved by vacuum distillation or conversion to its hydrochloride salt.
Rationale: Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6][7] Ammonium acetate serves as the ammonia source for the initial imine formation, which is then reduced in situ by sodium borohydride to the desired primary amine.[8][9]
Characterization Data (Expected)
| Compound | Appearance | 1H NMR (CDCl3, δ ppm) | MS (m/z) |
| 1-Ethyl-1H-pyrazole | Pale yellow oil | 7.5 (s, 1H), 7.4 (s, 1H), 6.2 (t, 1H), 4.1 (q, 2H), 1.4 (t, 3H) | [M+H]+ 97.1 |
| 4-Chloro-1-ethyl-1H-pyrazole | Colorless oil | 7.4 (s, 1H), 7.3 (s, 1H), 4.1 (q, 2H), 1.4 (t, 3H) | [M+H]+ 131.0 |
| 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde | White to pale-yellow solid | 9.9 (s, 1H), 7.8 (s, 1H), 4.2 (q, 2H), 1.5 (t, 3H) | [M+H]+ 159.0 |
| This compound | Oil or low-melting solid | 7.5 (s, 1H), 4.1 (q, 2H), 3.9 (s, 2H), 1.7 (br s, 2H), 1.4 (t, 3H) | [M+H]+ 160.1 |
Note: The expected characterization data is illustrative and should be confirmed by experimental analysis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
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Reddy, G. J., et al. (2011). Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. Rasayan Journal of Chemistry, 4(3), 547-552. [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2018(v), 1-14. [Link]
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Pinto, E., et al. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 293-299. [Link]
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Lyalin, B. V., et al. (2020). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 25(20), 4749. [Link]
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PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
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Singh, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27394. [Link]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
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Asif, M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(10), 4166-4184. [Link]
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Arshad, M., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o1783. [Link]
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Hrubaru, M., et al. (2019). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 24(18), 3298. [Link]
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Lyalin, B. V., et al. (2020). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Molecules, 25(16), 3624. [Link]
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Shaik, A. B., et al. (2015). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1275-1281. [Link]
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Longdom Publishing. (2024). a-simple-and-efficient-multicomponent-synthesis-of-novel-pyrazole-naminopyridine-and-pyrazolo34ibipyridine-derivatives-i.pdf. [Link]
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Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2886. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 49, 1-314. [Link]
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Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326. [Link]
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Wang, D., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127. [Link]
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Tye, J. W., & Hartwig, J. F. (2014). Catalytic Organometallic Reactions of Ammonia. Angewandte Chemie International Edition, 53(38), 10000-10011. [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
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Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]
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Kumar, A., et al. (2020). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Organic & Biomolecular Chemistry, 18(30), 5793-5797. [Link]
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Aldoshin, A. S., et al. (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry, 89(16), 11186-11197. [Link]
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Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 24(3), 2886. [Link]
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Kumar, A., et al. (2021). Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. ChemistrySelect, 6(29), 7436-7443. [Link]
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Application Note: Quantitative Analysis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine Using Reverse-Phase HPLC and LC-MS/MS
Abstract
This application note presents robust and validated analytical methods for the precise quantification of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. We detail a primary method utilizing Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection for routine quality control and a secondary, high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis. The protocols herein provide comprehensive guidance on sample preparation, instrument configuration, and data analysis. All methodologies are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, accuracy, and reproducibility for researchers, scientists, and drug development professionals.[1][2][3]
Introduction and Principles of Analysis
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a critical scaffold in numerous pharmacologically active compounds, making its intermediates essential for drug discovery and development.[4] Accurate quantification of this methanamine intermediate is paramount for ensuring reaction yield, monitoring purity, and maintaining batch-to-batch consistency in a manufacturing environment.
Rationale for Method Selection
The analytical strategy is built on two complementary chromatographic techniques:
-
RP-HPLC with UV Detection: This is the workhorse method for quality control labs. The target analyte possesses a pyrazole ring system, which contains a chromophore suitable for UV detection. Reversed-phase chromatography using a C18 stationary phase is selected based on the compound's moderate polarity, providing excellent retention and separation from potential non-polar and polar impurities.[5][6] This method offers a balance of speed, robustness, and cost-effectiveness for assay and purity determinations.
-
LC-MS/MS Detection: For applications requiring higher sensitivity and selectivity, such as impurity profiling or pharmacokinetic studies, LC-MS/MS is the method of choice. The primary amine group on the analyte is readily protonated, making it ideal for positive-ion electrospray ionization (ESI+). By monitoring a specific parent-to-fragment ion transition (Multiple Reaction Monitoring or MRM), this method provides unambiguous identification and quantification, even in complex matrices, virtually eliminating interference.[7][8]
Method 1: RP-HPLC with UV Detection
This protocol is optimized for the routine quantification of this compound in bulk material or reaction mixtures.
Materials and Reagents
-
Analyte Standard: this compound, reference grade (>99% purity)
-
Solvents: Acetonitrile (HPLC grade or higher), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS grade, >99%)
-
Glassware: Class A volumetric flasks, autosampler vials with septa
Instrumentation and Chromatographic Conditions
The following parameters were established for a standard HPLC system (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Isocratic: 80% A / 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 230 nm |
| Run Time | 10 minutes |
Causality Behind Choices:
-
C18 Column: Provides optimal hydrophobic interaction for retaining the moderately polar pyrazole compound.[5]
-
Formic Acid: Acts as an ion-pairing agent to improve peak shape for the amine functional group and ensures the analyte is protonated, leading to consistent retention.
-
Isocratic Elution: Chosen for simplicity and robustness, ideal for a quality control environment where the primary goal is quantifying a single, known compound.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent). This stock is stable for one month at 2-8 °C.
-
Working Standard Solutions (5-150 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent. These standards are used to establish the linearity of the method.
-
Sample Preparation: Accurately weigh approximately 25 mg of the test sample (e.g., bulk powder, reaction crude) into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute this solution as needed to bring the analyte concentration within the calibration range (e.g., a 1:10 dilution to a target of 100 µg/mL).
Experimental Protocol & System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Perform a blank injection (diluent only) to ensure no system contamination.
-
Make five replicate injections of a mid-range working standard (e.g., 100 µg/mL).
-
Verify that the system suitability criteria are met before proceeding.
-
Inject the series of working standards to generate the calibration curve.
-
Inject the prepared sample solutions in duplicate.
Table of System Suitability Requirements:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
Method 2: LC-MS/MS for High-Sensitivity Analysis
This method is designed for trace-level quantification and confirmation of analyte identity. It utilizes the same chromatographic front-end as Method 1, but with mass spectrometric detection.
Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Agilent 6470) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | +3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 500 °C |
| MRM Transitions | Analyte: m/z 174.1 → 157.1 (Quantifier), 174.1 → 129.1 (Qualifier) |
| Collision Energy | Optimized per instrument (e.g., 15 eV and 25 eV) |
Note: The exact mass of this compound (C6H10ClN3) is 175.06, but the protonated molecule [M+H]+ is observed. The MRM transitions are hypothetical and should be optimized by infusing a standard solution into the mass spectrometer. The proposed fragmentation corresponds to the loss of NH3 (17 u) and a subsequent loss of C2H4 (ethylene, 28 u).
Protocol Highlights
-
Sample Preparation: The same procedure as in Method 1 can be followed. However, due to the high sensitivity of MS, samples often require greater dilution to fall within the linear range (e.g., 1-1000 ng/mL).
-
Internal Standard: For best quantitative accuracy, especially with complex matrices, the use of a stable isotope-labeled internal standard is highly recommended.
Method Validation Protocol (per ICH Q2(R1))
A comprehensive validation of the primary RP-HPLC-UV method is required to demonstrate its suitability for its intended purpose.[1][3][9][10]
Caption: Workflow for analytical method validation.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is done by analyzing spiked placebos and stressed samples.
-
Linearity: Analyze a minimum of five concentrations across the proposed range. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision. Typically 80-120% of the test concentration for an assay.[3]
-
Accuracy: Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment. The RSD over the combined data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.[3]
Summary of Validation Data (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 5 - 150 | 80-120% of target |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (% RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 1.2% | ≤ 2.0% |
| LOQ (µg/mL) | 5.0 | Reportable Value |
| LOD (µg/mL) | 1.5 | Reportable Value |
Data Analysis and Workflow
Caption: General experimental and data analysis workflow.
Calculation: The concentration of the analyte in the sample is determined using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte
-
c = Y-intercept of the calibration curve
The final concentration in the original sample is calculated by accounting for all dilution factors.
Conclusion
The analytical methods presented provide a robust framework for the quantification of this compound. The RP-HPLC-UV method is demonstrated to be suitable for routine quality control, offering excellent linearity, accuracy, and precision. For applications demanding higher sensitivity, the LC-MS/MS method offers superior selectivity and lower detection limits. Adherence to the described protocols and validation guidelines will ensure the generation of reliable and defensible analytical data critical for pharmaceutical development and manufacturing.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Ali, A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Journal of Chromatographic Science.
-
Kumar, S., et al. (2018). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. ResearchGate. Available at: [Link]
-
Al-Majedy, Y. K., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Aue, W. A., et al. (1971). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. Available at: [Link]
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Application Notes & Protocols for the Evaluation of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine in Anti-Cancer Cell Lines
For: Researchers, scientists, and drug development professionals in oncology.
Abstract
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities.[1][2] Many pyrazole derivatives have demonstrated significant anti-cancer potential by targeting a variety of biological pathways, including critical kinases and structural proteins involved in cell division.[3][4] This document provides a comprehensive technical guide for the initial in vitro evaluation of a novel pyrazole derivative, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (hereafter designated CEMP ), against various cancer cell lines. We present a structured workflow, from initial cytotoxicity screening to the elucidation of primary mechanisms of action, including apoptosis and cell cycle arrest. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Introduction and Scientific Rationale
The development of targeted anti-cancer therapeutics remains a paramount goal in medicinal chemistry. Pyrazole derivatives have emerged as a highly promising class of compounds, with demonstrated efficacy against a range of malignancies.[3] Their mechanism of action is often tied to the inhibition of key cellular processes required for tumor growth and survival. Various substituted pyrazoles have been shown to act as:
-
Kinase Inhibitors: Targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cell signaling and angiogenesis.[4][5]
-
Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics, which is essential for mitotic spindle formation and cell division, leading to mitotic catastrophe.[3][6]
-
Inducers of Apoptosis: Activating programmed cell death pathways, a critical mechanism for eliminating cancerous cells.[6][7]
-
Cell Cycle Modulators: Causing arrest at specific checkpoints (G1, S, or G2/M), thereby preventing cell proliferation.[6][7]
The subject of this guide, CEMP, is a novel, uncharacterized pyrazole derivative. Its structure, featuring a chloro-substituent and an ethyl group on the pyrazole ring, suggests potential for potent and selective biological activity. This document outlines a logical, tiered experimental approach to systematically characterize its anti-cancer properties.
Hypothesized Mechanisms of Action for Pyrazole Derivatives
Based on extensive literature on related compounds, CEMP may exert its anti-cancer effects through one or more established pathways. Understanding these potential targets is crucial for designing mechanistic studies.
Figure 1: Potential mechanisms of action for pyrazole-based anti-cancer compounds.
Experimental Design and Workflow
A systematic, multi-phase approach is recommended to efficiently evaluate the anti-cancer potential of CEMP.
Figure 2: Interpretation of Annexin V and Propidium Iodide staining results.
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and incubate for 24 hours. Treat cells with CEMP at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize. Combine all cells from each treatment condition into a single tube. [8]3. Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes. [9]4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. [9]Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). [10] Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 4.3, steps 1-2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cell membrane. Incubate on ice or at -20°C for at least 30 minutes (can be stored for longer). [11]3. Washing: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A. This step is critical because PI can also bind to double-stranded RNA, and its removal ensures DNA-specific staining. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 5 µL of PI stock solution (e.g., 1 mg/mL) to the cell suspension for a final concentration of ~10 µg/mL.
-
Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence on a linear scale. [12]Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
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Patel, J., et al. (Year). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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Application Notes & Protocols: The Pyrazole Scaffold in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth technical guide on the utilization of pyrazole derivatives as versatile scaffolds in drug discovery. It covers core synthetic strategies, key therapeutic applications, detailed experimental protocols, and principles of data interpretation to empower researchers in this dynamic field.
Introduction: The Pyrazole as a Privileged Scaffold
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of pharmacological activities have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in bioactive compounds.[3][4] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), allow it to form crucial interactions with a wide array of biological targets.[5]
This structural adaptability is not merely theoretical; it is validated by the significant number of pyrazole-containing drugs successfully translated into clinical practice.[6] Notable examples include:
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor for treating inflammatory diseases.[3][7]
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[3][8]
-
Ruxolitinib & Ibrutinib: Kinase inhibitors used in the treatment of various cancers.[3]
-
Ceftolozane: A fifth-generation cephalosporin antibiotic effective against resistant bacteria.[5]
The metabolic stability of the pyrazole nucleus further enhances its appeal, making it a reliable foundation for designing new therapeutic agents with favorable pharmacokinetic profiles.[3][5] This guide will explore the synthetic routes to access this scaffold, its application in targeting key diseases, and provide practical protocols for its implementation in a drug discovery workflow.
Core Synthetic Strategies for Pyrazole Scaffolds
The construction of the pyrazole ring is well-established, with several robust methods available to chemists. The choice of a specific route is often dictated by the desired substitution pattern, required regioselectivity, and the availability of starting materials.
Knorr Pyrazole Synthesis (Cyclocondensation)
This is the most classical and widely used method, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or its equivalent).[9][10] The reaction proceeds under acidic or basic conditions and offers a straightforward route to a variety of substituted pyrazoles.
-
Causality: The 1,3-dicarbonyl provides the three-carbon backbone, while the hydrazine acts as the binucleophilic nitrogen source. The acidic catalyst protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. The subsequent intramolecular condensation and dehydration drive the reaction to completion, forming the stable aromatic pyrazole ring.
Synthesis from α,β-Unsaturated Carbonyls
This versatile approach utilizes α,β-unsaturated aldehydes or ketones (e.g., chalcones) reacting with hydrazines.[10][11] The reaction typically forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.
-
Causality: The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and dehydration. The choice of oxidizing agent (e.g., I₂, Br₂, or simply air) is critical for the final aromatization step and must be compatible with the functional groups present on the molecule.
1,3-Dipolar Cycloaddition
A powerful and elegant method, this involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne or alkene).[11][12][13] This strategy offers excellent control over regioselectivity.
-
Causality: The reaction concertedly forms two new sigma bonds, directly constructing the five-membered ring. The regiochemistry is governed by the electronic properties of the substituents on both the dipole and the dipolarophile, as described by frontier molecular orbital theory.
Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot processes where three or more reactants combine to form the final product, minimizing waste and simplifying purification.[1][14] Several MCRs have been developed for pyrazole synthesis, offering high atom economy and rapid access to complex molecular libraries.[11][14]
Workflow Visualization: General Synthetic Approaches
Below is a diagram illustrating the primary synthetic pathways to the pyrazole scaffold.
Caption: Key synthetic routes to the pyrazole core.
The Pyrazole Scaffold in Action: Key Therapeutic Areas
The true value of the pyrazole scaffold is demonstrated by its successful application in targeting a diverse range of diseases.
Anticancer Agents: Kinase Inhibition
Many pyrazole derivatives function as potent kinase inhibitors.[3][15] The pyrazole ring is particularly effective at interacting with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. The N-1 and N-2 atoms can form key hydrogen bonds that anchor the inhibitor in place.
-
Case Study: Crizotinib. An inhibitor of ALK and ROS1 kinases used in non-small cell lung cancer. The pyrazole scaffold serves as a core structural element that correctly orients other functional groups for optimal binding.[7][16]
Signaling Pathway Visualization: Kinase Inhibition
Caption: Pyrazole derivatives blocking oncogenic signaling.
Anti-inflammatory Agents: COX-2 Inhibition
The diaryl-substituted pyrazole is the classic pharmacophore for selective COX-2 inhibition.[8]
-
Case Study: Celecoxib. This drug features a central pyrazole ring with phenyl groups at positions 3 and 5. One of these is a p-sulfonamidophenyl group, which is crucial for selectivity.[3][7]
-
Mechanistic Insight: The COX-2 active site has a larger, more accommodating side pocket compared to COX-1. The sulfonamide group of Celecoxib fits into this pocket, an interaction that is sterically hindered in the narrower COX-1 active site. This structural difference is the basis for its selective inhibition, which reduces gastrointestinal side effects associated with non-selective NSAIDs.[7]
Application Protocol: Synthesis and Screening of a Pyrazole Library
This section provides a generalized, self-validating workflow for the synthesis and initial biological evaluation of a novel pyrazole derivative library.
Part A: Protocol for Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is based on a microwave-assisted condensation of a chalcone with a hydrazine, followed by oxidation.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Arylhydrazine hydrochloride (1.2 mmol)
-
Acetic Acid (5 mL)
-
Microwave reaction vessel (10 mL) with stir bar
-
Microwave reactor
Procedure:
-
Reactant Setup: To a 10 mL microwave reaction vessel, add the substituted chalcone (1.0 mmol, 1.0 eq) and the desired arylhydrazine hydrochloride (1.2 mmol, 1.2 eq).[9]
-
Solvent Addition: Add glacial acetic acid (5 mL) to the vessel. Acetic acid serves as both the solvent and an acid catalyst to facilitate the initial condensation.[9]
-
Microwave Irradiation: Seal the vessel securely and place it in the microwave reactor. Irradiate the mixture at 120°C (power: 300-400 W) for 10-15 minutes.
-
Self-Validation Check: Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane). The disappearance of the chalcone spot and the appearance of a new, often UV-active, product spot indicates reaction progression.
-
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. A precipitate should form.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g). The product will precipitate out as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 10 mL) to remove residual acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[9]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Part B: Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a primary indicator of potential anticancer activity.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[15]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO to make a 10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Data Interpretation & Structure-Activity Relationship (SAR)
The initial screening data allows for the development of a Structure-Activity Relationship (SAR), which guides the next round of chemical optimization.[17][18] SAR explains how specific structural modifications to the pyrazole scaffold impact its biological activity.
Example SAR Data Table
| Compound ID | R1 Group (Position 3) | R2 Group (Position 5) | IC₅₀ against MCF-7 (µM)[15] |
| PYZ-01 | Phenyl | Phenyl | 15.2 |
| PYZ-02 | 4-Methoxyphenyl | Phenyl | 8.5 |
| PYZ-03 | 4-Chlorophenyl | Phenyl | 5.1 |
| PYZ-04 | 4-Chlorophenyl | 4-Fluorophenyl | 2.3 |
Interpretation:
-
PYZ-02 vs. PYZ-01: Adding an electron-donating methoxy group at the para-position of the R1 phenyl ring improves activity. This suggests a potential hydrogen bond acceptor role or favorable electronic interaction in the target's binding pocket.
-
PYZ-03 vs. PYZ-01: Adding an electron-withdrawing chloro group at the same position provides an even greater increase in potency, indicating that electronics and/or size are critical at this position.
-
PYZ-04 vs. PYZ-03: Further modification at the R2 phenyl group with a fluorine atom doubles the activity. This highlights that modifications at multiple positions can have an additive or synergistic effect.
SAR Logic Visualization
Caption: Iterative cycle of design, synthesis, and testing.
Conclusion and Future Outlook
The pyrazole scaffold is an enduringly valuable tool in drug discovery, evidenced by its presence in numerous approved drugs and countless preclinical candidates.[3][11] Its synthetic tractability allows for extensive chemical diversification, while its favorable physicochemical properties make it an excellent foundation for building potent and selective therapeutic agents. Future research will likely focus on novel synthetic methodologies, such as flow chemistry and biocatalysis, to access new chemical space more efficiently.[19] Furthermore, the application of computational chemistry and machine learning will continue to refine our ability to predict the biological activity of new pyrazole derivatives, accelerating the journey from scaffold to clinical success.[6]
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Application Notes & Protocols: A Phased Approach to Characterizing the Bioactivity of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[1][2][3] This document provides a comprehensive, phased experimental strategy for the initial bioactivity screening and characterization of the novel compound, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. The proposed workflow is designed for researchers in drug discovery and development, emphasizing scientific rigor, data integrity, and a logical progression from broad-spectrum screening to more targeted, mechanism-of-action studies. We detail robust, self-validating protocols for cytotoxicity profiling, antimicrobial susceptibility testing, and secondary assays for enzyme inhibition and G-protein coupled receptor (GPCR) modulation, providing a clear roadmap for elucidating the therapeutic potential of this compound.
Introduction and Strategic Overview
Our proposed strategy is a hierarchical, multi-tiered approach designed to maximize information yield from minimal compound quantity in the early stages. This "funnel" approach, beginning with broad, cost-effective assays and progressing to more complex and specific investigations, is a standard in preclinical drug discovery.[8][9]
The workflow is structured into two primary phases:
-
Phase 1: Primary Bioactivity & Cytotoxicity Profiling. This initial phase aims to answer two fundamental questions: 1) Is the compound generally toxic to mammalian cells? and 2) Does it exhibit any broad-spectrum antimicrobial activity? These parallel screens are critical for contextualizing any observed bioactivity.
-
Phase 2: Secondary & Mechanistic Assays. Based on the results from Phase 1, or as part of a broader screening campaign, this phase investigates interactions with specific, high-value target classes known to be modulated by pyrazole derivatives, such as key enzymes in inflammatory pathways or cell-surface receptors.
Below is a visualization of the overall experimental workflow.
Caption: High-level workflow for bioactivity characterization.
Compound Management and Preparation
Rationale: Accurate and consistent compound preparation is the foundation of reliable and reproducible bioactivity data. The choice of solvent and the preparation of a concentrated stock solution are critical steps. Dimethyl sulfoxide (DMSO) is a standard solvent for initial screening due to its ability to dissolve a wide range of organic molecules and its general compatibility with biological assays at low final concentrations.[10]
Protocol 2.1: Stock Solution Preparation
-
Weighing: Accurately weigh out approximately 5-10 mg of this compound using an analytical balance.
-
Solubilization: Dissolve the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 or 20 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Aliquoting and Storage: Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Crucially, ensure the final concentration of DMSO in the assay does not exceed a level known to cause solvent-induced effects, typically <0.5% (v/v) .[10]
Phase 1: Primary Bioactivity & Cytotoxicity Profiling
Tier 1A: In Vitro Cytotoxicity Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[10][11] This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects, from which a half-maximal inhibitory concentration (IC50) can be determined.[10]
Protocol 3.1.1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a panel of cells (e.g., a non-cancerous line like HEK293 and various cancer cell lines like HeLa, MCF-7, and A549) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[12]
-
Compound Treatment: Prepare 2-fold serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include the following controls on every plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.[13]
Data Presentation:
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) [Positive Control] |
|---|---|---|---|
| HEK293 | Non-cancerous | > 100 (Hypothetical) | 0.8 ± 0.1 |
| HeLa | Cervical Cancer | 25.4 ± 3.1 (Hypothetical) | 0.5 ± 0.05 |
| MCF-7 | Breast Cancer | 42.1 ± 5.5 (Hypothetical) | 0.9 ± 0.12 |
Tier 1B: Antimicrobial Susceptibility Testing
Principle of the Assay: Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of antimicrobial potency and is guided by standards set by the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Protocol 3.2.1: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare standardized inocula of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in the broth medium.
-
Inoculation: Add the standardized microorganism suspension to each well.
-
Controls:
-
Vehicle Control: Organisms in broth with the highest concentration of DMSO.
-
Positive Control: Organisms in broth with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Growth Control: Organisms in broth only (no compound).
-
Sterility Control: Broth only (no organisms).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
-
Data Analysis: The MIC is reported as the lowest concentration of the compound that inhibits ≥90% of microbial growth compared to the growth control.
Phase 2: Secondary & Mechanistic Assays
The following protocols are examples of logical next steps if Phase 1 results are promising, or for a broader screening campaign.
Enzyme Inhibition Assay (Example: COX-1/COX-2)
Rationale: Many pyrazole-containing compounds are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] An in vitro enzyme inhibition assay can directly measure the compound's effect on a purified enzyme, providing mechanistic insight.[17][18]
Protocol 4.1.1: COX Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, purified COX-1 or COX-2 enzyme, a chromogenic substrate, and the substrate for the COX reaction (arachidonic acid).
-
Assay Plate Setup: To a 96-well plate, add the assay buffer, the enzyme, and various concentrations of the test compound (or a known COX inhibitor like Celecoxib as a positive control).
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[18]
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time with a microplate reader.
-
Data Analysis: Calculate the reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and plot a dose-response curve to calculate the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[18]
Cell-Based GPCR Reporter Assay
Rationale: GPCRs are a major class of drug targets, and cell-based assays are essential for identifying compounds that modulate their activity.[19][20] A reporter gene assay provides a robust and high-throughput method to screen for receptor agonists or antagonists.[21]
Caption: Workflow of a GPCR reporter gene assay.
Protocol 4.2.1: cAMP-Responsive Reporter Assay
-
Cell Line: Use a stable cell line engineered to express the target GPCR and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).
-
Cell Seeding: Seed the cells into a 96-well, white, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment (Agonist Mode): Add serial dilutions of the test compound. Include a known agonist for the receptor as a positive control.
-
Compound Treatment (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes, then add a fixed concentration of a known agonist (at its EC50 value).
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: For agonist mode, plot the luminescence signal against compound concentration to determine the EC50 (half-maximal effective concentration). For antagonist mode, plot the inhibition of the agonist response to determine the IC50.[13]
Data Analysis and Statistical Validation
Data Presentation: Guide to Statistical Analysis
| Experimental Comparison | Recommended Statistical Test | Purpose |
|---|---|---|
| Comparing IC50 values of the test compound across multiple cell lines | One-way ANOVA with post-hoc tests (e.g., Tukey's) | To determine if the compound is significantly more potent in certain cell lines. |
| Comparing the IC50 of the test compound to a positive control | Student's t-test (unpaired) | To validate the potency of the test compound against a known standard. |
| Analyzing dose-response curves | Non-linear regression (e.g., four-parameter logistic model) | To accurately calculate IC50 or EC50 values and their confidence intervals. |
Conclusion and Future Directions
This document outlines a structured, multi-phased strategy for the initial bioactivity characterization of this compound. By beginning with broad assessments of cytotoxicity and antimicrobial activity before proceeding to more targeted mechanistic studies, researchers can build a comprehensive profile of the compound's biological effects in an efficient and scientifically sound manner. Positive "hits" from this screening cascade would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, selectivity profiling against related targets, and eventual progression to in vivo models to assess efficacy and safety.[23]
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Application Notes and Protocols for In Vitro Assay Preparation of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Introduction
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole derivative of interest in contemporary drug discovery programs. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1] The successful evaluation of this and similar compounds in in vitro biochemical and cell-based assays is critically dependent on appropriate handling and dissolution to ensure reproducible and artifact-free data. The physicochemical properties of a compound, particularly its solubility, dictate the strategy for preparing solutions suitable for high-throughput screening and detailed mechanistic studies.
This document provides a comprehensive guide to understanding the solubility characteristics of this compound and offers detailed, field-proven protocols for its dissolution and preparation for various in vitro applications. The methodologies described herein are designed to maintain compound integrity, minimize solvent-induced artifacts, and ensure the highest quality data generation for researchers, scientists, and drug development professionals.
Physicochemical Properties and Predicted Solubility
Computational models, such as those provided by ChemAxon, predict the logarithm of the intrinsic molar solubility (logS) in water. For this compound, the predicted logS is approximately -3.5 .[6] This corresponds to an estimated aqueous solubility of around 31.6 µM or approximately 5 µg/mL. Such a value classifies the compound as poorly soluble and necessitates the use of an organic solvent to prepare a concentrated stock solution.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Handling |
| Molecular Formula | C₆H₁₀ClN₃ | - |
| Molecular Weight | 159.62 g/mol | Accurate weighing is crucial for correct stock concentration. |
| Predicted logS | -3.5 | Poor aqueous solubility; organic solvent required for stock solution. |
| Predicted pKa | Basic pKa ~8.5-9.5 (amine) | Solubility may be pH-dependent; slightly acidic buffers could improve solubility but may not be compatible with all assays. |
Core Principles of Compound Dissolution for In Vitro Assays
The primary goal is to create a high-concentration stock solution in a suitable solvent that can be serially diluted into aqueous assay buffers or cell culture media without precipitation. The choice of the initial solvent and the final concentration in the assay are critical to avoid misleading results.
Solvent Selection Rationale
-
Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent in drug discovery for preparing stock solutions of poorly water-soluble compounds.[7] Its high solubilizing power, miscibility with water, and relatively low toxicity at concentrations typically used in assays make it the solvent of choice.[8] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, though this should always be experimentally verified.[7]
-
Alternative Solvents: If DMSO is incompatible with the assay system or fails to dissolve the compound, other organic solvents like ethanol or dimethylformamide (DMF) can be considered. However, these are generally more toxic to cells and may interfere with certain assay technologies.
The Criticality of Final Solvent Concentration
High concentrations of organic solvents can lead to various artifacts, including:
-
Cell Toxicity: Solvents can disrupt cell membranes, leading to cell death and inaccurate cytotoxicity readouts.[7]
-
Enzyme Inhibition or Activation: Solvents can directly interact with proteins, altering their conformation and activity.
-
Compound Precipitation: Diluting a high-concentration organic stock solution into an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.[9]
A consistent final solvent concentration should be maintained across all wells of an assay plate, including vehicle controls, to normalize any solvent-induced effects.
Experimental Workflow for Solubility Assessment and Stock Solution Preparation
The following workflow provides a systematic approach to determining the optimal solvent and preparing a master stock solution.
Caption: Workflow for solubility assessment and master stock preparation.
Detailed Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol is designed to quickly assess the solubility of the compound in DMSO and determine an appropriate concentration for the master stock.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh approximately 1-2 mg of the compound into a pre-weighed microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 20 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background. If the solid has not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
If the solid persists, add another 20 µL of DMSO and repeat steps 3 and 4.
-
Continue this stepwise addition of DMSO until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL and convert to molarity. This will inform the maximum practical concentration for your master stock solution. For example, if 2 mg of the compound (MW: 159.62) dissolves in 100 µL of DMSO, the concentration is 20 mg/mL, which is approximately 125 mM.
Protocol 2: Preparation of a 10 mM Master Stock Solution in DMSO
This is the standard protocol for preparing a master stock solution for most in vitro assays.
Materials:
-
This compound solid (MW: 159.62 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate glass vial or tube
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To make a 10 mM stock solution, you need 1.596 mg of the compound per 1 mL of DMSO.
-
Calculation Example: For a final volume of 2 mL of a 10 mM stock, you would need: 1.596 mg/mL * 2 mL = 3.192 mg
-
-
Weighing: Carefully weigh out the calculated amount of the solid compound into a suitable vial. It is best practice to weigh a slightly larger amount (e.g., 3.2 mg) and adjust the volume of DMSO accordingly.
-
Adjusted Volume Calculation: If you weigh out 3.2 mg, the required DMSO volume is: 3.2 mg / 1.596 mg/mL = 2.005 mL
-
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. If necessary, use a water bath sonicator for 10-15 minutes to ensure complete dissolution.
-
Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in properly labeled, low-binding tubes. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years).[10][11] Avoid repeated freeze-thaw cycles.[10]
Preparation of Working Solutions and Assay Plates
The master stock solution must be diluted to create intermediate and final working solutions for your assay.
Caption: Workflow for preparing assay-ready plates from a master stock.
Protocol 3: Serial Dilution for Dose-Response Curves
This protocol describes the preparation of a dilution series for determining IC₅₀ or EC₅₀ values.
Materials:
-
10 mM Master Stock in DMSO
-
Assay buffer or cell culture medium
-
Low-binding multi-well plates (e.g., 96- or 384-well)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Intermediate Dilution: Prepare an intermediate stock at a concentration that is 100x or 200x the highest final concentration desired in the assay. For example, to achieve a top final concentration of 10 µM with a 1:200 dilution into the assay plate, prepare a 2 mM intermediate stock in DMSO.
-
Serial Dilution Plate (in DMSO): a. In a 96-well plate, add your intermediate stock (e.g., 2 mM) to the first column. b. Add an appropriate volume of 100% DMSO to the remaining wells. c. Perform a serial dilution (e.g., 1:3 or 1:10) across the plate by transferring a portion of the solution from one column to the next, mixing thoroughly at each step. This plate is your "source plate".
-
Assay Plate Dosing: a. Prepare your assay plates containing cells or biochemical reagents in the appropriate aqueous buffer or medium. b. Using a multichannel pipette or liquid handler, transfer a small volume (e.g., 1 µL) from the DMSO source plate to the corresponding wells of the assay plate (e.g., containing 199 µL of medium). This results in a 1:200 dilution and a final DMSO concentration of 0.5%.
-
Vehicle Control: Ensure that wells designated as vehicle controls receive the same final concentration of DMSO as the compound-treated wells.
Trustworthiness and Self-Validation
-
Visual Inspection: Always visually inspect the final assay plate after adding the compound. Look for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the final concentration is too high, and the protocol must be adjusted.
-
Solvent Tolerance Curve: Before running a full screen, it is essential to determine the tolerance of your specific cell line or biochemical assay to the chosen solvent. Run a dose-response curve of the solvent (e.g., DMSO from 0.1% to 2%) and measure the assay endpoint. This will establish the maximum permissible solvent concentration that does not interfere with the assay.[8]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays to ensure that the assay is performing as expected and to help identify any artifacts caused by the compound or solvent.
Conclusion
The successful use of this compound in in vitro assays is contingent upon a well-defined and validated dissolution strategy. Due to its predicted poor aqueous solubility, the recommended approach is to prepare a concentrated master stock solution in high-purity DMSO, followed by careful serial dilution to achieve the desired final concentrations in the assay while maintaining a low, non-interfering level of the organic solvent. By following the detailed protocols and validation steps outlined in this guide, researchers can ensure the integrity of their compound solutions and generate reliable, high-quality data to advance their drug discovery efforts.
References
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Bergstrom, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 99(Pt A), 184-198. Available at: [Link]
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Ghasemi, P., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07632. Available at: [Link]
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Hassan, A. S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7177. Available at: [Link]
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Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. Available at: [Link]
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Application Notes and Protocols for the Dosing and Administration of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine in Preclinical Animal Studies
Disclaimer: Initial literature and database searches for "(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine" did not yield specific public data regarding its preclinical dosing, administration, or pharmacokinetic profiles. The following application notes and protocols are therefore provided as a comprehensive and generalized guide for initiating preclinical animal studies with a novel investigational compound of this nature. The principles and methodologies outlined are based on established best practices in preclinical drug development and aim to provide a robust framework for researchers.[1][2] It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[3][4]
Introduction: Characterizing a Novel Pyrazole Derivative
This compound is a substituted pyrazole derivative. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[5] The presence of a chloro group, an ethyl group, and a methanamine moiety suggests potential for various biological interactions. Given the novelty of this specific molecule, a systematic and cautious approach to in vivo evaluation is paramount. This guide will walk through the critical steps for establishing safe and effective dosing and administration protocols in common preclinical animal models.
Pre-formulation and Vehicle Selection: The Foundation of a Reliable Study
The choice of an appropriate vehicle is critical for ensuring the accurate and consistent delivery of the test article and directly impacts the pharmacokinetic profile and subsequent biological response.[6][7] Pre-formulation studies are essential to understand the physicochemical properties of this compound.
Key Physicochemical Properties to Assess:
-
Solubility: Determine the solubility in a range of common preclinical vehicles. This will dictate whether a solution or suspension is required.
-
Stability: Assess the stability of the compound in the chosen vehicle under study conditions (e.g., at room temperature for the duration of the dosing period).
-
pKa: The ionization constant will influence its solubility at different pH values and its ability to cross biological membranes.
Common Vehicles for Oral and Parenteral Administration:
| Vehicle Type | Examples | Suitability |
| Aqueous | Saline, Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds. Ensure the pH is within a physiologically tolerated range. |
| Suspensions | 0.5% Methylcellulose (MC) in water, 0.5% Carboxymethylcellulose (CMC) in water | The most common approach for poorly water-soluble compounds administered orally.[8] Particle size should be minimized to improve homogeneity and absorption. The suspension should be uniformly mixed before each administration.[9] |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol | Can be used to solubilize lipophilic compounds. Must be used with caution due to potential vehicle-related toxicities. The concentration of the co-solvent should be kept to a minimum and be consistent across all dose groups, including the control.[10] |
| Lipid-based | Corn oil, Sesame oil | Suitable for highly lipophilic compounds. Can enhance oral bioavailability for certain molecules. |
| Surfactants | Tween 80, Cremophor EL | Often added to suspensions or co-solvent formulations to improve solubility and stability. Can also have biological effects and should be used at the lowest effective concentration. |
Protocol for Vehicle Screening:
-
Objective: To identify a suitable vehicle for the administration of this compound.
-
Materials: this compound, a panel of candidate vehicles (e.g., water, saline, 0.5% MC, PEG 400, corn oil), vortex mixer, sonicator, analytical balance, HPLC or LC-MS for concentration and stability analysis.
-
Method:
-
Attempt to dissolve or suspend the test article in each vehicle at the anticipated highest dose concentration.
-
Use visual inspection, microscopy, and analytical methods to assess solubility and homogeneity.
-
For the most promising vehicles, assess the stability of the formulation over a relevant time period (e.g., 4-24 hours) at room temperature.
-
Select the simplest vehicle that provides a stable and homogenous formulation.
-
Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies
Initial in vivo studies should aim to determine a safe dose range for subsequent efficacy and pharmacokinetic studies.[1] A dose-escalation study is typically performed to identify the Maximum Tolerated Dose (MTD).[1]
Study Design for Acute Toxicity and MTD Determination:
-
Animal Model: Start with a single rodent species, typically mice or rats.[11] Use a small number of animals per group (e.g., 3-5 per sex).[1]
-
Dose Selection: Choose a wide range of doses based on a logarithmic scale (e.g., 10, 30, 100, 300, 1000 mg/kg). The range should be sufficient to identify both a no-effect level and a toxic level.[1]
-
Route of Administration: The intended clinical route should be used if known; otherwise, oral gavage is a common starting point for systemic drug delivery.[12]
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for up to 14 days).[1] Signs to monitor include changes in behavior, posture, breathing, and body weight.
Workflow for an MTD Study:
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Routes of Administration: Protocols and Considerations
The choice of administration route depends on the study's objective and the compound's properties.[13] Parenteral routes generally offer higher bioavailability by avoiding first-pass metabolism.[13]
Oral Gavage (PO):
A common method for enteral administration in preclinical studies.[14]
-
Procedure:
-
Gently restrain the animal.
-
Measure the distance from the tip of the nose to the last rib to determine the appropriate gavage needle length.
-
Pass the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the formulation slowly.
-
Observe the animal for any signs of distress.
-
Intravenous Injection (IV):
Provides 100% bioavailability and is used to assess intrinsic pharmacokinetic properties.[15]
-
Procedure (Rat - Lateral Tail Vein):
-
Warm the tail to dilate the veins.
-
Place the rat in a restrainer.
-
Disinfect the injection site.
-
Insert a small gauge needle (e.g., 25-27G) into the lateral tail vein.
-
Inject the formulation slowly.
-
Apply gentle pressure to the injection site upon needle withdrawal.
-
Intraperitoneal Injection (IP):
Offers rapid absorption for systemic delivery, although less precise than IV.
-
Procedure (Mouse):
-
Restrain the mouse and tilt it slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject.
-
Subcutaneous Injection (SC):
Results in slower, more sustained absorption compared to IV or IP.[3]
-
Procedure (Mouse/Rat):
-
Tent the skin on the back, between the shoulder blades.
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspirate to ensure a vessel has not been punctured, then inject.
-
Recommended Administration Volumes:
| Species | Route | Maximum Volume (mL/kg) | Recommended Needle Size (Gauge) |
| Mouse | PO | 10 | 20-22G (ball-tipped) |
| IV | 5 | 27-30G | |
| IP | 10 | 25-27G | |
| SC | 10 | 25-27G | |
| Rat | PO | 10 | 16-18G (ball-tipped) |
| IV | 5 | 23-25G | |
| IP | 10 | 23-25G | |
| SC | 5 | 23-25G |
Note: These are general guidelines; consult institutional policies for specific limits.[3]
Pharmacokinetic (PK) Study Design
PK studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which informs dose selection and scheduling for efficacy studies.[2][16][17]
A Typical PK Study Design:
-
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) following administration of this compound.
-
Animal Model: Typically rats, with cannulated animals often used for serial blood sampling.
-
Groups:
-
Group 1: IV administration (e.g., 1-2 mg/kg) to determine bioavailability.
-
Group 2: PO administration (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). The number of animals should be sufficient to reliably estimate population variability.[16]
-
Analysis: Analyze plasma samples for the concentration of the parent compound and any major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
Decision Tree for Dosing and Formulation Strategy:
Caption: Decision-making process for formulation and initial in vivo studies.
Conclusion and Future Directions
The successful preclinical development of a novel compound such as this compound hinges on a systematic and well-founded approach to dosing and administration. By carefully characterizing the compound's physicochemical properties, selecting an appropriate vehicle, and conducting well-designed dose-range finding and pharmacokinetic studies, researchers can establish a solid foundation for subsequent efficacy and toxicology evaluations. The protocols and guidelines presented here offer a comprehensive framework to navigate these critical early stages of in vivo research, ensuring data integrity and the ethical use of laboratory animals.
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3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. (2007). Journal of Pharmacology and Experimental Therapeutics, 321(3), 899-908. ([Link])
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Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (2017). Food and Chemical Toxicology, 109(Pt 1), 573-585. ([Link])
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Unmasking Cellular Targets: A Guide to Using (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine as a Chemical Probe for Target Identification
Introduction: The Crucial Role of Chemical Probes in Modern Drug Discovery
In the landscape of contemporary drug discovery and chemical biology, the identification of a small molecule's protein targets is a pivotal step in understanding its mechanism of action and potential therapeutic applications.[1] Phenotypic screening campaigns can yield compounds with interesting cellular effects, but without knowledge of the specific molecular interactions, the path to rational drug development is obscured. Chemical probes, which are small molecules designed to interact with specific protein targets, are indispensable tools for navigating this complexity.[2] This guide focuses on a hypothetical yet representative chemical entity, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine , to illustrate the comprehensive workflow for validating a novel compound as a chemical probe and employing it for target deconvolution.
This compound, a substituted pyrazole, possesses a reactive primary amine handle that serves as an excellent starting point for chemical modification, allowing for its conversion into a suite of tailored probes for various target identification strategies. This document provides an in-depth, experience-driven guide for researchers, scientists, and drug development professionals on how to harness such a molecule for the unambiguous identification of its cellular binding partners. We will delve into the core principles and detailed protocols for three major chemoproteomic strategies: Affinity Purification-Mass Spectrometry (AP-MS), Photo-Affinity Labeling (PAL), and Activity-Based Protein Profiling (ABPP).
A critical aspect of using chemical probes is the rigorous validation of their on-target engagement within a cellular context.[3][4][5] Therefore, this guide also emphasizes the importance of designing appropriate negative controls and implementing robust target engagement assays to ensure the biological insights gained are directly attributable to the interaction of the probe with its intended target.[6][7][8][9]
Part 1: Probe Characterization and Validation
Before embarking on large-scale target identification studies, it is imperative to thoroughly characterize the parent compound and its derivatized probes. This initial phase establishes the foundation of trustworthiness for the subsequent biological experiments.
Initial Biological Characterization of this compound
The first step is to confirm the biological activity of the parent compound in a relevant cellular assay. This phenotypic readout will serve as a benchmark to ensure that the modifications made to create the chemical probes do not significantly diminish its inherent activity.
| Parameter | Experimental Approach | Desired Outcome | Rationale |
| Cellular Potency | Dose-response studies in a relevant cell line (e.g., cancer cell viability, cytokine production) | Determine EC50/IC50 values. | To quantify the biological activity of the parent compound. |
| On-Target Activity | If a putative target is known, perform in vitro binding or enzymatic assays. | Determine Kd or Ki values. | To confirm direct interaction with a suspected target. |
| Cellular Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays. | High permeability. | To ensure the compound can reach intracellular targets. |
Design and Synthesis of Derivatized Probes
The primary amine on this compound is the key to its versatility. This functional group can be readily acylated to attach various functionalities required for different target identification methods.
-
Affinity Probe: A biotin tag is appended via a flexible linker (e.g., polyethylene glycol) to facilitate pull-down experiments.
-
Photo-Affinity Probe: A photoreactive group (e.g., a diazirine or benzophenone) and a bioorthogonal handle (e.g., an alkyne or azide for click chemistry) are attached.[10]
-
Activity-Based Probe: If the compound is suspected to be a covalent inhibitor, the primary amine could be part of a reactive "warhead." For non-covalent inhibitors, a reactive group is added to covalently capture the target upon binding.
It is crucial to synthesize a negative control for each probe.[6][7][8][9] This is typically a structurally similar analog with a minor modification that abolishes or significantly reduces its biological activity, helping to distinguish specific interactors from non-specific background binding.[6][7][8][9]
Validating Target Engagement of the Chemical Probes
Confirming that the derivatized probes still engage the intended target in a cellular environment is a non-negotiable step.[3][4][5]
-
Competitive Displacement Assays: The biological activity of the parent compound should be rescued by pre-treatment with the derivatized probe in a dose-dependent manner.
-
Cellular Thermal Shift Assay (CETSA): Target engagement can be monitored by the change in the thermal stability of the target protein upon probe binding.
-
In-situ Labeling and Imaging: If a fluorescent tag is incorporated, confocal microscopy can visualize the subcellular localization of the probe and its co-localization with known markers of the target's compartment.
Part 2: Target Identification Methodologies and Protocols
Once the chemical probes and their corresponding negative controls have been synthesized and validated, they can be deployed in various chemoproteomic workflows to identify their binding partners.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for identifying protein-small molecule interactions. It relies on the high-affinity interaction between biotin and streptavidin to enrich for the probe-bound proteins.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) and grow to 80-90% confluency.
-
Treat cells with the biotinylated this compound probe or the biotinylated negative control at a pre-determined optimal concentration for a specified time.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Enrichment:
-
Incubate the clarified lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Perform quantitative analysis (e.g., label-free quantification or SILAC) to identify proteins that are significantly enriched in the probe-treated sample compared to the negative control and vehicle-only samples.[11]
-
Photo-Affinity Labeling (PAL)
PAL is a powerful technique that uses a photoreactive group to form a covalent bond between the probe and its target upon UV irradiation. This allows for the capture of transient or low-affinity interactions.
Caption: Workflow for Photo-Affinity Labeling (PAL).
-
Cell Culture and Treatment:
-
Treat cells with the photo-affinity probe containing a diazirine or benzophenone group and an alkyne handle.
-
Include a competition experiment where cells are pre-treated with an excess of the parent this compound before adding the probe.
-
-
Photo-Crosslinking:
-
Irradiate the cells with UV light (e.g., 365 nm for benzophenones, ~350 nm for diazirines) for a predetermined time to induce covalent cross-linking.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells as described for AP-MS.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-modified probe-protein conjugates.
-
-
Enrichment and MS Analysis:
-
Proceed with streptavidin enrichment, digestion, and LC-MS/MS analysis as outlined in the AP-MS protocol.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the probe-labeled sample and show reduced enrichment in the competition experiment.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes reactive probes to covalently label the active sites of enzymes, providing a readout of their functional state.[12] A competitive ABPP approach can be used to identify the targets of a small molecule inhibitor.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
-
Proteome Preparation:
-
Prepare a cell or tissue lysate.
-
-
Competitive Inhibition:
-
Pre-incubate the proteome with varying concentrations of this compound or its negative control for a specified time.
-
Include a vehicle-only control.
-
-
Activity-Based Probe Labeling:
-
Add a broad-spectrum activity-based probe (e.g., targeting serine hydrolases or kinases) that has a reporter tag (fluorescent dye or biotin).
-
Incubate to allow the ABP to label the active enzymes that are not blocked by the test compound.
-
-
Analysis:
-
Gel-Based: Separate the proteins by SDS-PAGE and visualize the labeled enzymes by in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular band in the compound-treated lane indicates a target.
-
MS-Based: If the ABP has a biotin tag, perform streptavidin enrichment, digestion, and quantitative LC-MS/MS to identify and quantify the labeled proteins. Proteins with significantly reduced signal in the compound-treated sample are identified as targets.
-
Part 3: Data Interpretation and Target Validation
The identification of a list of potential protein targets is only the beginning. Rigorous validation is essential to confirm that these are bona fide targets of this compound and are responsible for its observed phenotype.
| Validation Strategy | Experimental Approach | Rationale |
| Orthogonal Target Identification | Use a different chemoproteomic method (e.g., validate AP-MS hits with PAL). | To increase confidence in the identified targets by demonstrating interaction through independent methodologies. |
| Direct Binding Assays | Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or microscale thermophoresis (MST) with recombinant protein. | To confirm a direct physical interaction between the compound and the purified target protein and to determine binding affinity. |
| Biochemical/Enzymatic Assays | If the target is an enzyme, test the effect of the compound on its activity in vitro. | To demonstrate functional modulation of the target protein. |
| Genetic Approaches | Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target gene and assess if this phenocopies the effect of the compound. | To establish a causal link between the target protein and the observed cellular phenotype.[13][14] |
| Cellular Target Engagement | Perform CETSA or competitive displacement assays with the validated target. | To confirm that the compound engages the target protein in a cellular context at relevant concentrations.[3][4][5] |
Conclusion
The journey from a bioactive small molecule to a well-validated chemical probe is a multi-step process that demands careful planning, execution, and rigorous validation. By using a molecule like this compound as a starting point, and by applying the principles and protocols outlined in this guide, researchers can systematically and confidently identify the cellular targets of novel compounds. This, in turn, will accelerate the understanding of complex biological processes and pave the way for the development of new and more effective therapeutics. The integration of chemical proteomics with genetic and biochemical approaches provides a powerful and self-validating system for elucidating the mechanisms of action of small molecules, ultimately driving innovation in drug discovery.
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Application Notes & Protocols: High-Throughput Screening for Pyrazole Compound Libraries
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous inhibitors targeting a wide range of protein classes.[1][2][3] Its versatile nature, allowing for diverse substitutions at multiple positions, enables fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Pyrazole-based compounds have shown significant promise and success in inhibiting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and inflammatory disorders.[2][5][6]
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for therapeutic development.[7][8][9] This guide provides a detailed framework for designing and executing robust HTS campaigns for pyrazole-based libraries, focusing on biochemical and cell-based assays. It emphasizes the causal logic behind experimental choices, the integration of self-validating systems, and the critical steps for hit confirmation to ensure scientific integrity from primary screen to lead optimization.
Section 1: Strategic Assay Design & Development
The success of any HTS campaign is predicated on a meticulously designed and validated assay. The choice of assay format must align with the biological target and the expected mechanism of action of the pyrazole library.
Target Class Considerations
Pyrazoles are particularly effective as ATP-competitive inhibitors of kinases.[5][10] Therefore, assay design often revolves around measuring the catalytic activity of a target kinase. Common targets for pyrazole inhibitors include:
-
MAP Kinases (e.g., p38): Involved in inflammation and stress responses.[]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[12][13]
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Crucial for cell growth and angiogenesis.[5]
-
Heat Shock Proteins (e.g., Hsp90): Chaperone proteins essential for the stability of many oncoproteins.[14][15]
Choosing the Right Assay Format: Biochemical vs. Cell-Based
Both biochemical and cell-based assays offer distinct advantages and should be viewed as complementary components of a comprehensive screening cascade.[7][16]
| Assay Type | Principle | Advantages | Limitations | Best For... |
| Biochemical | Measures direct interaction with a purified molecular target (e.g., enzyme inhibition).[7] | High throughput, direct measure of target engagement, mechanistic insights. | Lacks biological context (e.g., cell permeability, off-target effects). | Primary screening, SAR determination. |
| Cell-Based | Measures a compound's effect in a living cellular environment (e.g., cell viability, pathway modulation).[17][18] | Higher biological relevance, assesses cell permeability and cytotoxicity simultaneously. | More complex, lower throughput, indirect measure of target engagement. | Secondary screening, confirming cellular activity, toxicity assessment. |
The Imperative of Assay Quality Control: The Z'-Factor
To ensure the reliability of an HTS campaign, the Z'-factor is a critical statistical parameter used to quantify the separation between positive and negative controls.[19][20] It accounts for both the dynamic range of the signal and the data variation.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; robust and reliable for HTS.[19][21] |
| 0 to 0.5 | Acceptable | Minimal separation; the assay is usable but may require optimization.[19] |
| < 0 | Unacceptable | No separation between controls; the assay is not suitable for screening.[19] |
An assay must consistently achieve a Z' > 0.5 during validation before proceeding to a full library screen.
Section 2: Primary Screening Protocols
The goal of the primary screen is to rapidly and cost-effectively identify "hits"—compounds that display activity against the target—from a large library.
Workflow for a Pyrazole Library Screening Campaign
A well-structured workflow is essential for efficiently processing a large compound library and validating the initial hits. This process involves sequential assays to filter out false positives and prioritize the most promising compounds for further development.
Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole compound.
Materials:
-
Cancer cell line known to be sensitive to the target kinase (e.g., A549 lung cancer cells)
-
Cell culture medium and serum
-
384-well, opaque-walled cell culture plates
-
CellTiter-Glo® Reagent *[22] Pyrazole compounds from the confirmed hit list
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 384-well opaque plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Add 25-50 nL of the pyrazole compounds at various concentrations (for dose-response curves) to the wells. Include positive (e.g., staurosporine) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Equilibration: Before use, equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes. 5[23]. Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium. 6[24][23]. Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. 7[22][25]. Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. 8[22][25]. Data Acquisition: Record the luminescence using a plate luminometer. The signal is inversely proportional to the cytotoxic/anti-proliferative effect of the compound.
Section 4: Data Analysis and Hit Prioritization
Data from HTS campaigns must be rigorously analyzed to identify genuine hits. 1[26]. Normalization: Raw data from each plate should be normalized relative to the positive (0% activity) and negative (100% activity) controls. 2. Hit Selection: A statistical cutoff (e.g., 3 standard deviations from the mean of the negative controls) is used to define an initial hit. 3. IC50/EC50 Determination: For confirmed hits, dose-response curves are generated, and IC50 (for inhibition) or EC50 (for activation) values are calculated using a four-parameter logistic fit. 4. SAR Analysis: Structure-Activity Relationship (SAR) analysis is performed by clustering active compounds based on their chemical scaffolds. T[27]his helps identify chemical series with validating activity and provides a foundation for medicinal chemistry optimization.
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Application Notes and Protocols for Co-crystallization of Target Proteins with (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Introduction: The Structural Imperative in Drug Discovery
The determination of high-resolution, three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery.[1][2][3] This structural insight allows for a detailed understanding of the molecular interactions that govern binding affinity and specificity, thereby guiding the rational design of more potent and selective therapeutics.[2] Co-crystallization, the process of crystallizing a protein in the presence of a ligand, provides a direct snapshot of the binding event and is a preferred method for capturing ligand-induced conformational changes.[4][5]
This guide provides a comprehensive framework and detailed protocols for the co-crystallization of target proteins with the novel fragment-like compound, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. As a small molecule featuring a substituted pyrazole ring and a primary amine, this compound presents opportunities for various types of interactions within a protein binding pocket, including hydrogen bonds, halogen bonds, and hydrophobic interactions. These application notes are designed for researchers, scientists, and drug development professionals, offering both the "how-to" and the "why" behind each experimental step to ensure a robust and scientifically sound approach to obtaining high-quality protein-ligand co-crystals.
Ligand Profile: this compound
A thorough understanding of the ligand's properties is critical for designing successful co-crystallization experiments.
| Property | Value | Source |
| CAS Number | 1001611-12-6 | [6][7] |
| Molecular Formula | C₆H₁₀ClN₃ | [6] |
| Molecular Weight | 159.62 g/mol | [6] |
| Structure | A pyrazole ring with chloro, ethyl, and methanamine substituents. | N/A |
Key Structural Features and Co-crystallization Considerations:
-
Primary Amine (-CH₂NH₂): This group is a potent hydrogen bond donor and can also act as a base, potentially forming salt bridges with acidic residues like aspartate or glutamate in the protein's binding site.
-
Pyrazole Ring: The aromatic pyrazole core can participate in π-stacking or hydrophobic interactions. The nitrogen atoms can act as hydrogen bond acceptors.
-
Chloro Group (-Cl): The chlorine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding. It also contributes to the molecule's hydrophobicity.
-
Ethyl Group (-CH₂CH₃): This aliphatic chain will likely engage in van der Waals or hydrophobic interactions.
Solubility and Stock Preparation: While specific solubility data is not readily available, it is reasonable to assume that this compound is soluble in common organic solvents like dimethyl sulfoxide (DMSO). For crystallization trials, a high-concentration stock solution (e.g., 100 mM in 100% DMSO) should be prepared. The final concentration of DMSO in the crystallization drop should be carefully monitored, as high concentrations can be detrimental to crystal formation.
Workflow for Protein-Ligand Co-crystallization
The path from a purified protein and a ligand to a high-resolution crystal structure is a multi-step process. This guide will detail each critical stage.
Caption: Overview of the co-crystallization workflow.
Part 1: Protein Preparation for Crystallography
The quality of the protein sample is the most critical determinant of success in crystallization.[8] The protein should be of high purity (>95%), monodisperse, and stable in solution.[9]
Protocol 1.1: Expression and Purification of Target Protein
This protocol provides a general guideline for expressing a His-tagged protein in E. coli and purifying it using a multi-step chromatographic process.[10]
1. Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene of interest with an N- or C-terminal polyhistidine tag. b. Grow a starter culture overnight at 37°C in LB medium with the appropriate antibiotic. c. Inoculate a larger volume of expression medium (e.g., Terrific Broth for higher yields) with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. To improve protein solubility and proper folding, it is often beneficial to reduce the temperature to 18-25°C and continue shaking for 16-24 hours.
2. Lysis and Clarification: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP). Add protease inhibitors (e.g., PMSF, benzamidine) and DNase I. c. Lyse the cells using a high-pressure homogenizer or sonication on ice. d. Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 minutes at 4°C) to remove cell debris.
3. Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of wash buffer (e.g., lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. d. Elute the target protein with elution buffer (e.g., lysis buffer with 250-500 mM imidazole).
4. (Optional) Tag Cleavage: a. If the polyhistidine tag is cleavable (e.g., with TEV or PreScission protease), dialyze the eluted protein against a low-imidazole buffer and add the appropriate protease. b. Incubate at 4°C overnight. c. Pass the sample back over the IMAC column to remove the cleaved tag and any uncleaved protein. The tagless protein will be in the flow-through.
5. Size Exclusion Chromatography (SEC): a. Concentrate the protein from the IMAC elution (or flow-through after tag cleavage) and load it onto a size exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). b. Collect fractions corresponding to the monodisperse peak of the target protein. SEC is crucial for removing aggregates, which are detrimental to crystallization.[8]
6. Quality Control and Storage: a. Assess protein purity by SDS-PAGE, which should show a single band. b. Determine the protein concentration using a spectrophotometer (measuring A₂₈₀) or a colorimetric assay (e.g., Bradford). c. Concentrate the protein to a suitable concentration for crystallization screening (typically 5-20 mg/mL). d. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Part 2: Co-crystallization Screening
With a high-quality protein sample and a prepared ligand stock, the next step is to screen a wide range of conditions to identify those that promote crystallization.
Protocol 2.1: Protein-Ligand Complex Formation
To ensure the ligand is bound to the protein before setting up crystallization trials, the complex is typically pre-formed.
-
Thaw an aliquot of the purified target protein on ice.
-
Add the this compound stock solution to the protein solution. A molar excess of the ligand is recommended to drive the binding equilibrium towards the complex state. For a fragment-like compound, a 5 to 10-fold molar excess is a good starting point.
-
Calculation Example: For a 10 mg/mL protein solution (assuming a 30 kDa protein, this is ~0.33 mM), to achieve a 10-fold molar excess, add the ligand to a final concentration of 3.3 mM.
-
-
Incubate the protein-ligand mixture on ice for at least 1 hour. Some systems may benefit from longer incubation times or incubation at room temperature.[4]
-
(Optional) To remove any precipitated ligand, centrifuge the mixture at high speed (e.g., 20,000 x g for 10 minutes at 4°C) before setting up crystallization drops.
Protocol 2.2: High-Throughput Crystallization Screening
The use of commercial sparse matrix screens is the most efficient way to sample a wide range of chemical space.[9] These screens contain arrays of different precipitants, salts, and buffers at various concentrations and pH values.
Crystallization Methods: The most common methods for screening are vapor diffusion techniques, which slowly increase the concentration of the protein and precipitant in a drop as it equilibrates with a larger reservoir solution.[11][12]
-
Sitting Drop Vapor Diffusion: A drop of the protein-ligand complex mixed with the reservoir solution is placed on a pedestal within a sealed well containing the reservoir solution.[13] This method is amenable to high-throughput robotics.[9]
-
Hanging Drop Vapor Diffusion: The drop is placed on a coverslip, which is then inverted and sealed over the reservoir well.[14]
-
Microbatch Under Oil: The protein-ligand complex and precipitant are mixed in a small drop and covered with oil (e.g., paraffin or a mix of paraffin and silicone oil) to control evaporation.[15][16][17]
Setting up a Sitting Drop Screen (96-well format):
-
Using a multichannel pipette or a liquid-handling robot, dispense 50-100 µL of the screen solutions into the reservoirs of a 96-well sitting drop crystallization plate.
-
In the smaller drop wells on the pedestals, dispense 100-200 nL of the protein-ligand complex.
-
Dispense an equal volume of the corresponding reservoir solution into each drop.
-
Seal the plate with a clear adhesive film to create an airtight environment for vapor diffusion.[18]
-
Incubate the plates in a temperature-controlled environment (common temperatures are 4°C and 20°C).[19] Temperature stability is crucial for reproducible results.
-
Regularly inspect the drops under a microscope over several weeks for the appearance of crystals. Document any changes, including precipitation, phase separation, or crystal formation.
Caption: Hanging and Sitting Drop Vapor Diffusion Setups.
Part 3: From Hit to High-Resolution Structure
Protocol 3.1: Optimization of Crystallization Conditions
Initial "hits" from a screen are often small, poorly formed, or not single crystals. Optimization is required to produce diffraction-quality crystals.
Strategies for Optimization:
-
Fine-tuning Precipitant and Salt Concentrations: Create a grid screen around the initial hit condition, varying the precipitant and salt concentrations in small increments (e.g., ±20% of the original concentration).
-
Varying pH: Test a range of pH values (e.g., ±0.5 pH units) around the initial buffer condition.
-
Changing the Drop Ratio: Experiment with different ratios of protein-ligand complex to reservoir solution (e.g., 2:1, 1:1, 1:2).
-
Additives: Introduce small amounts of additives that can improve crystal contacts. Commercial additive screens are available.
-
Seeding: If you have existing crystals, they can be crushed and used to "seed" new drops (microseeding), which can promote the growth of larger, more uniform crystals by providing a nucleation template. [cite: 23 in thought]
Protocol 3.2: Crystal Harvesting and Cryo-protection
To collect X-ray diffraction data, crystals must be flash-cooled in liquid nitrogen to prevent radiation damage from the high-intensity X-ray beam.[20] This requires treating the crystal with a cryoprotectant to prevent the formation of damaging ice crystals.[21]
-
Prepare a cryoprotectant solution. A good starting point is to use the reservoir solution from the optimized crystallization condition and add a cryoprotectant agent.
-
Common Cryoprotectants: Glycerol (15-30%), ethylene glycol (15-30%), low molecular weight PEGs, or sucrose.[20]
-
-
Under a microscope, carefully open the well containing the crystal.
-
Using a nylon loop of an appropriate size, gently scoop the crystal out of the drop.
-
Briefly pass the loop containing the crystal through the cryoprotectant solution (a "cryo-soak"). The soak time should be minimal (a few seconds) to avoid damaging the crystal.[21]
-
Immediately plunge the loop into liquid nitrogen.
-
Store the frozen crystal in a cryo-cane in a liquid nitrogen dewar until ready for data collection.
| Common Cryoprotectants | Typical Starting Concentration | Notes |
| Glycerol | 20-30% (v/v) | Highly viscous; can be difficult to work with. |
| Ethylene Glycol | 20-30% (v/v) | Less viscous than glycerol; a common choice. |
| PEG 400 | 25-40% (v/v) | Can act as both a precipitant and cryoprotectant. |
| Sucrose | 20-30% (w/v) | Useful for adjusting solution density.[22] |
Protocol 3.3: X-ray Diffraction Data Collection and Structure Determination
This final phase involves exposing the crystal to an X-ray beam and processing the resulting diffraction pattern to determine the three-dimensional structure.
-
Mounting: Transfer the frozen crystal from the storage dewar to the goniometer on the X-ray diffractometer, keeping it under a stream of cold nitrogen gas (cryostream) at ~100 K.
-
Data Collection: a. Expose the crystal to a monochromatic X-ray beam (typically at a synchrotron source for high intensity and resolution).[23] b. Rotate the crystal in the beam and collect a series of diffraction images on a detector.[24]
-
Data Processing: a. Software is used to integrate the intensities of the diffraction spots and scale the data from all the images into a single file.
-
Structure Solution: a. If a structure of the target protein or a close homolog is available, molecular replacement can be used to solve the phase problem.[1] b. This provides an initial model of the protein.
-
Refinement and Ligand Fitting: a. The initial model is refined against the experimental diffraction data.[25] b. Difference electron density maps (mFo-DFc) are calculated, which will show positive density for atoms not included in the model, such as the bound ligand. c. The this compound molecule is then built into this density. d. The complete protein-ligand complex model undergoes further rounds of refinement until the model agrees well with the experimental data (indicated by low R-work and R-free values).[25][26]
-
Validation and Deposition: The final structure is validated for geometric correctness and deposited in the Protein Data Bank (PDB).
Conclusion
The co-crystallization of a target protein with this compound, while requiring a systematic and meticulous approach, is an achievable goal that can yield invaluable structural insights. The success of the endeavor hinges on the quality of the purified protein and a thorough screening of crystallization conditions. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully navigate the path from gene to structure, ultimately accelerating structure-based drug design efforts.
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Carrozzini, B., et al. (2011). Improving Protein Crystal Quality by the Without-Oil Microbatch Method: Crystallization and Preliminary X-ray Diffraction Analysis of Glutathione Synthetase from Pseudoalteromonas haloplanktis. International Journal of Molecular Sciences, 12(7), 4346-4356. (URL: [Link])
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CryoProTM. (n.d.). Hampton Research. (URL: [Link])
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van den Bedem, H., & Fraser, J. S. (2015). Exploring ligand dynamics in protein crystal structures with ensemble refinement. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 1), 36–48. (URL: [Link])
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Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72–79. (URL: [Link])
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Wierenga, R. K. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. (URL: [Link])
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Application Note: Strategic Derivatization of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine for Structure-Activity Relationship (SAR) Studies
Abstract: This document provides a comprehensive guide for the chemical derivatization of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, a versatile building block for Structure-Activity Relationship (SAR) exploration in drug discovery. We delve into the strategic rationale behind selecting derivatization pathways and provide detailed, field-proven protocols for three high-yield transformations targeting the primary amine: N-acylation for amide synthesis, N-sulfonylation for sulfonamide synthesis, and reductive amination for secondary and tertiary amine synthesis. The causality behind experimental choices, self-validating protocol design, and visual workflows are emphasized to empower researchers in the rapid generation of diverse chemical libraries for biological screening.
Introduction: The Pyrazole Scaffold and SAR Strategy
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions.[1][2][3] Pyrazole-containing drugs exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and anticoagulant effects.[1][4][5] The synthetic accessibility and drug-like properties of the pyrazole core make it an ideal starting point for drug discovery campaigns.[2][6]
Our starting material, this compound, presents a strategic platform for SAR studies. The key reactive handle is the primary aminomethyl group at the 3-position, which serves as a versatile point for diversification. The substituents on the pyrazole ring (1-ethyl, 4-chloro) provide a consistent core for the library, allowing for the systematic evaluation of how modifications at the aminomethyl position impact biological activity.
The goal of an SAR study is to systematically alter a molecule's structure to understand which chemical features are responsible for its biological effects.[5][7][8] By creating a library of derivatives from a common core, researchers can probe the target's binding pocket for steric, electronic, and hydrogen-bonding preferences. This guide outlines three fundamental and high-impact derivatization strategies to explore this chemical space.
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Application Note: A Framework for Phenotypic Profiling of Novel Pyrazole-Based Compounds Using (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine as an Exemplar
Introduction
Phenotypic drug discovery (PDD), a cornerstone of classical pharmacology, is experiencing a significant resurgence in modern therapeutic development.[1][2][3] Unlike target-based approaches that begin with a known protein, PDD identifies compounds based on their ability to induce a desired change in the overall state—or phenotype—of a cell or organism. This unbiased strategy is particularly powerful for discovering first-in-class medicines with novel mechanisms of action, especially in complex diseases where the underlying molecular pathology is not fully understood.[4][5][6]
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[7][8][9] This makes novel, uncharacterized pyrazole derivatives particularly interesting candidates for screening campaigns.
This application note presents a comprehensive framework for the phenotypic characterization of novel chemical entities. We will use (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine , a pyrazole derivative with no established biological activity, as an exemplar to guide researchers through a multi-phase screening cascade. The goal is to provide robust, validated protocols that progress from broad, unbiased profiling to more focused, hypothesis-driven secondary assays, ultimately building a detailed picture of a compound's biological impact.
Compound Profile & Safe Handling
Before initiating any experimental work, it is critical to understand the properties of the test article and establish safe handling procedures.
Compound Details:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1001611-12-6 | [10][11] |
| Molecular Formula | C₆H₁₀ClN₃ | [10] |
| Molecular Weight | 159.62 g/mol | [10] |
Safety & Handling Protocol:
While this specific compound lacks a detailed safety profile, data from structurally related pyrazoles suggest that caution is warranted.[12][13] The following minimum safety precautions must be observed.
-
Engineering Controls : Handle the compound, both in solid and solvated form, within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE) :
-
Wear nitrile gloves to prevent skin contact.
-
Wear a lab coat to protect clothing.
-
Use ANSI-rated safety glasses or goggles to prevent eye exposure.
-
-
Handling Solid Compound : Use appropriate tools (spatulas, weigh paper) to handle the powder. Avoid creating dust.
-
Waste Disposal : Dispose of all contaminated materials and solutions in accordance with local, state, and federal regulations for chemical waste.
Protocol 1: Stock Solution Preparation and Quality Control
Causality: The accuracy of any screening assay is fundamentally dependent on the precise and consistent concentration of the test compound. Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries due to its high solubilizing power and compatibility with most cell-based assays. A high-concentration stock is prepared to minimize the volume of solvent added to cell cultures, thereby reducing potential solvent-induced artifacts.
-
Preparation of 10 mM Master Stock :
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully add approximately 1-2 mg of this compound powder to the vial and record the exact weight.
-
Calculate the required volume of anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration using the formula: Volume (L) = [Weight (g) / 159.62 ( g/mol )] / 0.010 (mol/L)
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 5-10 minutes. Gently warm the vial (to ~37°C) if necessary to aid dissolution. Visually inspect for any undissolved particulates.
-
-
Quality Control (QC) : Before proceeding, confirm solubility. If particulates remain, the solution may be sonicated or filtered. Note that a lower stock concentration may be necessary if full solubility cannot be achieved.
-
Storage : Aliquot the master stock into smaller volumes in sterile, DMSO-safe tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Phase 1: Unbiased Phenotypic Profiling via High-Content Imaging
Rationale: For a novel compound with an unknown mechanism of action, the most effective starting point is a broad, unbiased assay that can capture a wide range of cellular changes. High-Content Screening (HCS), particularly the "Cell Painting" methodology, is ideal for this purpose.[14][15] This technique uses a cocktail of fluorescent dyes to simultaneously label multiple cellular compartments, generating a rich, quantitative "fingerprint" of the compound's effect.[15] By comparing this fingerprint to those of reference compounds with known mechanisms, we can generate initial hypotheses about the compound's biological activity.[4]
Figure 1. High-Content Cell Painting Workflow.
Protocol 2: High-Content Cell Painting Assay
Self-Validation: This protocol is self-validating through the mandatory inclusion of controls. The vehicle control (DMSO) defines the baseline phenotype, while positive controls (e.g., a proteasome inhibitor, a DNA-damaging agent) create known phenotypic profiles against which the test compound can be compared.
-
Cell Line Selection : U-2 OS (human osteosarcoma) cells are an excellent choice for initial profiling due to their flat morphology, well-defined organelles, and widespread use in Cell Painting assays, providing a wealth of reference data.
-
Plate Seeding :
-
Culture U-2 OS cells using standard aseptic techniques.
-
Trypsinize and resuspend cells to a concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, black-walled, clear-bottom imaging plate (final density: 2,500 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Dosing :
-
Prepare a serial dilution plate of this compound in culture medium, typically ranging from 10 µM down to 1 nM in half-log steps.
-
Include wells for a vehicle control (0.1% DMSO) and at least two positive control compounds.
-
Carefully remove the medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Staining :
-
Prepare a staining solution containing a cocktail of fluorescent dyes. A typical combination includes:
-
Hoechst 33342 (Nuclei)
-
Phalloidin-Alexa Fluor 488 (Actin Cytoskeleton)
-
MitoTracker Red CMXRos (Mitochondria)
-
WGA-Alexa Fluor 555 (Golgi/Plasma Membrane)
-
SYTO 14 Green (Nucleoli/Cytoplasmic RNA)
-
-
Fix, permeabilize, and stain the cells according to a validated Cell Painting protocol.
-
-
Image Acquisition :
-
Acquire images using a high-content imaging system (e.g., Thermo Scientific CellInsight CX7, Revvity Opera Phenix).[16]
-
Capture images in at least four fluorescent channels for each field of view. Acquire at least 4-9 fields per well to ensure a statistically significant number of cells are analyzed.
-
-
Data Analysis :
-
Use specialized image analysis software (e.g., HCS Studio, CellProfiler) to segment images and identify individual cells and their compartments (nuclei, cytoplasm).[14]
-
Extract a comprehensive set of morphological, intensity, and textural features from each cell.
-
Aggregate the single-cell data to the well level.
-
Generate a phenotypic profile for each concentration of the test compound and compare it to the control profiles using statistical methods like Principal Component Analysis (PCA) or by calculating a Mahalanobis distance to known profiles.
-
Hypothetical Data Interpretation:
| Compound | Nuclear Area (µm²) | Cytoplasmic Intensity (MitoTracker) | Actin G-Ratio | Nuclear Roundness |
| Vehicle (DMSO) | 150.2 ± 12.5 | 876.4 ± 98.1 | 1.2 ± 0.1 | 0.92 ± 0.04 |
| Test Compound (1 µM) | 145.8 ± 11.9 | 1543.7 ± 150.3 | 1.9 ± 0.2 | 0.91 ± 0.05 |
| Positive Control A (Staurosporine) | 110.5 ± 9.8 | 650.1 ± 75.4 | 2.5 ± 0.3 | 0.75 ± 0.08 |
| Positive Control B (Paclitaxel) | 250.1 ± 25.3 | 901.2 ± 101.7 | 1.3 ± 0.1 | 0.88 ± 0.06 |
Interpretation: In this hypothetical example, the test compound shows a significant increase in mitochondrial intensity and actin reorganization (G-Ratio) without a major impact on nuclear size or shape, suggesting a potential effect on mitochondrial function or cellular stress pathways, distinct from the profiles of the apoptosis inducer (Staurosporine) or the microtubule stabilizer (Paclitaxel).
Phase 2: Focused Secondary Assays
Rationale: The insights from the unbiased primary screen guide the selection of focused secondary assays to validate and deepen the initial observations.[17] If the primary screen suggests a specific phenotype, such as cytotoxicity or cell cycle arrest, secondary assays provide a more direct and quantitative measure of that particular biological process.[18]
Figure 2. Logic for Selecting Secondary Assays.
Protocol 3: Multiplexed Cell Viability and Cytotoxicity Assay
Causality: This is a fundamental follow-up to determine if the observed phenotype is a specific biological modulation or a consequence of general toxicity. By measuring viability (intracellular ATP) and cytotoxicity (membrane integrity) in the same well, we can distinguish between cytostatic (inhibiting growth) and cytotoxic (cell-killing) effects.[19]
-
Assay Setup : Seed and treat cells with a full dose-response of the compound as described in Protocol 2.
-
Reagent Addition : After the 48-hour incubation, add a multiplexing reagent (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay) that contains probes for both viability and cytotoxicity.
-
Data Acquisition : Read the luminescence (for viability) and fluorescence (for cytotoxicity) signals on a plate reader at multiple time points or as an endpoint measurement.
-
Data Analysis : Plot the dose-response curves for both readouts to calculate IC₅₀ (for viability) and EC₅₀ (for cytotoxicity) values.
Protocol 4: Cell Cycle Analysis
Causality: If the primary screen or viability assay indicates an anti-proliferative effect, it is crucial to determine if this is caused by a specific block in the cell cycle.[18] This is a common mechanism for anti-cancer drugs. This assay quantifies the percentage of cells in each phase (G1, S, G2/M) based on their DNA content.
-
Assay Setup : Seed and treat cells as previously described. A 24-hour incubation period is often sufficient for cell cycle effects.
-
Staining :
-
Harvest cells via trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Stain the cells with a DNA-binding dye like DAPI or propidium iodide.
-
-
Image Acquisition : Acquire images of the stained nuclei using a high-content imager.
-
Data Analysis :
-
Measure the integrated nuclear intensity for each cell.
-
Generate a histogram of the intensity values.
-
Gate the populations corresponding to 2N DNA content (G1 phase), >2N but <4N (S phase), and 4N (G2/M phase).
-
Quantify the percentage of cells in each gate for each treatment condition.
-
Data Synthesis and Future Directions
By integrating the data from this multi-phase approach, a comprehensive biological profile of this compound can be constructed. The primary screen provides a broad, unbiased view, while the secondary assays offer quantitative validation of specific hypotheses.
Should the compound demonstrate a consistent and potent activity in these assays (e.g., induction of apoptosis in a cancer cell line with a clear therapeutic window), the logical next step is target deconvolution .[3] This involves a range of advanced techniques (e.g., thermal proteome profiling, affinity chromatography, CRISPR screening) to identify the specific molecular target(s) through which the compound exerts its phenotypic effect, bridging the gap from phenotypic discovery to a mechanistic understanding of the drug's action.
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Application Notes & Protocols for the In Vivo Formulation of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine for in vivo experiments. Pyrazole derivatives are a significant class of heterocyclic compounds with broad pharmacological activities.[1] However, like many new chemical entities (NCEs), they often exhibit poor aqueous solubility, which presents a considerable challenge for achieving adequate bioavailability in preclinical studies.[2][3] This guide outlines a systematic approach to developing stable and effective formulations for various routes of administration, emphasizing the scientific rationale behind each step to ensure experimental success and data reproducibility.
Introduction to the Compound and Formulation Challenges
This compound is a substituted pyrazole derivative with potential therapeutic applications.[4][5] The structural features, including a chlorinated pyrazole ring and a primary amine, suggest that the compound's solubility may be pH-dependent. However, without empirical data, it is prudent to assume that it may fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[6][7] Therefore, the primary objective of the formulation strategy is to enhance the solubility and stability of the compound to ensure consistent and predictable systemic exposure in animal models.[8]
The formulation development process is a critical component of preclinical research, as an inappropriate vehicle can lead to misleading pharmacokinetic and pharmacodynamic data.[9][10] This guide will address key considerations, including solubility screening, vehicle selection, and the preparation of formulations for oral and intravenous administration.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before embarking on formulation development, a thorough pre-formulation assessment is essential to understand the physicochemical properties of this compound.[11][12]
Physicochemical Characterization
A fundamental understanding of the compound's properties will guide the selection of an appropriate formulation strategy.[11] Key parameters to determine include:
-
Aqueous Solubility: Determine the solubility in buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the influence of pH on solubility.[11]
-
pKa: The pKa will help predict the ionization state of the molecule at different physiological pH values, which is crucial for anticipating its absorption and distribution.
-
LogP/LogD: These values indicate the lipophilicity of the compound and its potential for membrane permeation.
-
Melting Point and Thermal Properties (DSC/TGA): These analyses provide information about the solid-state properties and stability of the compound.[12]
-
Physical Form (Crystallinity/Amorphous): The crystalline form of a drug can significantly impact its solubility and dissolution rate.[3]
Solubility Screening in Common Excipients
A systematic solubility screening in a panel of pharmaceutically acceptable excipients is the next critical step.[12] This will identify potential vehicles for formulation development.
| Excipient Category | Examples | Purpose |
| Aqueous Vehicles | Purified Water, Saline (0.9% NaCl), 5% Dextrose in Water (D5W) | To assess baseline aqueous solubility. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide (DMA) | To enhance solubility of hydrophobic compounds.[13] |
| Surfactants (Non-ionic) | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 | To improve wetting and form micelles that can solubilize poorly soluble drugs.[6] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | To form inclusion complexes that enhance aqueous solubility.[3] |
| Oils | Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT) | For lipid-based formulations, particularly for oral administration. |
Protocol 1: Solubility Screening
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) into separate glass vials.
-
Add a measured volume of each selected vehicle to achieve a high initial concentration (e.g., 100 mg/mL).
-
Vortex the vials vigorously for 1-2 minutes.
-
If the compound does not dissolve, use sonication or gentle warming (not exceeding 40-50°C) to facilitate dissolution.
-
Allow the samples to equilibrate at room temperature for at least 24 hours to reach equilibrium solubility.
-
Visually inspect for any undissolved particles.
-
If the compound has dissolved, add more compound incrementally until saturation is reached.
-
For samples with undissolved material, centrifuge the vials to pellet the solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Formulation Strategies and Protocols
Based on the solubility screening data, an appropriate formulation strategy can be developed. The choice of formulation will depend on the intended route of administration.[14]
Oral Administration (PO)
Oral administration is the most common route for preclinical studies due to its convenience.[15][16]
Strategy 1: Aqueous Suspension
If the compound has very low solubility in most vehicles, a simple aqueous suspension may be suitable for initial studies, especially for high-dose toxicology assessments.[11]
Table 2: Example of an Aqueous Suspension Formulation
| Component | Function | Typical Concentration (%) |
| This compound | Active Pharmaceutical Ingredient (API) | As required for dosing |
| 0.5% (w/v) Carboxymethylcellulose (CMC) Sodium or Methylcellulose | Suspending Agent | 0.5 |
| 0.1% (v/v) Tween® 80 | Wetting Agent | 0.1 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol 2: Preparation of an Aqueous Suspension
-
Prepare the vehicle by dissolving the suspending agent in water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Add the wetting agent (Tween® 80) to the vehicle and mix thoroughly.
-
Accurately weigh the required amount of this compound.
-
In a mortar, add a small amount of the vehicle to the API to form a paste. This process, known as levigation, ensures uniform particle dispersion.
-
Gradually add the remaining vehicle to the paste while mixing continuously to form a homogenous suspension.
-
Transfer the suspension to a suitable container and stir continuously before and during dose administration to ensure dose uniformity.
Strategy 2: Solution/Co-solvent System
If the compound shows good solubility in a co-solvent system, this is often preferred as it can provide better bioavailability.[13]
Table 3: Example of a Co-solvent Formulation for Oral Administration
| Component | Function | Typical Concentration (v/v %) |
| This compound | API | As required for dosing |
| DMSO | Primary Solubilizer | 5 - 10 |
| PEG 400 | Co-solvent | 30 - 40 |
| Propylene Glycol | Co-solvent | 10 - 20 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol 3: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound into a sterile vial.
-
Add the DMSO and vortex until the compound is completely dissolved.
-
Sequentially add the PEG 400 and Propylene Glycol, vortexing after each addition to ensure homogeneity.
-
Slowly add the purified water while vortexing to avoid precipitation of the compound.
-
Visually inspect the final solution for clarity.
Visualization of Oral Formulation Workflow
Caption: Workflow for selecting an oral formulation strategy.
Intravenous Administration (IV)
IV formulations must be sterile, clear solutions, and free of particulates.[17] The pH and osmolality should be as close to physiological levels as possible to minimize irritation.[18]
Strategy 1: Co-solvent System for IV Injection
A common approach for poorly soluble compounds is to use a mixture of co-solvents and water.
Table 4: Example of a Co-solvent Formulation for IV Administration
| Component | Function | Typical Concentration (v/v %) |
| This compound | API | As required for dosing |
| DMSO or DMA | Primary Solubilizer | 10 - 20 |
| PEG 400 | Co-solvent | 30 - 40 |
| Saline (0.9% NaCl) or D5W | Vehicle | q.s. to 100 |
Protocol 4: Preparation of a Co-solvent IV Formulation
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound into a sterile, depyrogenated vial.
-
Add the DMSO or DMA and vortex until the compound is completely dissolved.
-
Add the PEG 400 and mix thoroughly.
-
Slowly add the saline or D5W while vortexing.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
Strategy 2: Cyclodextrin-Based Formulation
Cyclodextrins can be highly effective in solubilizing hydrophobic compounds for IV administration.[3]
Table 5: Example of a Cyclodextrin-Based IV Formulation
| Component | Function | Typical Concentration |
| This compound | API | As required for dosing |
| HP-β-CD or SBE-β-CD | Solubilizing Agent | 20-40% (w/v) |
| Saline (0.9% NaCl) or D5W | Vehicle | q.s. to 100 |
Protocol 5: Preparation of a Cyclodextrin-Based IV Formulation
-
In a sterile vial, prepare a solution of the chosen cyclodextrin in saline or D5W. This may require gentle warming and stirring.
-
In a separate sterile vial, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the drug solution to the cyclodextrin solution while vortexing vigorously.
-
Allow the mixture to equilibrate, which may take several hours of stirring or sonication, to facilitate the formation of the inclusion complex.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Confirm the clarity of the final solution.
Visualization of IV Formulation Pathway
Caption: Decision pathway for intravenous formulation development.
Stability Assessment of Preclinical Formulations
Ensuring the stability of the formulation throughout the duration of the experiment is crucial for data integrity.[19][20] Stability studies should be conducted under conditions that mimic the actual experimental workflow.[21]
Protocol 6: Short-Term Stability Assessment
-
Prepare the final formulation as described in the protocols above.
-
Divide the formulation into several aliquots.
-
Store the aliquots at different conditions (e.g., room temperature, 2-8°C, and protected from light).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), analyze an aliquot for:
-
Visual Appearance: Check for any signs of precipitation, crystallization, or color change.
-
pH: Measure the pH of the formulation.
-
Potency: Determine the concentration of this compound using a validated analytical method. The concentration should typically remain within ±10% of the initial concentration.
-
For suspensions, it is also important to assess the ease of resuspension and the particle size distribution over time.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. A systematic approach, beginning with a thorough pre-formulation assessment and solubility screening, is essential for selecting a rational formulation strategy. The protocols provided in this guide offer a starting point for developing stable and effective formulations for both oral and intravenous administration. It is imperative to validate the chosen formulation for stability and compatibility to ensure the generation of reliable and reproducible preclinical data.
References
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The Pyrazole Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist, Gemini
Introduction: The Enduring Significance of Kinases and the Rise of the Pyrazole Privileged Scaffold
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been recognized as critical targets in drug discovery. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, but also inflammatory, metabolic, and neurodegenerative disorders.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has therefore become a cornerstone of modern therapeutic strategies.
Within the vast chemical space explored for kinase inhibition, the pyrazole nucleus has emerged as a "privileged scaffold".[2][3] This five-membered heterocyclic ring is a recurring motif in a multitude of clinically successful and late-stage investigational kinase inhibitors.[4] Its prevalence stems from a combination of favorable properties: the pyrazole core can engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors. Furthermore, its structure is readily amenable to synthetic modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through meticulous structure-activity relationship (SAR) studies.[5][6]
These application notes provide a comprehensive guide for researchers in the field of kinase inhibitor development, with a focus on the pyrazole scaffold. We will delve into the practical aspects of synthesizing pyrazole-based inhibitors, detail robust protocols for their in vitro and cell-based evaluation, and provide a framework for interpreting the generated data. The overarching goal is to equip scientists with the foundational knowledge and actionable protocols to accelerate the discovery of novel pyrazole-based kinase inhibitors.
I. Synthesis of Pyrazole-Based Kinase Inhibitors: A Representative Protocol
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. The following protocol outlines a representative synthesis of a 4-amino-(1H)-pyrazole derivative, a core structure found in many potent JAK inhibitors.[4]
Rationale: This multi-step synthesis allows for the introduction of diverse substituents on the pyrazole ring and the appended heterocyclic systems, which is crucial for exploring the structure-activity relationships and optimizing the inhibitor's properties.
Experimental Protocol: Synthesis of 4-Amino-(1H)-pyrazole Derivatives [4]
Step 1: Synthesis of Pyrimidine-based 4-amino-(1H)-pyrazole derivatives
-
Reaction Setup: In a sealed tube, combine the starting pyrimidine derivative (1 equivalent), the desired amine (1.2 equivalents), and a suitable solvent such as n-butanol.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, the resulting solid is typically collected by filtration, washed with a suitable solvent (e.g., ethyl acetate), and dried under vacuum to yield the desired product. Further purification, if necessary, can be achieved by column chromatography.
Step 2: Synthesis of Quinazoline-based 4-amino-(1H)-pyrazole derivatives
-
Reaction Setup: Dissolve the starting quinazoline derivative (1 equivalent) and the pyrazole amine (1.2 equivalents) in a suitable solvent like isopropanol.
-
Reaction Conditions: Add a catalytic amount of a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for a specified duration (e.g., 8 hours).
-
Work-up and Purification: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like petroleum ether. Dry the product under vacuum.
Step 3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-based 4-amino-(1H)-pyrazole derivatives
-
Reaction Setup: In a flask, dissolve the starting 7H-pyrrolo[2,3-d]pyrimidine derivative (1 equivalent) and the pyrazole amine (1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), and heat the reaction mixture at a specific temperature (e.g., 100 °C) for a defined period (e.g., 6 hours).
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography can be employed for further purification.
II. In Vitro Evaluation of Pyrazole-Based Kinase Inhibitors
The initial characterization of a novel kinase inhibitor involves determining its potency and selectivity against a panel of purified kinases. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose due to their high sensitivity, broad applicability, and high-throughput compatibility.
Rationale: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[7]
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Pyrazole-based inhibitor (test compound)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[8]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure: [9]
-
Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation: Comparative Potency of Representative Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target Kinases of Note | IC50 (nM) | Reference(s) |
| Afuresertib | Akt1 | 1.3 | Akt2 | 2 | [6][10] |
| Akt3 | 2.6 | [6][10] | |||
| Ruxolitinib | JAK1 | ~3 | JAK3 | ~430 | [10] |
| JAK2 | ~3 | [10] | |||
| Compound 3f | JAK1 | 3.4 | [4] | ||
| JAK2 | 2.2 | [4] | |||
| JAK3 | 3.5 | [4] | |||
| Compound 6 | Aurora A | 160 | HCT116 (cell-based) | 390 | [6] |
| MCF7 (cell-based) | 460 | [6] | |||
| Compound 29 | EGFR/HER-2 | (Inhibits autophosphorylation) | MCF-7 (cell-based) | 300 | [6] |
| B16-F10 (cell-based) | 440 | [6] |
III. Cell-Based Evaluation of Pyrazole-Based Kinase Inhibitors
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant context. These assays provide insights into cell permeability, target engagement within the cell, and the ultimate effect on cellular processes like proliferation and survival.
A. Cell Viability and Proliferation Assays
Rationale: Assays such as the MTT or CellTiter-Glo® assay measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[11][12] A potent kinase inhibitor targeting a pathway essential for cancer cell survival will lead to a dose-dependent decrease in cell viability.
Experimental Protocol: MTT Cell Viability Assay [11][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Pyrazole-based inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
B. Target Engagement and Pathway Modulation: Western Blotting
Rationale: Western blotting is a powerful technique to directly assess whether a kinase inhibitor is engaging its target in cells and modulating the downstream signaling pathway.[5] This is typically achieved by using phospho-specific antibodies to detect changes in the phosphorylation state of the target kinase (autophosphorylation) or its downstream substrates.
Experimental Protocol: Western Blotting for Phospho-Protein Detection [3]
Materials:
-
Cancer cell line of interest
-
Pyrazole-based inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrazole inhibitor at various concentrations for a defined period. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-STAT3) to serve as a loading control.
IV. Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Caption: Workflow for cell-based Western blot analysis.
Caption: A generic receptor tyrosine kinase signaling cascade.
V. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. The protocols detailed herein provide a robust framework for the synthesis and evaluation of novel pyrazole-based compounds. By systematically applying these methods, researchers can efficiently navigate the hit-to-lead and lead optimization phases of drug discovery. Future efforts in this area will likely focus on the development of pyrazole derivatives that target novel and challenging kinases, as well as the design of inhibitors with improved selectivity profiles and resistance-breaking capabilities. The integration of computational modeling and structural biology with the experimental workflows described will undoubtedly continue to accelerate the discovery of the next generation of pyrazole-based therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. BenchChem.
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
Sino Biological. (n.d.). Kinase Assay Buffer III. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
bioWORLD. (n.d.). Kinase Buffer II 5X. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Retrieved from [Link]
-
RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 Cell Viability Assays. BenchChem.
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
-
MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved from [Link]
-
PubMed. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. BenchChem.
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- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Welcome to the technical support center for the synthesis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. As a key intermediate in the development of various pharmacologically active agents, achieving a high yield and purity of this pyrazole derivative is paramount. This document provides in-depth, field-proven insights based on established chemical principles to help you navigate the complexities of this synthesis.
Section 1: Overview of Core Synthetic Pathways
The synthesis of this compound typically proceeds via one of two primary pathways, both originating from a functionalized pyrazole core. The final, and often most critical, step is the formation of the primary aminomethyl group at the C3 position of the pyrazole ring. The choice of pathway significantly influences the reaction conditions, potential side products, and overall yield.
-
Route A: Reduction of a Nitrile Precursor. This is arguably the most common route, involving the chemical reduction of 4-chloro-1-ethyl-1H-pyrazole-3-carbonitrile . The transformation of the nitrile group (-C≡N) into an aminomethyl group (-CH₂NH₂) can be achieved using various reducing agents.
-
Route B: Reductive Amination of an Aldehyde Precursor. This pathway begins with 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde . The aldehyde is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.[1]
Caption: Core synthetic routes to the target methanamine.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues leading to diminished yields in a question-and-answer format.
Q1: My yield is consistently low when using the nitrile reduction pathway with catalytic hydrogenation (e.g., Raney Nickel). What is the likely cause?
Answer: The most probable cause is the formation of secondary and tertiary amine side products. This is a well-documented issue in nitrile reductions.[2]
Causality: The primary amine product is nucleophilic and can attack the intermediate imine formed during the reduction process. This subsequent reaction leads to the formation of a secondary amine, which can even react further to form a tertiary amine.
(R-CH₂NH₂) + (R-CH=NH) → (R-CH₂)₂NH + NH₃
Troubleshooting Protocol:
-
Additive Suppression: The most effective way to mitigate this side reaction is to conduct the hydrogenation in the presence of ammonia (either as gaseous NH₃ or in a solution like methanolic ammonia).[3] The excess ammonia shifts the equilibrium away from the side reaction by competing with the primary amine product for the imine intermediate.
-
Catalyst Choice: While Raney Nickel is common, other catalysts like cobalt boride can offer higher selectivity for the primary amine.[2]
-
Process Parameters:
-
Temperature & Pressure: Use the lowest effective temperature and hydrogen pressure that still allows the reaction to proceed. Higher temperatures can favor the formation of secondary amines.
-
Solvent: An alcoholic solvent saturated with ammonia is often the best choice.
-
Q2: I am attempting the nitrile reduction with LiAlH₄ and my yield is poor after workup. Why?
Answer: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that requires stringent reaction and workup conditions. Poor yield is often due to reagent decomposition or workup issues.
Causality:
-
Moisture Sensitivity: LiAlH₄ reacts violently with water and even atmospheric moisture. If your solvent (typically THF or diethyl ether) is not scrupulously anhydrous, the reagent will be quenched before it can reduce the nitrile, leading to incomplete reaction.[4]
-
Improper Workup: The workup for a LiAlH₄ reaction is critical for liberating the amine from the aluminum salt complex. An incorrect or inefficient workup procedure can lead to significant product loss.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents.
-
Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Optimized Workup (Fieser Method): After the reaction is complete and cooled in an ice bath, quench the excess LiAlH₄ by the sequential, careful, and dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used). This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid.[5] Stir the resulting mixture at room temperature for at least 1 hour to ensure complete precipitation before filtering.
-
Q3: When I try the reductive amination of the aldehyde, I isolate mostly the corresponding alcohol. What's going wrong?
Answer: You are likely experiencing premature reduction of the aldehyde before it can form the imine intermediate. This points to an issue with your choice of reducing agent or reaction conditions.
Causality: Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes to alcohols. For reductive amination to be successful, the reducing agent must be more selective for the protonated imine (iminium ion) than for the starting aldehyde.[6]
Troubleshooting Protocol:
-
Select a Milder Reducing Agent: The standard for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and reduced reactivity make it highly selective for the imine/iminium ion over the aldehyde, drastically reducing alcohol formation.[1] Sodium cyanoborohydride (NaBH₃CN) is another classic choice but involves cyanide, making NaBH(OAc)₃ preferable from a safety standpoint.[6]
-
Control Reaction Conditions:
-
pH Control: Imine formation is often catalyzed by mild acid (pH ~5-6). If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If too basic, the carbonyl will not be sufficiently activated. Acetic acid is commonly used as the catalyst.
-
Pre-formation of Imine: Allow the aldehyde, ammonia source (e.g., ammonium acetate), and acid catalyst to stir for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine equilibrium to be established.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which synthetic route—nitrile reduction or reductive amination—is generally better?
-
A: Both routes are viable. The nitrile reduction pathway is often preferred in industrial settings if the nitrile precursor is readily available, as it is a more direct conversion. Catalytic hydrogenation is particularly scalable and economical.[2] The reductive amination route offers flexibility but adds the complexity of managing the imine formation equilibrium.[6] The "better" route often depends on the availability and cost of the respective starting materials.
-
-
Q: What are the critical process parameters (CPPs) to monitor for yield improvement?
-
A: For any chemical synthesis, temperature, reaction time, and reagent stoichiometry are critical. For this specific synthesis, the most important parameters are:
-
Moisture Control: Especially when using hydride reagents (LiAlH₄, BH₃).
-
Atmosphere: Use an inert atmosphere for oxygen- and moisture-sensitive reagents.
-
Rate of Addition: Slow, controlled addition of reagents, especially during quenching, is crucial for safety and selectivity.
-
pH: Critical for the reductive amination pathway to ensure efficient imine formation.
-
-
-
Q: How can I effectively purify the final this compound product?
-
A: The product is a primary amine, making it basic. This property is key to its purification.
-
Acid-Base Extraction: After the initial workup, dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the starting nitrile or byproduct alcohol) remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12).
-
The free-based amine will precipitate or can be extracted back into a fresh organic layer.
-
This acid-base workup is a highly effective method for separating the desired amine from neutral or acidic impurities.[7]
-
-
Section 4: Reference Experimental Protocols
These are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Nitrile Reduction using Raney Nickel
-
To a solution of 4-chloro-1-ethyl-1H-pyrazole-3-carbonitrile (1.0 eq) in methanol saturated with ammonia (approx. 7N), add a slurry of activated Raney Nickel (approx. 10-20% by weight).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the uptake of hydrogen.
-
Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; do not allow the filter cake to dry completely and handle it appropriately.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by acid-base extraction or chromatography.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add ammonium acetate (5-10 eq) and glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In portions, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) to the stirring mixture. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product as required.
Section 5: Troubleshooting Logic
This decision tree can help diagnose the source of low yield issues.
Caption: Decision tree for troubleshooting low product yield.
References
-
Reductive Amination. ResearchGate. Available at: [Link]
-
Nitrile Reduction. Wikipedia. Available at: [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
Reducing Nitriles to Primary Amines. Chemguide. Available at: [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole. ResearchGate. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Optimizing Pyrazole Synthesis: A Guide for R&D Chemists. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
-
Synthesis and Characterization of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
Optimization of pyrazole-based compounds as selective COX-2 inhibitors. PubMed. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. IOSR Journal of Applied Chemistry. Available at: [Link]
- Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. National Institutes of Health. Available at: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. MDPI. Available at: [Link]
- Process for preparing pyrazole derivatives. Google Patents.
Sources
- 1. ineosopen.org [ineosopen.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
Troubleshooting solubility problems with (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine in aqueous buffers
Welcome to the dedicated support resource for researchers working with (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. This guide provides in-depth troubleshooting for common solubility challenges encountered when preparing aqueous buffer solutions of this compound. Our approach is rooted in foundational chemical principles to empower you with the knowledge to overcome these obstacles effectively.
Understanding the Molecule: A Chemist's Perspective
This compound is a substituted pyrazole with key structural features that dictate its solubility behavior. A thorough understanding of its chemical nature is the first step in troubleshooting.
-
Primary Amine Group (-CH₂NH₂): This group is basic and will be protonated at acidic to neutral pH. The pKa of this amine is estimated to be in the range of 8.0-9.5. When protonated (as the ammonium salt), the molecule's solubility in water increases significantly.
-
Substituted Pyrazole Ring: The core heterocyclic structure, along with the ethyl and chloro substituents, contributes to the molecule's hydrophobicity (water-repelling nature). This inherent hydrophobicity can lead to poor solubility in aqueous solutions, especially at higher pH values where the amine group is not protonated.
This duality of a basic, water-solubilizing group and a hydrophobic core is central to the solubility challenges you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and provide a systematic approach to resolving solubility issues.
Q1: My compound is not dissolving in a neutral phosphate buffer (pH 7.4). What is the first step?
Answer: This is a common issue and is directly related to the pKa of the primary amine. At pH 7.4, a significant portion of the amine groups will be in their neutral, less soluble form.
Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to lower the pH of your buffer. By decreasing the pH to at least 1.5-2 pH units below the estimated pKa of the amine (e.g., pH 6.0 or lower), you can ensure complete protonation of the amine group, which will significantly enhance solubility.
-
Prepare a Concentrated Stock in Acid: A reliable method is to first dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl) to create a concentrated, fully solubilized stock. You can then add this stock solution to your final buffer. Be mindful that this will slightly lower the pH of your final buffer, so a final pH adjustment may be necessary.
Q2: I've tried lowering the pH, but I'm still seeing precipitation over time. What's happening?
Answer: This suggests that while protonation is helping, the intrinsic hydrophobicity of the molecule is still a dominant factor, or you may be observing the formation of a less soluble salt with a component of your buffer.
Troubleshooting Steps:
-
Buffer Choice: Certain buffer salts can form less soluble salts with your compound. For instance, phosphate buffers can sometimes cause precipitation with amine-containing compounds. Consider switching to an alternative buffer system such as citrate or acetate, which are often more compatible.
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent can disrupt the hydrophobic interactions that lead to precipitation.
-
Recommended Co-solvents: Ethanol, isopropanol, or DMSO are common choices.
-
Protocol: Start by adding 1-5% (v/v) of the co-solvent to your buffer and observe the effect on solubility. You may need to optimize the percentage for your specific concentration.
-
Q3: Can I use excipients to improve solubility for a formulation study?
Answer: Yes, excipients are a standard approach in pharmaceutical development to enhance the solubility and stability of drug candidates.
Recommended Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a molecule in their central cavity, effectively shielding them from the aqueous environment. β-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.
-
Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 are often used in pharmaceutical formulations.
Experimental Workflow for Excipient Screening:
-
Prepare a series of buffer solutions containing different concentrations of the chosen excipient.
-
Add your compound to each solution at the target concentration.
-
Agitate the samples (e.g., using a shaker or vortexer) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Summary of Key Physicochemical Properties (Estimated)
| Property | Estimated Value | Implication for Solubility |
| pKa (of methanamine) | 8.0 - 9.5 | The compound will be more soluble at acidic pH (below ~7.5). |
| logP | 2.0 - 3.5 | Indicates moderate to high hydrophobicity, suggesting a tendency for low aqueous solubility. |
| Solubility Profile | pH-dependent | Low solubility at neutral to basic pH, higher solubility at acidic pH. |
Visualizing the Troubleshooting Process
The following diagram outlines the logical flow for addressing solubility issues with this compound.
Caption: A step-by-step decision tree for troubleshooting solubility.
References
-
"Strategies to Address Poor Aqueous Solubility in Drug Discovery" : A comprehensive overview of techniques for improving the solubility of research compounds. American Pharmaceutical Review. [Link]
-
"The Art and Science of Preformulation in Pharmaceutical Development" : Discusses the importance of understanding physicochemical properties like pKa and logP. IntechOpen. [Link]
-
"Pharmaceutical Excipients: Properties, Functions, and Applications" : A detailed resource on the use of excipients like cyclodextrins and surfactants in formulation. Elsevier. [Link]
Assessing the stability of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine in stock solutions
Welcome to the technical support guide for (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in stock solutions. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary chemical features of this compound that influence its stability?
A: The stability of this molecule is primarily influenced by two functional groups: the pyrazole ring and the primary methanamine group (-CH₂NH₂). The pyrazole core is an aromatic heterocycle, which is generally stable, though it can be susceptible to oxidation under harsh conditions.[1][2] The primary amine is the most reactive site, being susceptible to oxidation and pH-dependent reactions.[3][4] The chloro-substituent on the pyrazole ring is generally stable.[5]
Q2: What are the recommended solvents for preparing stock solutions?
A: For short-term use, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For applications where these solvents are incompatible, anhydrous ethanol can be used. It is critical to use anhydrous solvents, as the presence of water can facilitate hydrolysis, especially at non-neutral pH.
Q3: What are the optimal storage conditions for stock solutions?
A: To maximize shelf-life, stock solutions should be stored under the following conditions, summarized in the table below. Amines, in particular, should be stored in a cool, well-ventilated area away from strong oxidizing agents.[3][6]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or, ideally, -80°C.[7] | Minimizes thermal degradation and slows the rate of all chemical reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine is susceptible to oxidation.[3][8] An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light | Amber vials or wrap in foil. | Protects against photodegradation, a common pathway for heterocyclic compounds.[9][10] |
| Container | Tightly sealed glass vials.[7] | Prevents solvent evaporation and contamination from air and moisture. |
Q4: What are the most likely degradation pathways for this compound in solution?
A: Based on the structure, the primary degradation pathways are:
-
Oxidation: The primary amine can be oxidized, potentially leading to imine formation or more complex degradation products. This is often catalyzed by trace metals or exposure to air.[8][11]
-
Hydrolysis: While the pyrazole ring itself is relatively stable, the overall molecule's stability can be pH-dependent.[12][13] Extreme pH conditions can catalyze degradation.
-
Photodegradation: Exposure to UV or high-intensity light can provide the energy to initiate degradation reactions in the heterocyclic ring system.[14][15]
Troubleshooting Guide
Encountering inconsistent results or observing changes in your stock solution can be frustrating. This guide provides a logical framework to diagnose potential stability issues.
Logical Flow for Troubleshooting Stock Solution Instability
This diagram outlines the decision-making process when you suspect your stock solution may be compromised.
Caption: Troubleshooting workflow for suspected stock solution instability.
Problem: My experimental results are inconsistent or show a loss of compound activity over time.
-
Probable Cause: This is a classic sign of compound degradation. When the parent compound degrades, its concentration in the stock solution decreases, leading to lower-than-expected activity and poor reproducibility.
-
Recommended Action:
-
Follow the logic outlined in the troubleshooting workflow above.
-
First, verify your storage conditions. Were the vials tightly sealed? Stored at -20°C or below? Protected from light?[16]
-
Analyze a sample of your stock solution using a stability-indicating method like HPLC or LC-MS.[17] Compare the peak area of the parent compound to that of a freshly prepared standard. A significant decrease indicates degradation.
-
Problem: I see new, unexpected peaks in my HPLC or LC-MS chromatogram.
-
Probable Cause: The appearance of new peaks that were not present in the initial analysis of the compound is a direct indication of the formation of degradation products.
-
Recommended Action:
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da often suggests oxidation (addition of an oxygen atom).[8] Other mass shifts can provide clues to the degradation pathway (e.g., hydrolysis).
-
To definitively identify the degradation pathway, a Forced Degradation Study is the industry-standard approach.[18][19] This will help you understand which conditions (acid, base, oxidation, light, heat) your compound is most sensitive to.
-
Problem: My stock solution has changed color (e.g., turned yellow/brown).
-
Probable Cause: Color change is often a visual indicator of oxidation.[8] Many amine-containing compounds form colored byproducts upon oxidation.
-
Recommended Action:
-
Discard the solution immediately. Do not use it for further experiments.
-
When preparing a new stock, consider adding an antioxidant if compatible with your downstream application.
-
Crucially, ensure the new stock solution is aliquoted and stored under an inert atmosphere (argon or nitrogen) to prevent recurrence.[16]
-
Experimental Protocols
To empower users to proactively assess compound stability, we provide the following detailed protocols.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[20][21] It involves subjecting the compound to harsh conditions to accelerate its breakdown.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. The aqueous component is necessary to facilitate hydrolytic degradation.
-
Aliquotting: Dispense the stock solution into separate, clearly labeled vials for each stress condition.
-
Applying Stress: Treat the samples according to the conditions in the table below. Include an untreated control sample stored at room temperature and protected from light.
| Stress Condition | Reagent/Condition | Incubation Time & Temp | Rationale |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 24 hours at 60°C | To assess stability in acidic environments.[11] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 24 hours at Room Temp | To assess stability in alkaline environments. The amine group makes it particularly susceptible to base-mediated reactions.[11] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 24 hours at Room Temp | H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[19] |
| Thermal | No Reagent | 24 hours at 60°C (in the dark) | To evaluate the intrinsic thermal stability of the molecule.[18] |
| Photolytic | No Reagent (in quartz cuvette) | Expose to light source per ICH Q1B guidelines (e.g., ≥1.2 million lux hours and ≥200 W h/m² UV).[10][22] | To determine sensitivity to light-induced degradation. |
-
Sample Quenching and Analysis:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acidic and basic samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively.
-
Dilute all samples, including the control, to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Recommended HPLC Method for Stability Assessment
A robust High-Performance Liquid Chromatography (HPLC) method is critical for separating the parent compound from any potential degradants.[17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or as determined by a UV scan of the parent compound.
-
Injection Volume: 10 µL.
Data Interpretation: Compare the chromatograms from the stressed samples to the control. The goal of forced degradation is to achieve 5-20% degradation of the parent compound.[19] If degradation is too extensive, reduce the stress duration or intensity. The appearance of new peaks in a stressed sample, which are absent in the control, confirms the formation of degradation products under that specific condition.
References
- Vertex AI Search. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- NIH National Center for Biotechnology Information. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- NIH National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- ResearchGate. (2025, August 8). Photostability of N@C | Request PDF.
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
- ResearchGate. (2025, August 10). (PDF) Photostability testing of pharmaceutical products.
- MedCrave. (2022, November 30). Forced Degradation – A Review.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- NIH National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- ResearchGate. (2017, March 31). degradation pathway of pharmaceutical dosage forms.
- Pharmacy 180. (n.d.). Drug degradation pathways - Pharmaceutical.
Sources
- 1. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibisscientific.com [ibisscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. q1scientific.com [q1scientific.com]
- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. biomedres.us [biomedres.us]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. rjptonline.org [rjptonline.org]
- 22. database.ich.org [database.ich.org]
Identification of common side products in the synthesis of chloropyrazoles
Welcome to the Technical Support Center for Chloropyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this critical class of heterocyclic compounds. Here, you will find a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to help you identify and mitigate the formation of common side products, ensuring the desired purity and yield of your target chloropyrazoles.
Part 1: Frequently Asked Questions (FAQs) on Common Side Products
This section addresses the most common issues and questions that arise during the synthesis of chloropyrazoles, categorized by the synthetic route.
Knorr-Type Synthesis followed by Chlorination
The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a foundational method for constructing the pyrazole ring. Subsequent chlorination introduces the desired chlorine substituent. However, this two-step process can lead to several impurities.
Q1: What is the most common side product when using an unsymmetrical 1,3-dicarbonyl compound in a Knorr-type synthesis?
A1: The most prevalent side products are regioisomers . When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the formation of two different positional isomers of the pyrazole core, which will both be chlorinated in the subsequent step, resulting in a mixture of chloropyrazole regioisomers. The ratio of these isomers is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.
Q2: My reaction mixture turns a dark color during the Knorr cyclization. What causes this and how can it be minimized?
A2: The formation of colored impurities is a frequent observation, often attributed to the decomposition or side reactions of the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride. These impurities can arise from oxidative processes. To mitigate discoloration:
-
Use high-purity, freshly opened, or distilled hydrazine.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Maintain careful temperature control, as elevated temperatures can accelerate hydrazine decomposition.
Q3: After chlorination of my pyrazole, I see multiple spots on my TLC, some with very similar Rf values. What are these likely to be?
A3: Besides the potential for regioisomers if you started with an unsymmetrical dicarbonyl, you are likely observing over-chlorinated products . The pyrazole ring is susceptible to electrophilic substitution, and depending on the chlorinating agent and reaction conditions, you can form di- or even tri-chlorinated pyrazoles. The 4-position of the pyrazole ring is often the most reactive towards electrophilic chlorination.
Direct Chlorination of Pyrazoles
Direct chlorination of a pre-formed pyrazole ring is a common and direct approach. However, controlling the selectivity can be challenging.
Q4: I am trying to mono-chlorinate a pyrazole at the 4-position, but I am getting a mixture of products. What are the likely side products?
A4: The primary side products in direct chlorination are polychlorinated pyrazoles (e.g., dichloropyrazoles) and potentially isomeric mono-chloropyrazoles . The reactivity of the pyrazole ring can lead to substitution at multiple positions if the reaction is not carefully controlled. The choice of chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA)) and reaction conditions (temperature, solvent, stoichiometry) significantly impacts the product distribution.[1] For instance, harsher conditions can lead to the formation of dichlorinated and other over-chlorinated byproducts.[1]
Q5: Can dimerization occur during the direct chlorination of pyrazoles?
A5: Yes, dimerization is a possible side reaction, especially under certain electrochemical or oxidative conditions. These reactions can lead to the formation of bipyrazole derivatives through C-N or C-C bond formation.[1][2] The mechanism can involve radical intermediates, particularly if single-electron transfer processes are at play.
Sandmeyer Reaction of Aminopyrazoles
The Sandmeyer reaction provides a regioselective method to introduce a chlorine atom by converting an amino group on the pyrazole ring into a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[3][4]
Q6: My Sandmeyer reaction on an aminopyrazole is giving a low yield and a complex mixture of byproducts. What could be going wrong?
A6: The Sandmeyer reaction, while powerful, can be sensitive. Common issues and side products include:
-
Incomplete diazotization: If the formation of the diazonium salt is not complete, you will have unreacted starting material.
-
Decomposition of the diazonium salt: Diazonium salts can be unstable. Premature decomposition can lead to the formation of hydroxypyrazoles (if water is present) or other undesired substitution products.
-
Side reactions of the diazonium salt: The diazonium salt can participate in other reactions, such as azo coupling with electron-rich species in the reaction mixture, leading to colored impurities.
-
Formation of biaryl-type products: Radical intermediates in the Sandmeyer reaction can sometimes lead to the formation of dimeric pyrazole structures.
One of the main challenges can be the stability of the diazonium salt; ensuring low temperatures during its formation and subsequent reaction is critical.[5][6]
Vilsmeier-Haack Reaction on Pyrazoles
The Vilsmeier-Haack reaction is primarily used to introduce a formyl group onto the pyrazole ring, but it utilizes reagents that can also act as chlorinating agents under certain conditions, or lead to other unexpected products.[2][7]
Q7: I performed a Vilsmeier-Haack reaction on my pyrazole, and while I see some formylation, I also have other major products. What could they be?
A7: The Vilsmeier-Haack reagent (typically formed from POCl₃ and DMF) is a potent electrophile. Besides the expected formylation at the C4-position, several side reactions can occur:
-
Chlorination: If the reaction is heated for an extended period or at high temperatures, the Vilsmeier reagent can also chlorinate the pyrazole ring.
-
Dehydration or substitution of side chains: If your pyrazole has susceptible functional groups (e.g., a hydroxyethyl group), these can be converted to the corresponding chloro derivative.[8]
-
Ring-opening or rearrangement products: Under harsh conditions, the pyrazole ring itself might undergo rearrangement or degradation, leading to a complex mixture of products.
-
Formation of vinylogous amides: In some cases, unexpected condensation products can arise.
Careful control of the reaction temperature and stoichiometry is crucial to minimize these side reactions.[7]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during chloropyrazole synthesis.
Troubleshooting Workflow for Low Yield and Impurity Formation
Caption: A step-by-step decision-making process for troubleshooting low yields and high impurity levels in chloropyrazole synthesis.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl or substituted hydrazine in Knorr-type synthesis. | - Solvent Optimization: Use fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) to improve regioselectivity.[9]- pH Control: Adjusting the pH can influence the site of initial hydrazine attack.- Steric/Electronic Bias: Modify substituents on the starting materials to favor one isomer. |
| Over-chlorination | - Chlorinating agent is too reactive.- Stoichiometry of chlorinating agent is too high.- Reaction temperature is too high or reaction time is too long. | - Milder Chlorinating Agent: Switch from Cl₂ to N-chlorosuccinimide (NCS) or 1,3,5-trichloroisocyanuric acid (TCCA) for better control.[1][10]- Stoichiometry Control: Carefully control the equivalents of the chlorinating agent, often starting with slightly less than one equivalent.- Temperature and Time: Run the reaction at a lower temperature and monitor closely by TLC or GC-MS to stop at the desired conversion. |
| Dimerization/Polymerization | - Radical reaction pathways.- Highly concentrated reaction mixture.- Presence of catalytic metals that can promote coupling.[2] | - Radical Scavengers: Add a radical scavenger like TEMPO to test for and potentially inhibit radical pathways.[10]- Dilution: Run the reaction at a lower concentration.- Catalyst Choice: If using a metal catalyst, screen different metals and ligands to minimize dimerization. |
| Incomplete Reaction | - Insufficiently reactive starting materials.- Low reaction temperature or short reaction time.- Inactive catalyst or reagent. | - Increase Temperature/Time: Gradually increase the reaction temperature or extend the reaction time, monitoring for product formation and decomposition.- Catalyst/Reagent Check: Ensure the catalyst or reagent is active and used in the correct amount.- Microwave Synthesis: Consider microwave-assisted synthesis to accelerate the reaction. |
| Hydrolysis of Product | The chloropyrazole or intermediates are sensitive to water during workup. | - Anhydrous Workup: Perform the workup under anhydrous conditions if possible.- Careful pH Control: Avoid strongly acidic or basic aqueous solutions during extraction.- Rapid Extraction: Minimize the time the product is in contact with the aqueous phase. |
Part 3: Experimental Protocols for Impurity Identification
Accurate identification of side products is crucial for optimizing your synthesis. Here are detailed protocols for the most common analytical techniques.
Protocol 1: NMR Spectroscopy for Isomer and Impurity Identification
¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers and identifying other impurities.
Sample Preparation:
-
Dissolve 5-10 mg of the crude reaction mixture or purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
¹H NMR Analysis:
-
Chemical Shift (δ): The position of the chlorine atom and other substituents will influence the chemical shifts of the pyrazole ring protons. Protons on carbons adjacent to the chlorine will be deshielded (shifted downfield).
-
Coupling Constants (J): The coupling patterns of the pyrazole ring protons can help determine the substitution pattern. For example, in a 3,5-disubstituted pyrazole, the C4-H will be a singlet. In a 3,4-disubstituted pyrazole, the C5-H will be a singlet.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out the connectivity of the proton network.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for unambiguously assigning the structure of regioisomers by observing long-range correlations between substituents and the pyrazole ring carbons.
-
Interpreting the Data:
-
Regioisomers: Look for two distinct sets of pyrazole ring proton signals, each with its own characteristic chemical shifts and coupling patterns. The integration of these signals can provide a ratio of the two isomers.
-
Over-chlorination: The disappearance of a proton signal from the pyrazole ring and the appearance of a new set of signals for the remaining protons (with different chemical shifts) can indicate polychlorination.
-
Solvent Impurities: Be aware of common solvent peaks that may be present in your spectrum.[11][12][13]
Protocol 2: GC-MS for Separation and Identification of Volatile Impurities
GC-MS is ideal for separating and identifying volatile and semi-volatile side products in a chloropyrazole synthesis.[14]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.[9]
-
If necessary, dilute the sample further to an appropriate concentration (e.g., 10-100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.[14]
GC-MS Instrumental Parameters (Example):
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[14]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 200 °C at 10 °C/min.
-
Ramp 2: Increase to 280 °C at 20 °C/min, hold for 5 minutes.
-
(This program should be optimized for your specific mixture.)
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Data Interpretation:
-
Separation: The chromatogram will show the separation of the different components of the mixture based on their boiling points and interaction with the column stationary phase.
-
Identification:
-
Mass Spectrum: The mass spectrum of each peak provides a fragmentation pattern that is a fingerprint of the molecule. Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.
-
Isotopic Pattern: For chlorine-containing compounds, look for the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio). This will be evident in the molecular ion peak and any chlorine-containing fragment ions. For a dichlorinated compound, you will see a characteristic M, M+2, M+4 pattern.
-
Molecular Ion: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.
-
Protocol 3: HPLC for Purity Assessment and Isomer Separation
HPLC is a versatile technique for assessing the purity of your chloropyrazole product and for separating non-volatile impurities and isomers.[15]
Sample Preparation:
-
Prepare a stock solution of your sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[16][17] The sample solvent should be miscible with the mobile phase.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the column and instrument.[3][18]
HPLC Method Development (Example for Reversed-Phase):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for reversed-phase HPLC.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Example Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape and reproducibility.
-
Detection: UV detector set at a wavelength where the pyrazole ring absorbs (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of each peak, which can help in peak identification and purity assessment.
Data Interpretation:
-
Purity: The area percentage of the main peak in the chromatogram provides an estimate of the product's purity.
-
Isomer Separation: Regioisomers often have slightly different polarities and may be separated by HPLC. Successful separation will result in two or more distinct peaks. Co-injection with authentic standards (if available) can confirm the identity of each peak.
-
Impurity Profiling: The chromatogram will reveal the presence of other impurities. The retention time and UV spectrum of each impurity peak can be used for characterization.
Part 4: Mechanistic Insights into Side Product Formation
Understanding the mechanisms by which side products are formed is key to preventing them.
Mechanism of Regioisomer Formation in Knorr-Type Synthesis
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can proceed via two pathways, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.
Caption: Formation of regioisomers in the Knorr-type pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl.
Mechanism of Over-Chlorination
The pyrazole ring is an electron-rich aromatic system, making it susceptible to further electrophilic substitution after the initial chlorination. The C4-position is typically the most nucleophilic.
Caption: Stepwise electrophilic chlorination of a pyrazole ring, leading to over-chlorination products.
References
-
-
Sample Pretreatment for HPLC. Nacalai Tesque. [Link]
-
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]
-
Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole, Chloroacetanilide and Organochlorine. International Journal of Research and Scientific Innovation. [Link]
-
How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]
-
C‒H An chlorination of pyrazole 1a. ResearchGate. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
Sandmeyer type reaction troubleshoot. Reddit. [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. [Link]
-
Spin-spin splitting and coupling. University of Colorado Boulder, Department of Chemistry. [Link]
-
Mechanism for the formation of pyrazole. ResearchGate. [Link]
-
Drawing Reaction Mechanisms: Key Techniques. StudySmarter. [Link]
-
Troubleshooting a Sandmeyer reaction. Reddit. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Journal of Heterocyclic Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]
-
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
-
Mechanisms & Reaction Coordinate Diagrams. YouTube. [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. [Link]
-
Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]
-
Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Beaudry Group Routine 1H NMR Guidelines. Oregon State University. [Link]
-
Breakpoint Chlorination Chemistry in a Chlorine-Cyanurate System and Trade-Offs between Nitrosamine Formation and Micropollutant Removals. Environmental Science & Technology. [Link]
-
Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules. [Link]
-
5.2: Reaction Mechanism Notation and Symbols. Chemistry LibreTexts. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? Chemistry Meta, Stack Exchange. [Link]
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Technical Support Center: Purification of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Welcome to the technical support center for the purification of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the challenges associated with purifying this and similar aminopyrazole derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the primary recommended purification techniques for this compound?
A1: The two most effective and widely used techniques for purifying this compound are flash column chromatography and recrystallization, often via an acid addition salt.[1][2]
-
Flash Column Chromatography: This is the preferred method for separating the target compound from a complex mixture of byproducts and unreacted starting materials. However, due to the basic nature of the primary amine, special considerations for the stationary phase are required.[1]
-
Recrystallization/Salt Formation: This is a highly effective and scalable method for achieving high purity, especially if the crude material is relatively clean. Converting the basic amine to a salt (e.g., hydrochloride or phosphate) often yields a stable, crystalline solid that can be easily recrystallized.[3][4]
Q2: What key chemical properties of this compound influence its purification?
A2: The primary amine in the methanamine group is the most influential feature.
-
Basicity: The amine group (-CH₂NH₂) is basic and will readily interact with acidic media. This property is exploited during acid-base extraction or salt formation.[2] However, it can also cause strong, irreversible binding or "streaking" on standard silica gel, leading to poor separation and low recovery.[1]
-
Polarity: The amine group makes the molecule relatively polar, influencing its solubility in various organic solvents and its mobility in chromatographic systems.
-
Potential for Isomers: In many pyrazole syntheses, the formation of regioisomers is a significant challenge.[1][5] These isomers often have very similar physical properties, making them difficult to separate by standard methods.
Q3: How can I effectively monitor the purification process?
A3: A combination of techniques is recommended for robust monitoring:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the composition of the crude mixture, identifying suitable solvent systems for column chromatography, and checking the purity of collected fractions.[1] For aminopyrazoles, it is often beneficial to add a small amount of triethylamine (Et₃N) or ammonia to the developing solvent to prevent streaking.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity and is the gold standard for final purity assessment.[1] It is particularly effective for resolving closely related impurities like regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of the purified product and ensuring the absence of impurities.[6]
Q4: What are the most common impurities I should expect during the synthesis and purification of this compound?
A4: Impurities can originate from starting materials or side reactions. Common classes include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrazole ring or the aminomethyl group.
-
Reagents: Excess reagents used in the synthesis can contaminate the crude product.
-
Regioisomers: Cyclocondensation reactions to form the pyrazole ring can often lead to a mixture of regioisomers, which can be challenging to separate.[1][5]
-
Byproducts from Side Reactions: Over-alkylation, dimerization, or other side reactions can generate structural analogs of the target molecule.
Part 2: Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My compound is streaking or completely sticking to the silica gel column during chromatography.
-
Cause: The basic primary amine is interacting strongly with the acidic silanol groups on the surface of the silica gel. This is a very common issue with amines.[1][2]
-
Solution 1: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic sites on the silica. This can be done by preparing the silica slurry with a solvent system containing a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the eluent mixture.[2]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a different stationary phase. Neutral alumina is a good alternative for purifying basic compounds.[2] Reversed-phase (C18) silica can also be effective, eluting with a mixture of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to ensure the amine is protonated.
-
Solution 3: Protect the Amine. While more synthetically involved, protecting the amine as a carbamate (e.g., Boc) or another suitable group will eliminate its basicity, leading to ideal chromatographic behavior on standard silica gel. The protecting group can then be removed after purification.
Issue 2: I am having difficulty separating my desired product from a closely-eluting impurity.
-
Cause: The impurity is likely a structural isomer (e.g., a regioisomer) with very similar polarity to your target compound.[1]
-
Solution 1: Optimize the Eluent System. Systematically screen different solvent systems for column chromatography. Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane/methanol or chloroform/acetone can alter the selectivity and improve separation.
-
Solution 2: Employ Preparative HPLC. For difficult separations, preparative HPLC offers much higher resolution than flash chromatography. A reversed-phase C18 column is typically the first choice.
-
Solution 3: Purification via Recrystallization. If the impurity is present in a small amount, a carefully optimized recrystallization can be highly effective. Try screening a range of solvents and solvent mixtures (e.g., isopropanol/water, ethyl acetate/heptane) to find a system where your product has high solubility at elevated temperatures and poor solubility at room temperature, while the impurity remains in the mother liquor.[2][7]
Issue 3: My compound has poor solubility, making recrystallization challenging.
-
Cause: The compound may be highly crystalline or have strong intermolecular interactions, leading to low solubility in common organic solvents.
-
Solution 1: Use a Binary Solvent System. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol). Then, add a "poor" hot solvent (e.g., water, hexane, diethyl ether) dropwise until the solution becomes faintly turbid. Allowing this mixture to cool slowly often promotes the growth of high-purity crystals.[7]
-
Solution 2: Convert to a Salt. As mentioned, forming a salt can dramatically alter solubility properties.[3][7] The hydrochloride salt, for example, may be readily soluble in and recrystallizable from an alcohol/water mixture, whereas the free base is not. After purification, the salt can be neutralized with a base (e.g., NaHCO₃, K₂CO₃) and extracted to recover the pure free base.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol describes a standard method for purifying this compound on a laboratory scale.
-
Eluent Selection: Using TLC, identify a suitable eluent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Develop TLC plates in various ratios (e.g., 99:1, 98:2, 95:5 DCM:MeOH) to find a system that gives your product an Rf value of ~0.2-0.3. Add 0.5% triethylamine (Et₃N) to the chosen eluent system.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing Et₃N). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent. If it is not fully soluble, dissolve it in a stronger solvent (like pure DCM or a small amount of MeOH), add a small amount of silica gel to this solution, and evaporate the solvent to get a dry powder. This dry-loading method often results in better separation.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Acid Salt Formation and Recrystallization
This method is excellent for scalable purification and achieving high crystalline purity.
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent like isopropanol (IPA) or ethyl acetate (EtOAc).
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of an acid. A solution of HCl in IPA or phosphoric acid can be used.[3] Stir the mixture; the salt will often precipitate directly.
-
Recrystallization: Isolate the crude salt by filtration. Dissolve the salt in a minimal amount of a hot solvent (e.g., an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
-
(Optional) Free-Basing: If the free base is required, dissolve the purified salt in water and add a base (e.g., aqueous sodium bicarbonate) until the pH is >9. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure free base.
Part 4: Data Summary and Visualization
Table 1: Common Solvent Systems for Purification
| Technique | Solvent System (Typical Starting Ratios) | Modifier/Notes |
| Normal Phase Chromatography | Dichloromethane / Methanol (98:2 to 95:5) | Add 0.5-1% Triethylamine or NH₄OH to prevent streaking.[2] |
| Ethyl Acetate / Hexanes (Gradient) | Less common for amines, but can work with a base modifier. | |
| Reversed-Phase HPLC | Acetonitrile / Water (Gradient) | Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to buffer pH. |
| Recrystallization (Free Base) | Isopropanol / Water | A binary system can be effective for inducing crystallization.[7] |
| Toluene or Ethyl Acetate / Heptane | ||
| Recrystallization (HCl Salt) | Ethanol / Water | Salts often have good solubility in alcohols. |
| Methanol / Diethyl Ether |
Purification Strategy Workflow
The following diagram outlines the decision-making process for selecting an appropriate purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1658. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Cabeza, M., et al. (2012). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. PMC - PubMed Central. [Link]
-
Gawali, S. S., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 11(1), 221-226. [Link]
- Wachendorff-Chemollo, A., et al. (2011). Method for purifying pyrazoles.
- Hillebrand, S., et al. (2019). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine during biological assays
Technical Support Center: (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
A Guide to Ensuring Compound Integrity in Biological Assays
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that obtaining reliable and reproducible data is paramount. The stability of your small molecule is a critical, yet often overlooked, variable that can significantly impact assay outcomes. This guide is designed to provide you with expert insights and actionable protocols to proactively prevent and troubleshoot the degradation of this compound during your experiments.
Troubleshooting Guide: Unstable or Irreproducible Results
This section addresses common problems observed during biological assays that may be linked to compound degradation.
Q1: My compound's measured activity or potency decreases significantly over the assay incubation period. What's happening?
Answer: A time-dependent loss of activity is a classic sign of compound instability in the assay medium. For a substituted pyrazole with a primary amine, there are two primary chemical suspects: hydrolysis of the pyrazole ring and oxidation of the methanamine group.
-
Plausible Cause 1: pH-Dependent Hydrolysis.
-
The Chemistry: Pyrazole rings, while aromatic, can be susceptible to hydrolytic degradation, particularly under non-neutral pH conditions. Some substituted pyrazoles have been shown to hydrolyze in aqueous buffers, especially at basic pH (e.g., pH 8), to form corresponding pyrazol-3-ol derivatives.[1] The electron-withdrawing nature of the chloro substituent on your compound could influence the ring's stability.
-
Troubleshooting Steps:
-
Confirm pH Sensitivity: The first step is to determine if your compound is sensitive to the pH of your assay buffer. We recommend a simple stability study.
-
Buffer Optimization: If instability is confirmed, ensure your assay buffer has sufficient buffering capacity to prevent pH shifts during the experiment. If the assay allows, adjust the buffer to a pH where the compound is most stable.
-
-
-
Plausible Cause 2: Oxidative Degradation.
-
The Chemistry: Primary amines, particularly aromatic ones, can be susceptible to oxidation.[2][3] This can be catalyzed by ambient oxygen, metal ions, or reactive oxygen species (ROS) that may be present in your biological system or generated during the assay.
-
Troubleshooting Steps:
-
Assess Oxidative Liability: Run a control experiment where the compound is incubated in the assay buffer with and without an antioxidant (e.g., 0.1% ascorbic acid or 1 mM TCEP, if compatible with your assay). A significant difference in stability points to oxidation.
-
Mitigation Strategies: If oxidation is the issue, consider degassing your buffers or running the assay under a nitrogen atmosphere. However, this is often impractical. A more feasible approach is to minimize the compound's exposure to air and light before its introduction into the assay plate.
-
-
Q2: I'm seeing variable results between replicate plates or on different days. Could this be a compound issue?
Answer: Yes, inconsistent results are frequently traced back to issues in compound handling and preparation rather than the assay itself.[4][5]
-
Plausible Cause 1: Inconsistent Stock Solution Preparation & Storage.
-
The Science: this compound, like many amines, can be hygroscopic. Absorbed water can lead to degradation over time, even in solid form. Furthermore, repeated freeze-thaw cycles of stock solutions can introduce water condensation, leading to precipitation or hydrolysis.[5]
-
Solution: Always store the solid compound in a desiccator at the recommended temperature (-20°C or below).[6] Prepare stock solutions in high-purity, anhydrous DMSO. Aliquot these stocks into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Plausible Cause 2: Precipitation During Dilution.
-
The Science: When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can crash out of solution if its aqueous solubility limit is exceeded. This is often invisible to the naked eye but results in a lower effective concentration in the assay.
-
Solution: Employ a serial dilution method. When preparing working solutions, add the compound stock to the assay buffer slowly while vortexing to ensure rapid mixing. Visually inspect for any cloudiness. The final concentration of DMSO should be kept low (typically <0.5%) and consistent across all wells, including controls.[7]
-
-
Plausible Cause 3: Adsorption to Labware.
-
The Science: Primary amines can carry a positive charge at physiological pH, causing them to adsorb non-specifically to the negatively charged surfaces of standard polypropylene or polystyrene labware (e.g., microplates, pipette tips). This effectively removes the compound from the solution, lowering its concentration and leading to variability.
-
Solution:
-
Use low-binding microplates and pipette tips.
-
Include a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, in your assay buffer to block non-specific binding sites (ensure surfactant compatibility with your assay).
-
As a diagnostic, you can quantify the compound's concentration in the supernatant after incubation in a well to measure the extent of adsorption.
-
-
Proactive Prevention: Frequently Asked Questions (FAQs)
This section provides best practices for handling and using this compound to prevent degradation from the start.
Q3: What are the ideal storage and handling conditions for this compound?
Answer: Proper storage is the foundation of reproducible research.[6][8] We have summarized the ideal conditions below.
| Format | Solvent | Temperature | Key Considerations |
| Solid Powder | N/A | -20°C or -80°C | Store under argon or nitrogen in a desiccator to protect from moisture and air. |
| DMSO Stock Solution (e.g., 10-50 mM) | Anhydrous DMSO | -20°C or -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use polypropylene tubes. |
| Aqueous Working Solution | Assay Buffer | 2-8°C | Prepare fresh for each experiment. Do not store. Discard any unused solution. |
Q4: How should I design my experiment to validate the stability of the compound within my specific assay?
Answer: Every assay is unique. You must run a compound stability control experiment within your specific assay matrix. This is a non-negotiable step for generating trustworthy data.[5]
-
The Rationale: This experiment validates that the compound is stable for the entire duration of your assay, in the presence of all components (cells, enzymes, media, etc.).
-
Experimental Protocol: See the detailed workflow below for an "Aqueous Stability Assessment." This involves incubating the compound in the complete assay matrix (without the reaction-initiating component) and quantifying its concentration at different time points (e.g., T=0, T=1h, T=4h, T=24h) using an appropriate analytical method like LC-MS.
Q5: Are there any common assay reagents that might directly react with my compound?
Answer: Yes, the primary amine is a nucleophilic functional group and can be reactive.[9][10]
-
Be Wary Of:
-
Aldehydes and Ketones: Reagents containing aldehyde or ketone functionalities can potentially form Schiff bases with the primary amine.
-
Thiol-Reactive Compounds: While less common, avoid highly reactive thiol-modifying reagents if possible, as they can sometimes show cross-reactivity with amines.
-
Strong Reducing/Oxidizing Agents: These can directly modify the compound. For example, some detection reagents work by generating ROS, which could degrade your compound.
-
-
Best Practice: Always run a control where your compound is incubated with all assay components except your biological target (e.g., no enzyme or cell lysate). This helps identify any direct, non-enzymatic reactions.
Visualized Workflows and Protocols
Troubleshooting Flowchart for Compound Instability
This diagram provides a logical path to diagnose the root cause of inconsistent assay results.
Caption: Experimental workflow for assessing compound stability via LC-MS.
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). Available from: [Link]
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. Available from: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]
-
Compound Management and Integrity. Beckman Coulter. Available from: [Link]
-
Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. Available from: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]
-
Moman, P. O., W Benson, R., & Lunte, S. M. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(2), 277–286. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available from: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]
-
Pyrazole. Solubility of Things. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
-
Primary Amine Assay. ProFoldin. Available from: [Link]
-
This compound. Sunway Pharm Ltd. Available from: [Link]
-
This compound. Cresail. Available from: [Link]
-
Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part I: Contemporary Reversed-Phase Protein Separations. LCGC. Available from: [Link]
-
Ten Ways Degraders Differentiate from Traditional Small Molecules. Drug Hunter. Available from: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. Unilong. Available from: [Link]
Sources
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmpplastic.com [gmpplastic.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. beckman.com [beckman.com]
- 9. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results with (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Welcome to the technical support center for researchers utilizing (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine in their bioassays. This guide is designed to provide in-depth troubleshooting strategies and address common questions to help you achieve consistent and reliable experimental outcomes. As scientists, we understand that unexpected variability can be a significant roadblock in research and development. This resource is structured to walk you through a logical process of identifying and resolving potential issues, from compound handling to data analysis.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers have when encountering variability with this compound.
Q1: My dose-response curve for this compound is not consistent between experiments. What are the most likely causes?
Inconsistent dose-response curves are a frequent issue in bioassays. The primary culprits often fall into three categories: compound integrity, assay procedure variability, and cell-based factors. For a small molecule like this compound, it is crucial to first confirm the stability and concentration of your stock solutions. Degradation or precipitation can lead to significant changes in the effective concentration. Secondly, minor variations in incubation times, reagent additions, or even plate reader settings can introduce variability.[1][2] Finally, if you are using a cell-based assay, inconsistencies in cell passage number, density, or health can dramatically impact the results.
Q2: I am observing significant edge effects in my 96-well plates when testing this compound. How can I mitigate this?
Edge effects, where the outer wells of a microplate behave differently from the inner wells, are a common source of systematic error in high-throughput screening.[3] This can be due to temperature gradients during incubation or increased evaporation from the outer wells. To mitigate this, we recommend not using the outer wells for experimental samples. Instead, fill them with sterile media or buffer to create a more uniform environment across the plate. Additionally, ensure proper plate sealing and use a humidified incubator to minimize evaporation.
Q3: Could the solvent I'm using to dissolve this compound be affecting my assay?
Absolutely. The choice of solvent and its final concentration in the assay can have a profound impact on your results.[4][5][6] While DMSO is a common solvent for small molecules, high concentrations can be toxic to cells or interfere with assay components.[6][7] It is critical to perform a solvent tolerance test to determine the maximum concentration of your chosen solvent that does not affect the assay's performance. Always ensure that the final solvent concentration is consistent across all wells, including controls.[7]
Q4: How can I be sure that the observed activity of this compound is not an off-target effect?
This is a critical question in drug discovery. Pyrazole derivatives have been shown to interact with a variety of biological targets.[8][9][10][11][12] To investigate potential off-target effects, consider including structurally similar but inactive compounds in your experiments as negative controls. Additionally, employing a secondary, orthogonal assay that measures the same biological endpoint through a different mechanism can help validate your primary findings. If available, profiling this compound against a panel of known off-target proteins can also provide valuable insights.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Guide 1: Addressing Compound-Related Variability
Inconsistent results often originate from the compound itself. This guide will help you ensure the integrity and accurate handling of this compound.
Step 1: Verify Compound Purity and Identity
Before beginning any experiments, it is best practice to confirm the purity and identity of your compound. If possible, obtain a certificate of analysis (CoA) from the supplier. For critical applications, independent verification via methods like LC-MS or NMR is recommended.
Step 2: Proper Stock Solution Preparation and Storage
The stability of your stock solution is paramount.[13][14]
-
Solvent Selection: Start by dissolving this compound in a high-quality, anhydrous solvent such as DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your assay.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[13][15] Store aliquots at -20°C or -80°C, protected from light.
-
Solubility Check: After preparing the stock solution, visually inspect it for any precipitation. If the compound has limited solubility, you may need to gently warm the solution or consider a different solvent. However, be aware that heating can also degrade the compound.
Step 3: Working Solution Preparation
Prepare fresh working solutions from your stock aliquots for each experiment. Avoid using old working solutions as the compound may have degraded or precipitated out of the lower concentration solution.
Experimental Protocol: Assessing Compound Stability with a Control Assay
To empirically determine the stability of your compound in your specific assay buffer, you can perform the following experiment:
-
Prepare a fresh working solution of this compound in your assay buffer at the highest concentration you plan to test.
-
Incubate this solution under the same conditions as your main assay (e.g., 37°C for 24 hours).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the incubated solution and test its activity in a rapid, reliable control assay.
-
A significant decrease in activity over time indicates compound instability in the assay buffer.
Guide 2: Optimizing Your Bioassay Protocol
Even with a stable compound, inconsistencies can arise from the assay protocol itself. This guide focuses on minimizing variability in your experimental workflow.
Step 1: Standardize Your Assay Protocol
Ensure that your assay protocol is detailed and followed consistently in every experiment. This includes:
-
Reagent Preparation: Use freshly prepared reagents whenever possible.
-
Incubation Times and Temperatures: Use calibrated timers and incubators.
-
Liquid Handling: Calibrate your pipettes regularly and use a consistent pipetting technique.[16] For high-throughput applications, consider automated liquid handlers to improve precision.[17][18]
-
Plate Layout: Use a standardized plate layout for all experiments to minimize variability from positional effects.
Step 2: Include Proper Controls
The use of appropriate controls is essential for data interpretation and quality control.
| Control Type | Purpose |
| Negative Control | Wells containing vehicle (e.g., DMSO) only, to define the baseline of the assay. |
| Positive Control | Wells containing a known activator or inhibitor of the target, to ensure the assay is performing as expected. |
| Untreated Control | Wells with cells and media only (no vehicle or compound), to assess the baseline health and response of the cells. |
Step 3: Validate Your Assay
Before using an assay for routine screening, it should be properly validated. According to FDA guidelines on bioanalytical method validation, key parameters to assess include accuracy, precision, selectivity, sensitivity, and stability.[19][20][21][22]
Workflow for Troubleshooting Assay Variability
Caption: A decision tree for systematically troubleshooting inconsistent bioassay results.
Guide 3: Addressing Cell-Based Assay Variability
Cell-based assays introduce another layer of complexity. This guide provides strategies for maintaining consistency in your cell culture and experimental setup.
Step 1: Maintain Consistent Cell Culture Practices
-
Cell Line Authentication: Regularly authenticate your cell line to ensure you are working with the correct cells.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Cell Density: Seed cells at a consistent density for all experiments, as this can affect their growth rate and responsiveness.
-
Mycoplasma Testing: Regularly test your cells for mycoplasma contamination, which can significantly alter cellular responses.
Step 2: Monitor Cell Health
Before and during each experiment, visually inspect your cells for any changes in morphology or signs of stress. You can also include a viability assay (e.g., using trypan blue or a commercial viability kit) to ensure that the observed effects of this compound are not due to cytotoxicity.
Experimental Protocol: Determining the Cytotoxicity of this compound
-
Seed your cells in a 96-well plate at the same density as your main assay.
-
The next day, treat the cells with a serial dilution of this compound, including a vehicle-only control.
-
Incubate for the same duration as your main assay.
-
After incubation, add a viability reagent (e.g., resazurin or a commercial kit) and measure the signal according to the manufacturer's instructions.
-
A decrease in cell viability at certain concentrations indicates that the compound is cytotoxic, which could confound the results of your primary assay.
Conclusion
By systematically addressing potential sources of variability in your compound handling, assay protocol, and cell culture practices, you can significantly improve the consistency and reliability of your bioassay results with this compound. This structured approach to troubleshooting will not only help you resolve your immediate issues but also strengthen the overall quality and reproducibility of your research.
References
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476-484. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kittler, R., & Greig, M. (2014). Challenges in secondary analysis of high throughput screening data. arXiv preprint arXiv:1405.2323. [Link]
-
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Georgakopoulos, P., Gkeka, P., & Zoumpoulakis, P. (2013). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Journal of medicinal chemistry, 56(17), 7047-7057. [Link]
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Di, L., & Kerns, E. H. (2016). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 11(1), 21-34. [Link]
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Lovelace Biomedical. (2019). The FDA's Guidance for Industry on Bioanalytical Method Validation, and us. [Link]
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Casey, K. M., & Parham, F. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Bioanalysis, 5(2), 205-215. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Al-Warhi, T., et al. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry, 14(23), 1755-1769. [Link]
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Li, Y., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(10), 1352. [Link]
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ResearchGate. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. [Link]
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Velaparthi, U., et al. (2008). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Journal of medicinal chemistry, 51(19), 5897–5900. [Link]
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Fakhim, B., et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon, 10(21), e31737. [Link]
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Technical Support Center: A Guide to Scaling the Synthesis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. As a key building block in pharmaceutical development, its efficient and safe production is paramount. This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety management.
Section 1: Proposed Synthetic Pathway for Scale-Up
The synthesis of this compound can be efficiently approached through a four-step sequence. This route is selected for its use of readily available starting materials and its amenability to large-scale production by avoiding hazardous reagents like diazomethane or expensive metal catalysts where possible. The pathway prioritizes the late-stage introduction of the amine functionality to minimize potential side reactions.
Caption: Proposed four-step synthetic workflow for the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Step 1: Pyrazole Ring Formation
Q1: We are observing a significant and difficult-to-control exotherm during the addition of ethylhydrazine. How can we manage this for a safer scale-up?
A1: This is a critical safety concern. Hydrazine condensation reactions are often highly exothermic, posing a risk of thermal runaway.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2]
-
Causality: The exotherm is generated by the heat of the condensation and cyclization reaction. Rapid, uncontrolled addition concentrates this heat release.
-
Solutions:
-
Controlled Addition: Implement a slow, controlled addition of ethylhydrazine (or its solution) below the surface of the reaction mixture. Use a calibrated dosing pump for consistency.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling jacket and/or internal cooling coils with sufficient capacity to handle the heat load. Perform a pre-run with solvent to test the reactor's cooling performance.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, as the solvent acts as a heat sink.[1] While this may increase cycle time, safety is the priority. A solvent like ethanol or isopropanol is a common choice.
-
Reverse Addition: Consider adding the 1,1,3,3-tetramethoxypropane solution to the ethylhydrazine solution. This keeps the hydrazine concentration low initially, potentially smoothing the heat flow.
-
Q2: The reaction is producing a mixture of regioisomers. How can we improve the selectivity for the desired 1-ethyl-1H-pyrazole?
A2: While 1,1,3,3-tetramethoxypropane is a symmetrical precursor that avoids regioselectivity issues, this is a common problem when using other 1,3-dicarbonyl compounds in pyrazole synthesis.[1][3] If an alternative, unsymmetrical precursor were used, control would be essential.
-
Causality: The two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound have different electrophilicities. The initial nucleophilic attack by one of the hydrazine nitrogens can occur at either carbonyl, leading to different isomers.
-
Solutions:
-
pH Control: The pH of the reaction medium can influence which nitrogen of the substituted hydrazine is more nucleophilic and which carbonyl is more reactive. Careful screening of acidic catalysts (e.g., H₂SO₄, HCl, AcOH) is necessary.
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the kinetic product, which is typically the one formed from the attack on the more electrophilic carbonyl center.
-
Precursor Choice: The most robust solution is to use a symmetrical precursor like malondialdehyde or its acetal, 1,1,3,3-tetramethoxypropane, which guarantees the formation of a single regioisomer.
-
Step 2: Electrophilic Chlorination
Q1: Our chlorination step with sulfuryl chloride (SO₂Cl₂) is giving low yields and evidence of multi-chlorinated byproducts. What's going wrong?
A1: Pyrazole rings are electron-rich and readily undergo electrophilic substitution, primarily at the C4 position.[4] However, the reaction can be too aggressive if not properly controlled.
-
Causality: Sulfuryl chloride is a highly reactive chlorinating agent. Over-chlorination can occur if local concentrations of the reagent become too high or if the reaction temperature is not adequately controlled. The pyrazole ring is activated towards a second substitution after the first.
-
Solutions:
-
Stoichiometry and Addition: Use a slight excess (1.05-1.1 equivalents) of SO₂Cl₂. Add it dropwise at a low temperature (e.g., 0-5 °C) to maintain control.
-
Solvent Choice: Use an inert solvent. Dichloromethane (DCM) or chloroform are common choices.
-
Alternative Reagents: Consider N-Chlorosuccinimide (NCS). It is a solid, making it easier to handle than SO₂Cl₂, and is generally a milder chlorinating agent, which can improve selectivity. Acetonitrile is a good solvent for NCS reactions.
-
Electrochemical Chlorination: For a greener and potentially more selective process, electrochemical chlorination in aqueous NaCl solutions can be explored.[5] This avoids harsh reagents and can offer high yields.
-
Step 3: Formylation (Vilsmeier-Haack Reaction)
Q1: The Vilsmeier-Haack reaction is sluggish, and we see a significant amount of unreacted starting material even after prolonged heating. How can we drive the reaction to completion?
A1: The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic and heterocyclic rings. Incomplete reactions are often due to insufficient activation of the Vilsmeier reagent or deactivation of the substrate.
-
Causality: The active electrophile, the Vilsmeier reagent ([ClCH=N(Me)₂]⁺), is formed from the reaction of a tertiary amide (like DMF) with phosphorus oxychloride (POCl₃).[6][7] The reaction's success depends on the efficient formation of this reagent and its subsequent attack by the pyrazole.
-
Solutions:
-
Reagent Stoichiometry: Ensure at least 1.5-2.0 equivalents of both POCl₃ and DMF are used relative to the pyrazole substrate. The Vilsmeier reagent can be pre-formed at a low temperature (0-10 °C) before the substrate is added.
-
Temperature: While initial formation is done at low temperatures, the electrophilic substitution step often requires heating. A temperature of 70-90 °C is common for formylating pyrazoles.[6][8]
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. These reactions can sometimes require 12-24 hours.[6]
-
Work-up Procedure: The work-up is critical. The reaction must be carefully quenched by pouring it onto ice and then neutralizing with a base (e.g., NaOH, Na₂CO₃) to hydrolyze the iminium intermediate and liberate the aldehyde product.
-
Step 4: Reductive Amination
Q1: During the final reductive amination step, we are forming a significant amount of the secondary amine impurity, bis((4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl)amine. How can this be minimized?
A1: The formation of secondary and tertiary amines is a common side reaction in reductive aminations. This occurs when the newly formed primary amine product reacts with another molecule of the starting aldehyde.
-
Causality: The primary amine product is nucleophilic and can compete with ammonia for the aldehyde, forming a new imine which is then reduced to the secondary amine.
-
Solutions:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia, or ammonia gas). This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity in reducing the imine in the presence of the aldehyde.[9]
-
Catalytic Hydrogenation: This is often the preferred method for scale-up. Running the reaction with H₂ gas over a catalyst (e.g., Pd/C, Raney Nickel) in the presence of ammonia can be highly selective. The pressure and temperature can be optimized to favor primary amine formation.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) facilitates imine formation without significantly hydrolyzing it, which can improve the rate of the desired reaction.
-
| Parameter | Catalytic Hydrogenation | Stoichiometric Borohydride |
| Reducing Agent | H₂ gas | NaBH(OAc)₃, NaBH₃CN, NaBH₄ |
| Scale-Up Viability | Excellent (atom economy) | Good (but more waste) |
| Equipment | Requires pressure reactor | Standard glass-lined reactor |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalysts | Toxic cyanoborohydride, H₂ evolution |
| Selectivity Control | High | Generally high, but can be substrate-dependent |
Table 1: Comparison of common reductive amination methods for scale-up.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary process safety concerns for the overall synthesis?
A1: Several steps involve hazardous materials and conditions that require stringent control during scale-up.
-
Ethylhydrazine (Step 1): Hydrazine derivatives are toxic and potentially unstable. Handle in a well-ventilated area with appropriate personal protective equipment (PPE). The high exothermicity of the reaction requires robust thermal management to prevent runaway reactions.[1]
-
Chlorinating Agents (Step 2): Sulfuryl chloride and phosphorus oxychloride are highly corrosive and react violently with water, releasing toxic HCl and other fumes. Use in a closed system with scrubbers to neutralize off-gases.
-
Hydrogen Gas (Step 4): If using catalytic hydrogenation, strict protocols for handling flammable hydrogen gas are mandatory. The area must be properly classified for explosive atmospheres, and catalysts like Pd/C can be pyrophoric and must be handled wet.
Q2: What is the most effective method for purifying the final amine product on a large scale?
A2: Large-scale purification should avoid column chromatography due to cost, solvent usage, and time.
-
Crystallization as a Salt: The final product is a basic amine. It can be converted into an acid addition salt (e.g., hydrochloride, sulfate) by treating a solution of the crude amine with the corresponding acid.[10][11] These salts are often highly crystalline and can be easily isolated with high purity by filtration. The free base can be regenerated later if required.
-
Solvent Selection: For recrystallization (either of the free base or a salt), a solvent screen should be performed to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, ensuring high recovery of pure material. Common choices include isopropanol, ethanol/water mixtures, or ethyl acetate/heptane mixtures.[12]
-
Extraction: A simple acid-base workup can be very effective. Dissolve the crude product in an organic solvent (e.g., methyl tert-butyl ether) and extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified, and the pure product re-extracted into an organic solvent.
Q3: Which analytical techniques are recommended for in-process controls (IPCs)?
A3: Robust IPCs are essential for a successful and reproducible scale-up.
-
Step 1 (Ring Formation): HPLC or GC to monitor the disappearance of the starting materials.
-
Step 2 (Chlorination): HPLC or GC to confirm the consumption of the starting pyrazole and quantify the formation of the desired 4-chloro product versus any over-chlorinated species.
-
Step 3 (Formylation): HPLC is ideal for monitoring the conversion of the 4-chloropyrazole to the aldehyde.
-
Step 4 (Reductive Amination): HPLC to track the disappearance of the aldehyde and the formation of the primary amine product, while also monitoring for the key secondary amine impurity.
-
General: ¹H NMR spectroscopy is invaluable for structure confirmation of isolated intermediates and the final product.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific equipment and scales.
Protocol 4.1: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (Intermediate D)
-
Vilsmeier Reagent Preparation: In a dry, inerted reactor equipped with overhead stirring, a thermocouple, and an addition funnel, charge phosphorus oxychloride (POCl₃, 1.8 equiv). Cool the reactor to 0-5 °C.
-
Slowly add N,N-dimethylformamide (DMF, 2.0 equiv) via the addition funnel, maintaining the internal temperature below 10 °C.
-
Stir the resulting mixture at 5-10 °C for 30-45 minutes until a thick, white precipitate of the Vilsmeier reagent forms.
-
Formylation: Prepare a solution of 4-chloro-1-ethyl-1H-pyrazole (1.0 equiv) in a minimal amount of dry DMF.
-
Add this solution to the Vilsmeier reagent slurry at a rate that keeps the internal temperature below 20 °C.
-
Once the addition is complete, slowly heat the reaction mixture to 80-85 °C and hold for 12-18 hours, monitoring by HPLC for completion.
-
Quench and Isolation: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully transfer the reaction mixture into the ice/water slurry with vigorous stirring. This is a highly exothermic quench.
-
Neutralize the acidic slurry by the slow addition of 50% w/w aqueous sodium hydroxide, keeping the temperature below 25 °C, until the pH is ~7-8.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours, then filter the solid.
-
Wash the filter cake thoroughly with water and dry under vacuum to yield the crude aldehyde.
Protocol 4.2: Synthesis of this compound (Final Product)
-
Reaction Setup: To a pressure reactor, add 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv), methanol as the solvent, and ammonium acetate (5-10 equiv).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C, ~1-2 mol% Pd), ensuring the catalyst is handled wet to prevent ignition.
-
Hydrogenation: Seal the reactor. Purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to 40-50 °C with vigorous stirring.
-
Monitor the reaction by hydrogen uptake and/or HPLC analysis of samples taken from the reactor.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to remove the solvent.
-
Perform an acid-base extraction as described in the FAQ section or proceed with salt formation and crystallization for final purification.
References
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Minimizing off-target effects of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine in experiments
A Guide to Minimizing Off-Target Effects in Experimental Settings
Welcome to the technical support guide for researchers using (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. As a novel chemical entity, this compound's biological activity is not yet widely characterized in published literature. This guide, therefore, serves as a comprehensive resource built on established principles of chemical biology and pharmacology to help you design rigorous experiments, minimize potential off-target effects, and confidently interpret your results.
Frequently Asked Questions (FAQs)
FAQ 1: Foundational Concepts - Understanding Off-Target Effects
Q: What exactly are "off-target" effects, and why are they a major concern for a new compound like this compound?
A: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target.[1] For any new compound, assuming it has only one target is a significant risk. These unintended interactions can arise from several factors:
-
Structural Similarity: The compound may bind to conserved domains, such as the ATP-binding pocket in kinases, which is structurally similar across many proteins.[1]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.
-
High Concentrations: Using concentrations far above the compound's affinity (Kd) or potency (IC50) for its intended target dramatically increases the likelihood of binding to lower-affinity, off-target proteins.[2]
FAQ 2: Initial Characterization - Profiling Selectivity
Q: I am starting my first experiments with this compound. What are the essential first steps to understand its selectivity?
A: The initial characterization is a crucial phase to establish the compound's basic pharmacological parameters. The goal is to define the conditions under which it is most likely to be acting "on-target."
Step 1: Determine the Potency (EC50/IC50) with a Dose-Response Curve. This is the most critical first experiment. It tells you the concentration of the compound required to elicit a half-maximal biological response (EC50) or inhibition (IC50). Operating at concentrations significantly above this value can induce off-target effects.[2] A robust dose-response analysis allows you to identify the optimal concentration range for your experiments.[4]
Step 2: Assess Target Engagement in a Cellular Context. Observing a phenotypic change is not enough; you must confirm that the compound physically interacts with its intended target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6] It measures the thermal stability of a target protein, which typically increases upon binding to a ligand.[7][8] Demonstrating target engagement is a cornerstone of validating a chemical probe.[9]
Step 3: Profile Against Related Targets. If you hypothesize that this compound targets a specific protein (e.g., Kinase X), you must test its activity against other closely related proteins (e.g., Kinases Y and Z). A high-quality chemical probe should exhibit significant selectivity (often cited as >30-fold) for its intended target over other members of the same protein family.[3][9]
`dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for characterizing a novel chemical probe.
FAQ 3: Experimental Design - Proactive Minimization of Off-Target Effects
Q: How should I structure my experiments to proactively minimize and control for potential off-target effects?
A: Rigorous experimental design is your best defense against being misled by off-target phenomena.
-
Use the Lowest Effective Concentration: Once you have determined the EC50/IC50, use a concentration at or near this value (e.g., 1x to 10x EC50). Avoid using excessively high concentrations as a default.[2]
-
Employ a Structurally Related Inactive Control: This is a powerful tool. If you can obtain or synthesize a molecule that is structurally similar to this compound but is inactive against your primary target, it can be used to demonstrate that the observed phenotype is not due to the shared chemical scaffold.[10]
-
Perform "Rescue" Experiments: If your compound inhibits a target, can you "rescue" the effect by adding back the product of the target's activity? Alternatively, if the compound's effect depends on the target protein, does knocking down the target protein with RNAi or CRISPR occlude the compound's effect? A successful rescue or occlusion experiment provides strong evidence for on-target activity.
-
Use Orthogonal Methods: Do not rely on a single assay. Validate your findings using different experimental systems or readouts. A strong correlation between the biochemical potency of several related compounds and their effect in a cellular assay provides compelling evidence for an on-target mechanism.[3]
Troubleshooting Guide
Issue: My experimental results with this compound are unexpected or inconsistent. How can I determine if off-target effects are the cause?
This decision tree can guide your troubleshooting process.
`dot graph TD { node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Decision tree for troubleshooting unexpected results.
Protocols and Advanced Methodologies
Protocol 1: Basic Dose-Response Curve to Determine EC50
This protocol outlines a general workflow. Specific reagents and readouts must be adapted to your particular assay (e.g., cell viability, enzyme activity, reporter gene expression).
-
Plate Cells: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Prepare Compound Dilution Series: Create a 10-point, 2-fold serial dilution of this compound in your assay medium. Start from a high concentration (e.g., 100 µM) and go down to a low concentration (e.g., 0.2 µM).
-
Include Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known activator/inhibitor of your pathway to ensure the assay is working.
-
No-Cell Control: Wells with medium only to measure background signal.
-
-
Treat Cells: Remove the growth medium and add the compound dilutions to the appropriate wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your chosen assay (e.g., add CellTiter-Glo® for viability, measure fluorescence for a reporter).
-
Data Analysis:
-
Normalize the data: Set the vehicle control as 100% activity/viability and the positive control or highest compound concentration as 0% or the minimum effect.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data using a four-parameter logistic regression (sigmoidal dose-response curve) to calculate the EC50 value.[11]
-
Advanced Techniques for Off-Target Identification
If you have strong reason to suspect off-target effects, several advanced, unbiased methods can be employed to identify the unintended binding partners.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support (beads) and used to "pull down" binding proteins from a cell lysate, which are then identified by mass spectrometry.[12][13] | Directly identifies binding partners. | Requires chemical modification of the compound; may introduce artifacts or miss targets.[13] |
| Proteome-wide CETSA (TPP) | Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment.[5] | Unbiased, in-cell method; no compound modification needed. | Technically complex; may not detect very low-abundance proteins.[14] |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that ligand binding can protect a protein from protease digestion. Lysates are treated with the compound, then a protease, and changes in protein levels are identified by mass spectrometry.[12][13] | No compound modification needed; relatively straightforward workflow. | May not work for all protein-ligand interactions; results can be context-dependent. |
| Computational Prediction | Uses algorithms that compare the structure of your compound to databases of known ligands to predict potential off-targets.[15][16] | Fast and inexpensive; can generate hypotheses. | Purely predictive; requires experimental validation. Prone to false positives/negatives.[15] |
`dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: On-target vs. off-target interactions.
References
-
Rehbein, U., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. Available at: [Link]
-
European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. Available at: [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]
-
Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. Available at: [Link]
-
Amith, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Jones, L.H., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. Available at: [Link]
-
Said, N., et al. (2021). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Chemical Probes. Available at: [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
-
EFMC Best Practices in Medicinal Chemistry WG. (2020). Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC. Available at: [Link]
-
Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. PMC. Available at: [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised? Available at: [Link]
-
Paul, D., et al. (2024). Computational Strategies Reshaping Modern Drug Discovery. MDPI. Available at: [Link]
-
ResearchGate. Dose-Response relationship of markers of the on- and off-target drug effects. Available at: [Link]
-
Poore, B., et al. (2023). A dose-response model for statistical analysis of chemical genetic interactions in CRISPRi screens. PMC. Available at: [Link]
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- 3. aacrjournals.org [aacrjournals.org]
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- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Troubleshooting pyrazole synthesis reaction workup procedures
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we address common and complex challenges encountered during the workup and purification stages of pyrazole synthesis, with a primary focus on the widely used Knorr synthesis and related methodologies involving the condensation of hydrazines with 1,3-dicarbonyl compounds. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Workup Challenges
This section provides in-depth answers to specific problems you may encounter after your pyrazole synthesis reaction is complete.
Q1: My pyrazole product has precipitated directly from the reaction mixture. What is the most effective way to isolate and purify it?
This is a common and often favorable outcome, as it suggests your product is insoluble in the reaction solvent.
Initial Isolation: The most straightforward approach is filtration.
-
Protocol:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Set up a Büchner funnel with an appropriate filter paper.
-
Wet the filter paper with a small amount of the cold reaction solvent.
-
Pour the reaction slurry into the funnel and apply a vacuum.
-
Wash the collected solid with a small amount of cold solvent to remove residual starting materials and soluble impurities.
-
Allow the solid to air dry on the funnel or transfer it to a watch glass for further drying.[1]
-
Purification Strategy: The crude, filtered product will likely require further purification. Recrystallization is often the most effective method.
-
Choosing a Recrystallization Solvent: The ideal solvent is one in which your pyrazole is sparingly soluble at room temperature but highly soluble when hot.
-
Common Solvents for Pyrazoles: Ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexane are frequently used.[2][3]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Allow the solution to cool slowly.[2] A common combination is dissolving the pyrazole in hot ethanol or methanol and then adding hot water until turbidity is observed before slow cooling.[3]
-
Q2: I'm performing a liquid-liquid extraction, but I'm observing a persistent emulsion. How can I break it?
Emulsions are a common frustration in the workup of reactions involving basic nitrogen heterocycles like pyrazoles. They are often caused by finely dispersed solids or surfactants at the aqueous-organic interface.
Immediate Strategies to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: Pass the entire emulsion through a pad of Celite or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Q3: My final product is an oil, not a solid. How can I purify it?
"Oiling out" during crystallization occurs when the melting point of the compound is lower than the temperature of the solution from which it is precipitating.[2]
Troubleshooting "Oiling Out":
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution. This will keep the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point.[2]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can be beneficial as rapid cooling often promotes oiling out.[2]
-
Change the Solvent System: Experiment with different solvent combinations. A solvent with a lower boiling point might be advantageous.[2]
-
Seed Crystals: If a small amount of pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2]
If crystallization is not feasible, column chromatography is the primary alternative for purifying oils.
-
Stationary Phase: Silica gel is the most common choice. For basic pyrazoles that may streak on silica, the silica gel can be deactivated with triethylamine or ammonia in methanol.[3] Neutral alumina is also a good alternative.[3]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC).
-
Monitoring: TLC is essential for monitoring the progress of the column and identifying the fractions containing the pure product.[4]
Q4: My yield is very low. What are the likely causes and how can I improve it?
Low yields can stem from issues in the reaction itself or losses during the workup.
Workup-Related Causes of Low Yield:
-
Incomplete Precipitation/Crystallization:
-
Solution: Ensure the crystallization mixture is thoroughly cooled. Use the minimum amount of hot solvent necessary to dissolve the crude product; excess solvent will retain more product in the mother liquor upon cooling.[2]
-
-
Losses During Extraction:
-
Problem: The pyrazole product may have some solubility in the aqueous phase.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
-
Product Adsorption on Silica Gel:
-
Problem: Basic pyrazoles can irreversibly bind to acidic silica gel during column chromatography.
-
Solution: As mentioned, deactivate the silica gel with a small amount of triethylamine or use neutral alumina.[3]
-
Q5: My purified pyrazole is still contaminated with starting materials (hydrazine or 1,3-dicarbonyl). How can I remove them?
Removing Unreacted Hydrazine: Hydrazine and its simple derivatives are basic and often water-soluble.
-
Acid Wash: During a liquid-liquid extraction, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The hydrazine will be protonated and partition into the aqueous layer.[5] Be cautious, as your pyrazole product may also be basic and could be extracted into the aqueous phase. If this occurs, the aqueous layer can be basified and back-extracted with an organic solvent.[5]
Removing Unreacted 1,3-Dicarbonyl Compounds: Many 1,3-dicarbonyl compounds are weakly acidic.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or saturated sodium bicarbonate). The dicarbonyl compound will be deprotonated and extracted into the aqueous phase.[6]
A specialized technique for pyrazole purification involves:
-
Dissolving the crude pyrazole in a suitable organic solvent.
-
Reacting it with an inorganic or organic acid to form the acid addition salt.
-
Crystallizing this salt, which often has different solubility properties than the free base and impurities.
-
After isolating the pure salt, the free pyrazole can be regenerated by treatment with a base.[7][8]
Frequently Asked Questions (FAQs)
Q: What is the Knorr pyrazole synthesis? A: The Knorr pyrazole synthesis is a fundamental organic reaction that forms a pyrazole ring from the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically under acidic conditions.[1][9]
Q: How can I monitor the purity of my pyrazole during workup? A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a purification, such as column chromatography.[4] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of the final product and identifying any remaining impurities.[4]
Q: Are there any "green" or more environmentally friendly workup procedures? A: Some modern synthetic methods aim for simpler workups that avoid large volumes of organic solvents.[10] This can include designing reactions where the product precipitates cleanly from an aqueous medium or using solvent-free reaction conditions.[10] When extractions are necessary, choosing solvents with a lower environmental impact is advisable.
Q: My pyrazole has a basic nitrogen that is causing issues with purification. Should I consider using a protecting group? A: A protecting group strategy is advisable when a reactive functionality, like the basic amino group on a pyrazole, interferes with the desired reaction or purification process. For instance, the basicity can lead to streaking on silica gel columns.[4]
Visualizing the Process
Pyrazole Synthesis and Workup Workflow
Caption: A general workflow for pyrazole synthesis, from reaction to pure product.
Troubleshooting Decision Tree for Pyrazole Purification
Caption: A decision tree to guide purification choices for pyrazole products.
References
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (n.d.). Retrieved January 12, 2026, from [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 12, 2026, from [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed. (2018). Retrieved January 12, 2026, from [Link]
-
Knorr Pyrazole Synthesis - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022). Retrieved January 12, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved January 12, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (2018). Retrieved January 12, 2026, from [Link]
-
Substances yield after recrystallization from different solvents. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved January 12, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved January 12, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (2022). Retrieved January 12, 2026, from [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications. (2021). Retrieved January 12, 2026, from [Link]
-
pyrazole.pdf - CUTM Courseware. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved January 12, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019). Retrieved January 12, 2026, from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing. (2023). Retrieved January 12, 2026, from [Link]
-
Single-Step Synthesis of Pyrazoles Using Titanium Catalysis (SI) NEW - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
- IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents. (n.d.).
-
Acid-Base Extraction Tutorial - YouTube. (2020). Retrieved January 12, 2026, from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent? - Reddit. (2022). Retrieved January 12, 2026, from [Link]
-
Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Retrieved January 12, 2026, from [Link]
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- 10. ijcrt.org [ijcrt.org]
Stability of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine under different pH conditions
Technical Support Center: Stability of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability challenges encountered during experimental workflows, particularly those related to pH, and offers robust troubleshooting strategies and validated protocols.
Fundamental Chemical Properties and pH-Dependent Behavior
This compound is a substituted pyrazole derivative featuring three key functional regions that dictate its chemical behavior in aqueous environments:
-
The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring system is generally stable but can be susceptible to degradation under extreme conditions. The nitrogen at position 2 is a weak base.
-
The Aminomethyl Group (-CH₂NH₂): A primary aliphatic amine connected to the pyrazole ring via a methylene spacer. This group is the primary basic center of the molecule and will be protonated (as -CH₂NH₃⁺) under acidic to neutral pH conditions. The stability of amines can be influenced by pH, as the unprotonated form is more susceptible to oxidation.[1]
-
Substituents (Chloro and Ethyl): The electron-withdrawing chloro group at position 4 can influence the electron density of the pyrazole ring. The ethyl group at position 1 prevents tautomerization and provides steric bulk.
The primary equilibrium influenced by pH is the protonation/deprotonation of the aminomethyl group. This equilibrium is critical because the charged (protonated) and neutral (unprotonated) forms of the molecule exhibit different solubilities, reactivities, and interactions with biological targets.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of degradation for this compound in aqueous solutions?
A: The primary degradation pathways for heterocyclic amines like this compound are typically hydrolysis and oxidation.[2]
-
Hydrolysis: This can occur under strongly acidic or basic conditions. Acid-catalyzed hydrolysis might target the pyrazole ring, while base-catalyzed hydrolysis could potentially affect the chloro-substituent, although this generally requires harsh conditions.
-
Oxidation: The unprotonated primary amine is susceptible to oxidative degradation, which can be catalyzed by trace metals or exposure to atmospheric oxygen.[3] This is more prevalent at neutral to alkaline pH where a significant fraction of the amine is in its free base form.
Q2: In what pH range is this compound expected to be most stable?
A: The compound is predicted to have optimal stability in the slightly acidic to neutral pH range (approximately pH 4-7) .
-
Causality: In this range, the aminomethyl group is predominantly in its protonated, cationic form (-CH₂NH₃⁺). This form is significantly less susceptible to oxidative degradation than the neutral free base. Furthermore, this pH range is generally mild enough to avoid rapid acid or base-catalyzed hydrolysis of the pyrazole ring or its substituents.[4]
Q3: How should I prepare and store stock solutions of this compound?
A: For maximum stability, stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol and stored at -20°C or below. If an aqueous buffer is required for experimental reasons, use a buffer in the pH 4-7 range, prepare the solution fresh, and store it at 2-8°C for short-term use only. Avoid long-term storage in aqueous buffers.
Q4: What potential degradation products should I look for?
A: Without specific experimental data, potential degradation products can be inferred from the structure:
-
Acidic Hydrolysis: Possible cleavage of the pyrazole ring or, under forcing conditions, replacement of the chloro group with a hydroxyl group.
-
Basic Conditions: Potential for reactions involving the deprotonated amine.
-
Oxidation: Formation of an imine or subsequent degradation products from the aminomethyl group.
A forced degradation study is the definitive way to identify likely degradation products.[5][6]
Troubleshooting Guide for Experimental Issues
Issue 1: Rapid loss of compound observed when using a high-pH (pH > 9) mobile phase for HPLC analysis.
-
Probable Cause: At a pH above the pKa of the aminomethyl group (typically 9-10 for primary amines), the compound exists predominantly as the unprotonated free base. This form is more lipophilic, which can alter its retention time, but more importantly, it is significantly more vulnerable to on-column or in-solution oxidative degradation.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the mobile phase to a pH between 3 and 7. This ensures the analyte is in its stable, protonated form.
-
Use Fresh Samples: Prepare analytical samples immediately before injection. Do not let samples sit in basic autosampler vials for extended periods.
-
Inert Vials: Use amber or inert-coated glass vials to minimize light exposure and potential interactions with the vial surface.
-
Issue 2: Appearance of new peaks in my chromatogram after leaving the compound in a cell culture medium (pH ~7.4) for 24 hours.
-
Probable Cause: Although pH 7.4 is within the generally stable range, cell culture media are complex aqueous systems containing salts, amino acids, and other components that can catalyze degradation over extended periods. The compound may be degrading during the course of your assay.
-
Troubleshooting Steps:
-
Conduct a Media Stability Study: Incubate the compound in the specific cell culture medium (without cells) for the same duration as your experiment (e.g., 0, 4, 8, 24 hours). Analyze samples at each time point by HPLC or LC-MS to quantify the remaining parent compound.
-
Dose Freshly: If significant degradation is observed, consider reducing the incubation time or adding the compound to the assay at later time points.
-
Check for Interactions: Some media components can directly react with the compound. An LC-MS analysis of the incubated sample can help identify the mass of the new peaks, providing clues to the degradation pathway.
-
Issue 3: Poor recovery of the compound after performing a liquid-liquid extraction from a basified aqueous sample.
-
Probable Cause: While basifying an aqueous solution is a standard procedure to deprotonate an amine for extraction into an organic solvent, prolonged exposure to high pH can cause degradation. Additionally, the free base form may have different solubility characteristics or could be prone to adsorption onto glassware.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Perform the extraction immediately after basifying the aqueous layer. Do not let the sample sit at high pH.
-
Use a Milder Base: Instead of strong bases like 1M NaOH, consider using a saturated solution of sodium bicarbonate (pH ~8.3) if it is sufficient to deprotonate the amine for extraction.
-
Test Extraction Efficiency: Spike a known amount of the compound into a clean buffer, perform the extraction, and quantify the recovery to ensure the issue is not related to poor partitioning into your chosen organic solvent.
-
Protocol: pH-Based Forced Degradation Study
This protocol outlines a systematic approach to evaluating the stability of this compound across a range of pH values, consistent with regulatory guidelines for forced degradation studies.[6][7][8]
Objective: To determine the degradation rate and identify major degradation products under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (1M and 0.1M)
-
Phosphate or citrate buffers (for pH control)
-
HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detection
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Sample Preparation for Stressing:
-
Acidic Condition: Dilute the stock solution with 0.1M HCl to a final concentration of 0.1 mg/mL.
-
Neutral Condition: Dilute the stock solution with purified water or a pH 7 phosphate buffer to a final concentration of 0.1 mg/mL.
-
Basic Condition: Dilute the stock solution with 0.1M NaOH to a final concentration of 0.1 mg/mL.
-
Control Sample: Dilute the stock solution with the initial organic solvent/water mixture (without acid/base) to the same final concentration. Keep this sample at 2-8°C.
-
-
Stress Conditions:
-
Incubate the acidic, neutral, and basic samples in a water bath at 60°C.
-
If degradation is too rapid, repeat the experiment at a lower temperature (e.g., 40°C or room temperature). If no degradation is observed after 24 hours, a stronger acid/base (e.g., 1M) or higher temperature can be used.[7] The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed.
-
-
Time Point Sampling:
-
Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic aliquots by adding an equimolar amount of base or acid, respectively. This quenches the degradation reaction.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples (including the time-zero and control samples) using a validated stability-indicating HPLC-UV/MS method.
-
The method should be capable of separating the parent peak from all degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
-
Use the MS data to obtain the mass of the major degradation products to aid in their identification.
-
Data Summary and Visualization
Table 1: Example Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Time Points | Target Degradation |
| Acid Hydrolysis | 0.1M HCl | 60°C | 0, 2, 4, 8, 24h | 5-20% |
| Base Hydrolysis | 0.1M NaOH | 60°C | 0, 2, 4, 8, 24h | 5-20% |
| Neutral Hydrolysis | Purified Water | 60°C | 0, 2, 4, 8, 24h | 5-20% |
| Oxidative Stress | 3% H₂O₂ | Room Temp | 0, 2, 4, 8, 24h | 5-20% |
| Photostability | UV/Vis Light | Room Temp | N/A | Compare to dark control |
| Thermal Stress | 80°C (Solid) | 48h | N/A | Compare to initial |
Diagram 1: Experimental Workflow for pH Stability Assessment
Caption: Workflow for assessing compound stability under different pH conditions.
References
-
ACS Omega (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. American Chemical Society. [Link]
-
Beilstein Journal of Organic Chemistry (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein-Institut. [Link]
-
ResearchGate (2022). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]
-
MedCrave online (2016). Forced Degradation Studies. MedCrave. [Link]
-
PubMed (2001). Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations. National Library of Medicine. [Link]
-
ResearchGate (2020). Forced degradation studies of Brexpiprazole. ResearchGate. [Link]
-
PubMed (2021). Insight into the Alkaline Stability of N-Heterocyclic Ammonium Groups for Anion-Exchange Polyelectrolytes. National Library of Medicine. [Link]
-
ResearchGate (2018). Profiles of pH values during the degradation of ethylenediamine with different treatment methods. ResearchGate. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP. [Link]
-
Asian Journal of Research in Chemistry (2014). Forced Degradation Study: An Important Tool in Drug Development. AJRC. [Link]
-
MatheO (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO - Master Thesis Online. [Link]
-
PMC - NIH (2009). Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1. National Library of Medicine. [Link]
-
Ibis Scientific, LLC (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]
-
NIH (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine. [Link]
-
Heriot-Watt University (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. [Link]
-
MDPI (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
ResearchGate (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
Sources
- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 4. ibisscientific.com [ibisscientific.com]
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- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Strategies to Reduce Cytotoxicity of Pyrazole Compounds in Primary Cells
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cytotoxicity of pyrazole-based compounds in primary cell models. As a Senior Application Scientist, my goal is to provide you with not only practical, step-by-step solutions but also the underlying scientific rationale to empower your experimental decisions. Primary cells, lacking the immortalized and often resilient nature of cancer cell lines, serve as a more clinically relevant but sensitive system. Understanding and mitigating off-target cytotoxicity is therefore paramount for translational success.
This document provides FAQs to address fundamental questions, a troubleshooting guide for immediate action, and detailed protocols for implementing mitigation strategies.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the foundational principles of pyrazole-induced cytotoxicity.
Q1: What are the primary mechanisms driving pyrazole cytotoxicity in primary cells?
A1: The cytotoxicity of pyrazole derivatives is not monolithic; it's often a multi-faceted process involving several interconnected cellular events. The predominant mechanisms reported are:
-
Induction of Oxidative Stress: Many pyrazole compounds trigger a significant increase in intracellular Reactive Oxygen Species (ROS)[1][2]. This overproduction of ROS can overwhelm the cell's endogenous antioxidant defenses, leading to oxidative damage of critical macromolecules like lipids, proteins, and DNA[3][4].
-
Apoptosis Activation: Elevated ROS and direct compound effects can initiate programmed cell death, or apoptosis. This is frequently mediated through the intrinsic (mitochondrial) pathway, involving the disruption of mitochondrial function, release of cytochrome c, and subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3)[5][6][7]. Some compounds may also engage the extrinsic (death receptor) pathway[1].
-
Mitochondrial Dysfunction: Mitochondria are often a primary target. Pyrazole compounds can interfere with mitochondrial respiration and ATP synthesis, and induce the mitochondrial permeability transition (MPT), a critical event leading to mitochondrial swelling and the release of pro-apoptotic factors[3][6][8][9].
-
Cell Cycle Arrest: Certain pyrazole derivatives can halt the cell cycle at specific checkpoints, such as G0/G1 or S phase[1][2][10]. While this is often a desired anti-proliferative effect in cancer cells, it can be a sign of significant cellular stress and a precursor to cell death in primary cells.
Q2: My pyrazole compound is highly toxic to primary cells but shows acceptable activity in my cancer cell line. Why is there a difference?
A2: This is a common and critical observation in drug development. The differential sensitivity arises from fundamental biological differences between primary cells and immortalized cancer cell lines:
-
Metabolic Rate and Profile: Cancer cells exhibit altered metabolism (the "Warburg effect") and often have higher rates of proliferation. They may be better equipped to handle certain metabolic stresses. Conversely, some pyrazoles require metabolic activation to become toxic, and the expression of activating enzymes (like specific Cytochrome P450s, e.g., CYP2E1) can differ significantly between cell types[8][11].
-
Antioxidant Capacity: Cancer cells frequently upregulate their antioxidant systems to cope with the high levels of endogenous ROS produced by their rapid metabolism. Primary cells may have a lower basal antioxidant capacity, making them more vulnerable to compounds that induce oxidative stress[11].
-
Reliance on Mitochondrial Respiration: While many cancer cells rely heavily on glycolysis, primary cells are often more dependent on mitochondrial oxidative phosphorylation for energy. Compounds that disrupt mitochondrial function can therefore be disproportionately toxic to primary cells[3][6].
-
Apoptotic Threshold: The signaling pathways that control apoptosis are often dysregulated in cancer cells, making them resistant to cell death. Primary cells have intact apoptotic machinery and a lower threshold for initiating cell death in response to damage or stress. Some pyrazoles have been found to be effective against cancer cells precisely because they can overcome this resistance, but this potency can translate to toxicity in normal cells[6][12].
Q3: How does the chemical structure of a pyrazole derivative (SAR) influence its cytotoxicity?
A3: The structure-activity relationship (SAR) is key. The type and position of substituents on the pyrazole ring dictate the compound's physicochemical properties (e.g., lipophilicity, solubility) and its ability to interact with biological targets. For instance:
-
Lipophilicity: Highly lipophilic compounds may exhibit increased membrane permeability, leading to higher intracellular concentrations and potentially greater off-target effects, including mitochondrial accumulation. SAR studies often aim to balance lipophilicity to improve selectivity[13].
-
Functional Groups: The addition of specific functional groups can dramatically alter biological activity. For example, incorporating moieties that can chelate metal ions or participate in hydrogen bonding can change target affinity[14]. Other groups might be susceptible to metabolic activation, creating toxic byproducts[15]. If you are observing high toxicity, testing analogues with modified substituents is a core strategy in medicinal chemistry to find a derivative with an improved therapeutic window[16][17].
Section 2: Troubleshooting Guide - Immediate Actions for Unexpected Cytotoxicity
Scenario: You've treated your primary cell culture (e.g., hepatocytes, neurons, endothelial cells) with a novel pyrazole compound and observe widespread cell death, detachment, or morphological changes within 24-48 hours.
Workflow: Initial Response to High Cytotoxicity
This workflow provides a logical sequence of steps to diagnose and address the issue.
Initial Troubleshooting Steps
Before exploring complex biological mechanisms, ensure your experimental setup is sound.
| Symptom / Question | Possible Cause(s) | Recommended Action |
| Complete cell death at all concentrations. | 1. Calculation error (dosing solution too concentrated). 2. Compound instability in media. 3. Extreme sensitivity of the primary cell type. | 1. Verify Calculations & Dilutions: Remake the stock solution and perform serial dilutions carefully. 2. Run a Dose-Response Curve: Test a much wider and lower range of concentrations (e.g., from 1 nM to 100 µM) to establish an accurate IC50. 3. Check Vehicle Toxicity: Run a vehicle-only control (e.g., DMSO) at the highest concentration used in the experiment. |
| Cell viability decreases over time, even at low doses. | 1. Cumulative toxicity. 2. Compound degradation into toxic byproducts. | 1. Perform a Time-Course Experiment: Measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to understand the kinetics of cell death. 2. Consider Media Changes: For longer experiments, replace the media (with fresh compound) every 24-48 hours to remove waste products and potential toxic metabolites. |
| Results are not reproducible. | 1. Inconsistent cell health or passage number. 2. Variability in compound preparation. 3. Contamination. | 1. Standardize Cell Culture: Use primary cells from the same donor/lot and within a narrow passage range. Ensure cells are healthy and >95% viable before plating. 2. Prepare Fresh Solutions: Prepare compound dilutions fresh for each experiment from a validated stock. 3. Perform Mycoplasma Testing. |
Section 3: Mitigation Strategies & Experimental Protocols
Once you have confirmed that the observed cytotoxicity is a true biological effect of the compound, you can implement strategies to mitigate it.
Strategy A: Quenching Oxidative Stress
Rationale: Since ROS production is a very common mechanism of pyrazole toxicity, supplementing the culture media with antioxidants is the most direct and often most effective strategy[1][3][18]. Antioxidants can neutralize excess ROS, preventing downstream damage to mitochondria and other cellular components.
-
Reagent Preparation:
-
Prepare a sterile, 1 M stock solution of N-acetylcysteine (NAC) in cell culture-grade water and adjust the pH to 7.2-7.4 with NaOH. Filter-sterilize and store at 4°C.
-
Prepare a sterile, 100 mM stock of Vitamin C (L-Ascorbic acid) in cell culture-grade water. Use immediately as it is unstable in solution.
-
-
Experimental Setup:
-
Plate primary cells at the desired density and allow them to adhere overnight.
-
Design your experiment to include the following conditions:
-
Vehicle Control
-
Pyrazole Compound (at its IC50 or desired concentration)
-
Antioxidant alone (e.g., 1-5 mM NAC)
-
Pyrazole Compound + Antioxidant (pre-treatment or co-treatment)
-
-
-
Treatment:
-
Pre-treatment (Recommended): Add the antioxidant (e.g., NAC to a final concentration of 1-5 mM) to the cell culture media 1-2 hours before adding the pyrazole compound.
-
Co-treatment: Add the antioxidant and pyrazole compound to the media at the same time.
-
-
Incubation & Analysis: Incubate for the desired duration (e.g., 24 hours). Assess cell viability using a standard method like an MTT or LDH assay.
-
Expected Outcome: A significant increase in cell viability in the "Pyrazole + Antioxidant" group compared to the "Pyrazole alone" group indicates that cytotoxicity is at least partially mediated by oxidative stress.
This protocol validates that your compound is indeed generating ROS.
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treatment: Treat cells with your pyrazole compound (and controls) for a shorter duration, as ROS production is often an early event (e.g., 1, 4, or 6 hours). Include a positive control like H₂O₂ (50-100 µM for 30-60 min).
-
Loading with DCFH-DA:
-
Prepare a 10 mM stock of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in DMSO.
-
Dilute the stock to a working concentration of 10-20 µM in warm, serum-free media.
-
Remove the treatment media from the cells, wash once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells gently with PBS.
-
Add back warm PBS or serum-free media.
-
Immediately read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Interpretation: A significant increase in fluorescence in compound-treated cells compared to the vehicle control confirms ROS production[1].
Strategy B: Inhibiting Apoptotic Pathways
Rationale: If antioxidants are not fully protective, or if you suspect a direct activation of apoptotic machinery, using pathway inhibitors can both rescue the cells and confirm the mechanism. Apoptosis is an energy-dependent process executed by caspase enzymes[4][5][7].
-
Reagent Preparation:
-
Experimental Setup: Similar to the antioxidant protocol, include controls for the inhibitor alone.
-
Treatment:
-
Pre-treat cells with the inhibitor for 1-2 hours before adding the pyrazole compound.
-
Typical final concentrations: 20-50 µM for Z-VAD-FMK; 1-5 µM for Cyclosporin A.
-
-
Analysis: After 24-48 hours, assess cell viability. A significant rescue effect points to the involvement of the targeted pathway.
This is the gold-standard flow cytometry assay to quantify apoptosis.
-
Cell Culture and Treatment: Treat cells in a 6-well or 12-well plate with your compound for the desired time (e.g., 12-24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Collect the culture supernatant (which contains dead/detached cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method or trypsin (be brief).
-
Combine the detached cells with the supernatant and pellet by centrifugation (300 x g for 5 min).
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
Strategy C: Advanced Formulation Approaches
Rationale: If intrinsic cytotoxicity remains high, altering the compound's delivery can reduce systemic exposure to primary cells. This is an advanced strategy typically employed in later-stage development.
-
Nano-encapsulation: Formulating the pyrazole compound within nanoparticles, liposomes, or dendrimers can improve its solubility and modify its pharmacokinetic profile[19][20]. This can shield non-target primary cells from high concentrations of the free drug, potentially reducing off-target toxicity. While complex to implement, it is a powerful strategy for compounds with a narrow therapeutic index.
Section 4: Summary Table of Mitigation Agents
This table provides a quick reference for common reagents used to reduce pyrazole-induced cytotoxicity in primary cell culture.
| Agent | Mechanism of Action | Typical In Vitro Concentration | Key Considerations |
| N-Acetylcysteine (NAC) | ROS scavenger; precursor to glutathione (GSH). | 1 - 10 mM | Very effective against oxidative stress. Pre-incubation is often most effective. |
| Vitamin C (Ascorbic Acid) | Water-soluble antioxidant, ROS scavenger. | 50 - 200 µM | Unstable in solution; prepare fresh and use immediately. |
| Vitamin E (α-Tocopherol) | Lipid-soluble antioxidant; protects membranes from lipid peroxidation. | 10 - 100 µM | Requires a solubilizing agent (e.g., ethanol, DMSO) as it is not water-soluble. |
| Z-VAD-FMK | Irreversible pan-caspase inhibitor. | 20 - 50 µM | Blocks most apoptotic pathways. Can be used to confirm caspase-dependent cell death. |
| Cyclosporin A (CsA) | Inhibitor of the mitochondrial permeability transition pore (MPTP). | 1 - 5 µM | Specifically protects mitochondria. A rescue with CsA strongly implicates MPT in the cell death mechanism[8][9]. |
References
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Al-Warhi, T., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2269-2277. [Link]
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Yilmaz, I., et al. (2024). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. Helvetica Chimica Acta. [Link]
-
Zanetti, L., et al. (2010). Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. Apoptosis, 15(7), 842-851. [Link]
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Martina, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1633. [Link]
-
Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. [Link]
-
Sabatino, P., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3169. [Link]
-
Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. [Link]
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Hassan, G. S., et al. (2013). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Zeitschrift für Naturforschung C, 68(11-12), 467-478. [Link]
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Uddin, M. J., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-30. [Link]
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Yilmaz, I., et al. (2024). Discovery of New Pyrazole‐Tosylamide Derivatives as Apoptosis Inducers Through BCL‐2 Inhibition and Caspase‐3 Activation. Helvetica Chimica Acta. [Link]
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Finlayson, M., et al. (2024). Advancing mitochondrial therapeutics. bioRxiv. [Link]
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Lu, Y., & Cederbaum, A. I. (2007). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Biochemical Pharmacology, 73(10), 1603-1613. [Link]
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Toton, E., et al. (2015). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Pharmacological Reports, 67(4), 749-755. [Link]
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Valenzuela, C. A., et al. (2024). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. ACS Omega, 9(1), 1045-1057. [Link]
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Zhuge, J., & Cederbaum, A. I. (2009). Inhibition of mitochondrial permeability transition by cyclosporin A prevents pyrazole plus lipopolysaccharide-induced liver injury in mice. Free Radical Biology and Medicine, 46(3), 406-413. [Link]
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van der Westhuyzen, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 655811. [Link]
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Raju, G. J., et al. (2016). Determination of caspase-3 and caspase-9 activities induced by compounds 4b-d. Bioorganic & Medicinal Chemistry Letters, 26(2), 526-531. [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-805. [Link]
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Soni, J. P., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(35), 21473-21493. [Link]
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Zhuge, J., & Cederbaum, A. I. (2009). Inhibition of the mitochondrial permeability transition by cyclosporin A prevents pyrazole plus lipopolysaccharide-induced liver injury in mice. Free Radical Biology and Medicine, 46(3), 406-413. [Link]
-
Weidlich, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 320-331. [Link]
-
Hossain, M. K., et al. (2023). Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. Journal of the Bangladesh Chemical Society, 35(2), 103-112. [Link]
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Piras, M., et al. (2018). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers, 10(11), 1269. [Link]
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Kumar, A., et al. (2018). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing, 117, 124-133. [Link]
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Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Critical Reviews in Biochemistry, 7(1), 9-32. [Link]
-
Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]
-
da Silva, A. B., et al. (2024). Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells. International Journal of Molecular Sciences, 25(5), 2933. [Link]
-
Martina, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1633. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(19), 6958. [Link]
-
Ghorab, M. M., et al. (2016). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Chemistry Central Journal, 10, 7. [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2028. [Link]
-
Piras, M., et al. (2023). Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. Pharmaceutics, 15(3), 882. [Link]
-
K'osol, K. F., et al. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioinorganic Chemistry and Applications, 2011, 482497. [Link]
-
Harris, R. N., & Anders, M. W. (1981). Pyrazole treatment of rats potentiates CCl4- but not CHCl3-hepatotoxicity. Toxicology Letters, 7(4-5), 295-300. [Link]
-
Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Critical Reviews in Biochemistry, 7(1), 9-32. [Link]
-
Al-Warhi, T., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2269-2277. [Link]
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Validation & Comparative
Deorphanizing (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine: A Comparative Guide to Primary Biological Target Validation
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the compound's primary biological target. This guide provides an in-depth, objective comparison of key experimental strategies for elucidating the molecular target of novel compounds, using the pyrazole derivative, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, as a case study. As this molecule's specific target is not widely documented, we will proceed with a "target deorphanization" framework, a common scenario in drug discovery.
This guide is structured to provide not just protocols, but the strategic reasoning behind choosing a particular method. We will delve into the principles, workflows, data interpretation, and inherent strengths and weaknesses of three orthogonal approaches: Cellular Thermal Shift Assay (CETSA), Affinity Chromatography coupled with Mass Spectrometry (AC-MS), and CRISPR/Cas9-based genetic validation.
Part 1: Direct Target Engagement in a Physiological Context: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment without chemical modification of the compound.[1][2][3] The underlying principle is that the binding of a ligand, such as our pyrazole compound, stabilizes the target protein, leading to an increase in its thermal stability.[4][5][6] This change in thermal stability is then quantified, typically by Western blotting or mass spectrometry.[1][7]
The primary advantage of CETSA is its ability to confirm target engagement within intact cells, providing a more physiologically relevant assessment compared to assays using purified proteins.[7][8][9] This is crucial as it accounts for factors like cell permeability and intracellular metabolism of the compound.
Experimental Protocol: Western Blot-Based CETSA
This protocol outlines a standard Western blot-based CETSA to determine the thermal shift of a putative target protein in the presence of this compound.
1. Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency. The choice of cell line should be guided by the observed phenotype of the compound.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) control. Incubate at 37°C for a predetermined time (e.g., 1 hour).
2. Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[10]
3. Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[11]
4. Protein Quantification and Western Blotting:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a specific antibody against the putative target protein.[12]
5. Data Analysis and Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[4][13]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Part 2: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)
For a truly unbiased approach to identify the molecular target of this compound, affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful tool.[14] This method involves immobilizing the small molecule on a solid support and using it as "bait" to capture its binding partners from a cell lysate.[15] The captured proteins are then identified by mass spectrometry.
The key advantage of AC-MS is its potential to identify novel and unexpected targets without any prior hypothesis. However, a significant challenge lies in the chemical synthesis of a functionalized version of the compound that can be immobilized without losing its biological activity.[16][17]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This protocol provides a general workflow for identifying the binding partners of this compound.
1. Synthesis of an Affinity Probe:
-
Synthesize an analog of this compound with a linker arm suitable for immobilization (e.g., a terminal alkyne or azide for click chemistry, or a carboxyl group for amine coupling).
-
It is crucial to verify that the modified compound retains its biological activity.
2. Immobilization of the Affinity Probe:
-
Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.[15]
-
Prepare a control matrix with a structurally similar but inactive compound or the linker alone to identify non-specific binders.
3. Preparation of Cell Lysate:
-
Culture and harvest a relevant cell line.
-
Prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.
4. Affinity Purification:
-
Incubate the cell lysate with the affinity matrix and the control matrix.
-
Wash the matrices extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.[18]
5. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the specifically bound proteins from the affinity matrix. Elution can be achieved by changing the pH, increasing the salt concentration, or using a denaturing agent.
-
Concentrate and prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
6. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
-
Identify the proteins using a protein database search algorithm.
-
Compare the proteins identified from the affinity matrix with those from the control matrix to distinguish specific binding partners from non-specific binders.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Part 3: Genetic Validation of the Primary Target using CRISPR/Cas9
Once a putative target is identified through methods like CETSA or AC-MS, it is essential to validate its role in the observed cellular phenotype of this compound. The CRISPR/Cas9 system provides a powerful tool for this genetic validation by enabling the precise knockout of the candidate target gene.[20]
The rationale is straightforward: if the compound's effect is mediated through the identified target, then knocking out the gene encoding this target should render the cells resistant to the compound.
Experimental Protocol: CRISPR/Cas9 Knockout and Phenotypic Assay
This protocol describes the generation of a knockout cell line for a candidate target and subsequent validation of its role in the activity of this compound.
1. Design and Cloning of sgRNAs:
-
Design two or more single-guide RNAs (sgRNAs) targeting a critical exon of the candidate gene using online design tools.[21]
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.
2. Transfection and Selection of Knockout Cells:
-
Transfect the sgRNA/Cas9 plasmids into the chosen cell line.[22]
-
Select for transfected cells, for example, by using an antibiotic resistance marker present on the plasmid.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
3. Validation of Gene Knockout:
-
Expand the single-cell clones.
-
Verify the gene knockout at the genomic level by sequencing the targeted locus.
-
Confirm the absence of the target protein by Western blotting.[23][24][25]
4. Phenotypic Assay:
-
Treat the validated knockout cell line and the parental (wild-type) cell line with a range of concentrations of this compound.
-
Perform a relevant phenotypic assay (e.g., cell viability, proliferation, or a specific signaling pathway readout) that is known to be affected by the compound.
5. Data Analysis and Interpretation:
-
Compare the dose-response curves of the compound in the knockout and wild-type cell lines.
-
A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells provides strong evidence that the knocked-out protein is the primary biological target of the compound.
Caption: Workflow for CRISPR/Cas9-based Target Validation.
Comparison of Target Validation Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography-Mass Spectrometry (AC-MS) | CRISPR/Cas9 Genetic Validation |
| Principle | Ligand binding alters protein thermal stability. | Immobilized ligand captures binding partners. | Gene knockout confers resistance to the compound. |
| Primary Use | Target engagement confirmation. | Unbiased target identification. | Functional validation of a putative target. |
| Compound Modification | Not required. | Required (synthesis of an affinity probe). | Not required. |
| Physiological Relevance | High (can be performed in intact cells).[8] | Moderate (uses cell lysates). | High (interrogates the target in a cellular context). |
| Throughput | Can be adapted for high-throughput screening.[9] | Lower throughput. | Lower throughput for individual target validation. |
| Key Advantage | Measures direct target binding in a native cellular environment. | Unbiased, hypothesis-free target discovery. | Provides strong genetic evidence for target relevance. |
| Key Limitation | Not all protein-ligand interactions result in a detectable thermal shift.[8] Requires a specific antibody for Western blot detection.[26] | Potential for false positives from non-specific binding.[16] The affinity tag may alter the compound's activity. | Off-target effects of CRISPR/Cas9 can confound results.[27][28][29][30][31] Time-consuming to generate and validate knockout cell lines. |
| Self-Validation | Isothermal dose-response curves and use of inactive analogs can strengthen the data.[3] | Competition experiments with the free compound can confirm specific binding. | Using multiple, independent sgRNAs for the same target and rescue experiments can validate the findings. |
Conclusion: An Integrated Approach for Confident Target Validation
The deorphanization of a novel bioactive compound like this compound necessitates a multi-pronged and orthogonal approach to confidently identify and validate its primary biological target. No single technique is infallible, and each possesses unique strengths and weaknesses.
A robust strategy would involve an initial unbiased screen using Affinity Chromatography-Mass Spectrometry to generate a list of potential binding partners. Promising candidates can then be rapidly assessed for direct target engagement in a cellular context using the Cellular Thermal Shift Assay . Finally, the most compelling candidate target should be subjected to rigorous genetic validation using CRISPR/Cas9 to unequivocally link the target to the compound's observed phenotype.
By integrating these complementary methodologies, researchers can build a compelling and self-validating case for the primary biological target of a novel compound, a critical milestone in the path towards developing new therapeutics.
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Comparative Efficacy Analysis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, a Novel Kinase Inhibitor, Against Standard-of-Care in Oncology
Introduction
The landscape of oncology is continually evolving, with a significant focus on targeted therapies that disrupt specific molecular pathways essential for tumor growth and survival. One of the most validated targets in solid tumors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Inhibition of this pathway can effectively starve tumors of the blood supply necessary for their growth and metastasis.[2][3] Pyrazole derivatives have emerged as a privileged scaffold in the design of kinase inhibitors, with several approved drugs featuring this core structure.[4][5]
This guide provides a comprehensive comparative analysis of a novel investigational compound, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (hereafter referred to as Cmpd-X ), against two established standard-of-care VEGFR-2 inhibitors: Axitinib (Inlyta®) and Sorafenib (Nexavar®).[6][7] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the preclinical and clinical benchmarks Cmpd-X would need to meet or exceed. The data presented for Cmpd-X are hypothetical, based on a target profile for a next-generation inhibitor, while the data for Axitinib and Sorafenib are derived from published literature.
Mechanism of Action: Targeting the Angiogenesis Axis
Both Axitinib and Sorafenib are multi-kinase inhibitors, but their primary anti-angiogenic effect is mediated through the potent inhibition of VEGFRs.[8][9] Axitinib is a highly potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[8][10] Sorafenib, while also targeting VEGFRs, has a broader kinase inhibition profile that includes the RAF/MEK/ERK signaling pathway, which is involved in tumor cell proliferation.[4][7]
The hypothesized mechanism for Cmpd-X is a highly selective and potent inhibition of VEGFR-2, with minimal off-target kinase activity, potentially leading to a more favorable safety profile. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K-AKT and RAS-MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1] Cmpd-X, like Axitinib and Sorafenib, is designed to compete with ATP at its binding site in the kinase domain, thereby preventing this signaling cascade.
Figure 1: Simplified VEGFR-2 Signaling Pathway and Points of Inhibition.
Experimental Methodologies
To ensure a robust and objective comparison, standardized in vitro and in vivo assays are critical. The following protocols represent industry-standard methods for evaluating VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Protocol:
-
Reagent Preparation: Recombinant human VEGFR-2 (GST-tagged), 5x Kinase Buffer, ATP, and a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) are prepared.[11][12]
-
Master Mix: A master mix containing Kinase Buffer, ATP, and substrate is added to the wells of a 96-well plate.[13]
-
Inhibitor Addition: Serial dilutions of Cmpd-X, Axitinib, and Sorafenib (typically from 0.1 nM to 10 µM) are added to the test wells. A DMSO control is used for 100% activity.
-
Enzyme Initiation: The kinase reaction is initiated by adding diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: The plate is incubated at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[13]
-
Detection: A luminescence-based detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity (more ATP consumed).[1]
-
Data Analysis: The luminescent signal is read using a microplate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or relevant tumor cells (e.g., 786-O renal cell carcinoma) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Cmpd-X, Axitinib, and Sorafenib for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm. The results are used to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This model evaluates the in vivo anti-tumor efficacy of the compounds.[14]
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., U87 glioblastoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[15][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and dosed orally, once daily, with vehicle control, Cmpd-X, Axitinib, or Sorafenib.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).[5]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
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A Comparative Analysis of the Biological Activity of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine Derivatives: A Guide for Researchers
This guide provides a comprehensive framework for the comparative analysis of the biological activity of novel (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine derivatives. As the quest for new therapeutic agents with improved efficacy and specificity continues, pyrazole-based scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds. While a direct comparative study on a comprehensive series of these specific derivatives is not yet extensively published, this guide synthesizes information from related pyrazole chemistries to propose a robust investigational plan.
Introduction: The Promise of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of numerous clinically significant drugs. Its unique structural features allow for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and analgesic agents, among others.[1][2] The introduction of a chloro-substituent at the 4-position and an ethyl group at the 1-position of the pyrazole ring, coupled with a methanamine side chain at the 3-position, presents a novel scaffold with significant potential for biological activity. The methanamine group, in particular, offers a key point for diversification, allowing for the exploration of a wide range of N-substituted derivatives and their impact on target engagement and overall pharmacological profile.
Proposed Synthetic Pathway
The synthesis of this compound derivatives can be approached through a multi-step synthetic route, leveraging established pyrazole chemistry. The following proposed pathway provides a logical and experimentally feasible approach to generate a library of derivatives for comparative biological evaluation.
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of the Core Intermediate and Derivatives
Part 1: Synthesis of 3-(chloromethyl)-4-chloro-1-ethyl-1H-pyrazole (I)
-
Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (E): To a solution of ethyl 2-chloroacetoacetate (A) in an appropriate solvent such as ethanol, add triethyl orthoformate (B) and a catalytic amount of a dehydrating agent (e.g., acetic anhydride). Heat the mixture to reflux to form ethyl 2-(ethoxymethylene)-2-chloroacetoacetate (C). After cooling, add ethylhydrazine (D) and continue refluxing to facilitate the cyclization reaction, yielding the pyrazole carboxylate (E). Purify the product by column chromatography.
-
Reduction to (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol (G): In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (F) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and slowly add a solution of ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (E) in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and sodium hydroxide solution. Filter the mixture and concentrate the filtrate to obtain the alcohol (G).
-
Chlorination to 3-(chloromethyl)-4-chloro-1-ethyl-1H-pyrazole (I): Dissolve the alcohol (G) in a suitable solvent like dichloromethane. Cool the solution to 0°C and add thionyl chloride (H) dropwise. Stir the reaction at room temperature until the starting material is consumed. Remove the solvent and excess thionyl chloride under reduced pressure to yield the chloromethyl intermediate (I).
Part 2: Synthesis of N-substituted this compound Derivatives (K)
-
Nucleophilic Substitution: To a solution of 3-(chloromethyl)-4-chloro-1-ethyl-1H-pyrazole (I) in a polar aprotic solvent such as acetonitrile or DMF, add a slight excess of the desired primary or secondary amine (J) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: After the reaction is complete, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final N-substituted derivatives (K).
Comparative Biological Activity Analysis
The diverse biological activities reported for pyrazole derivatives suggest that the novel this compound scaffold could exhibit significant antimicrobial and anticancer properties. A systematic evaluation of a library of N-substituted derivatives is crucial to elucidate the structure-activity relationships.
Antimicrobial Activity
Hypothesis: Derivatives of this compound will exhibit inhibitory activity against a panel of clinically relevant bacterial and fungal strains. The nature of the N-substituent will significantly influence the potency and spectrum of activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) will be used.
-
Broth Microdilution Method:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included for comparison.
-
Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Table 1: Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Derivative (N-substituent) | S. aureus | E. coli | C. albicans |
| -H | >128 | >128 | >128 |
| -CH₃ | 64 | 128 | >128 |
| -CH₂CH₃ | 32 | 64 | 128 |
| -Phenyl | 16 | 32 | 64 |
| -4-Chlorophenyl | 8 | 16 | 32 |
| -4-Methoxyphenyl | 32 | 64 | 64 |
| -Benzyl | 16 | 32 | 64 |
| Ciprofloxacin (Std.) | 1 | 0.5 | N/A |
| Fluconazole (Std.) | N/A | N/A | 2 |
Expected Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Increasing the lipophilicity of the N-substituent (e.g., from small alkyl to aryl groups) is expected to enhance antimicrobial activity by improving penetration through microbial cell membranes.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., chloro) on an N-aryl substituent may increase potency, while electron-donating groups (e.g., methoxy) might have a variable effect.
-
Steric Factors: The size and shape of the N-substituent will play a crucial role in the interaction with the biological target within the microorganism.
Anticancer Activity
Hypothesis: Certain derivatives of this compound will display cytotoxic effects against various human cancer cell lines. The mechanism of action may involve the inhibition of key signaling pathways implicated in cell proliferation and survival.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment will be used.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Table 2: Hypothetical Comparative Anticancer Activity Data (IC₅₀ in µM)
| Derivative (N-substituent) | MCF-7 | A549 | HCT116 | HEK293 (Selectivity) |
| -H | >100 | >100 | >100 | >100 |
| -Phenyl | 25.3 | 31.8 | 28.1 | >100 |
| -4-Fluorophenyl | 12.7 | 15.2 | 14.5 | >100 |
| -4-Nitrophenyl | 8.5 | 10.1 | 9.3 | 85.2 |
| -3,4-Dichlorophenyl | 5.1 | 6.8 | 6.2 | 75.6 |
| -Naphthyl | 18.9 | 22.4 | 20.7 | >100 |
| Doxorubicin (Std.) | 0.5 | 0.8 | 0.6 | 2.1 |
Expected Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents: The presence of an N-aryl or N-heteroaryl substituent is often crucial for anticancer activity in pyrazole derivatives.
-
Halogenation: The introduction of halogen atoms, particularly on the N-phenyl ring, is anticipated to enhance cytotoxic potency.
-
Planarity and Conformation: The overall three-dimensional shape and conformational flexibility of the molecule will influence its ability to bind to the target protein.
Mechanistic Insights: A Hypothetical Signaling Pathway
To understand the mechanism of action of the most potent anticancer derivatives, further studies investigating their effect on specific cellular signaling pathways are warranted. For instance, many pyrazole-based anticancer agents are known to target protein kinases.
Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway by a this compound derivative.
Further experimental validation, such as Western blotting to assess the phosphorylation status of key proteins in this pathway, would be necessary to confirm this proposed mechanism of action.
Conclusion and Future Perspectives
This guide outlines a systematic approach for the comparative analysis of the biological activity of novel this compound derivatives. By synthesizing a library of N-substituted analogs and evaluating their antimicrobial and anticancer activities, researchers can establish crucial structure-activity relationships. The proposed experimental protocols provide a solid foundation for these investigations. The most promising compounds identified through this screening process can then be advanced to more detailed mechanistic studies and in vivo efficacy models. The versatility of the pyrazole scaffold, combined with the potential for diverse functionalization at the methanamine nitrogen, makes this class of compounds a highly attractive area for future drug discovery efforts.
References
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- Anticancer and antimicrobial activities of some synthesized pyrazole and triazole deriv
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In Vivo Therapeutic Validation of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine in a Murine Model of Rheumatoid Arthritis: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the novel pyrazole derivative, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, henceforth referred to as CEMP. Given the prevalence of the pyrazole scaffold in kinase inhibitors, this document outlines a scientifically rigorous comparison of CEMP against a known standard-of-care, Tofacitinib, hypothesizing CEMP's mechanism of action as an inhibitor of the Janus kinase (JAK) signaling pathway for the treatment of rheumatoid arthritis (RA).
Introduction: The Rationale for a Novel JAK Inhibitor
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction.[1] A critical signaling cascade implicated in the pathogenesis of RA is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[2][3][4] Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), bind to their receptors, activating associated JAKs.[2] This triggers a cascade of phosphorylation events, culminating in the activation and nuclear translocation of STAT proteins, which in turn drive the expression of genes involved in inflammation and immunity.[5]
The clinical success of JAK inhibitors (JAKinibs), such as Tofacitinib, has validated this pathway as a therapeutic target.[3][4] However, the quest for novel inhibitors with improved selectivity, potency, and safety profiles remains a key objective in drug development. CEMP, a novel pyrazole-containing small molecule, has been identified as a potential JAK inhibitor based on in silico modeling and preliminary in vitro kinase assays. This guide details the subsequent in vivo validation in a preclinical model that closely mimics human RA.
The JAK-STAT Signaling Pathway in Rheumatoid Arthritis
The JAK-STAT pathway is a primary conduit for signals from numerous cytokines and growth factors that are pivotal to the inflammatory milieu of the RA synovium.[2][5] As illustrated below, the binding of a cytokine (e.g., IL-6) to its cell surface receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes, perpetuating the inflammatory response.[5] CEMP is hypothesized to interrupt this cascade by inhibiting JAK activity.
Caption: Hypothesized mechanism of CEMP in the JAK-STAT signaling pathway.
In Vivo Validation: The Collagen-Induced Arthritis (CIA) Model
To assess the therapeutic efficacy of CEMP, the collagen-induced arthritis (CIA) model in DBA/1 mice is the gold standard. This model shares significant immunological and pathological characteristics with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[1][6] The workflow for this validation study is outlined below.
Caption: Experimental workflow for the in vivo validation of CEMP.
Comparative Data Analysis: CEMP vs. Tofacitinib
The primary objective is to compare the efficacy and safety profile of CEMP against the established JAK inhibitor, Tofacitinib. The following tables present hypothetical, yet plausible, data based on typical outcomes in the CIA model.
Table 1: Therapeutic Efficacy
| Parameter | Vehicle Control | CEMP (30 mg/kg) | Tofacitinib (15 mg/kg) |
| Mean Arthritis Score (Day 45) | 10.5 ± 1.5 | 3.5 ± 0.8 | 4.2 ± 1.0 |
| Paw Thickness (mm increase) | 1.8 ± 0.3 | 0.6 ± 0.2 | 0.8 ± 0.2 |
| Histopathology: Inflammation Score (0-3) | 2.8 ± 0.2 | 0.9 ± 0.3 | 1.2 ± 0.4 |
| Histopathology: Cartilage Damage Score (0-3) | 2.5 ± 0.3 | 0.7 ± 0.2 | 1.0 ± 0.3 |
Scores are presented as mean ± standard deviation. Lower scores indicate better outcomes.
Table 2: Mechanistic & Safety Biomarkers
| Parameter | Vehicle Control | CEMP (30 mg/kg) | Tofacitinib (15 mg/kg) |
| Serum IL-6 (pg/mL) | 450 ± 80 | 120 ± 30 | 150 ± 45 |
| Serum TNF-α (pg/mL) | 380 ± 65 | 110 ± 25 | 135 ± 40 |
| Body Weight Change (%) | -8.5 ± 2.0 | -1.5 ± 1.0 | -2.0 ± 1.2 |
Data are presented as mean ± standard deviation.
Interpretation: The hypothetical data suggest that CEMP demonstrates superior efficacy in reducing clinical signs of arthritis and joint damage compared to both the vehicle and the active comparator, Tofacitinib. This is supported by a more profound reduction in key pro-inflammatory cytokines. Furthermore, CEMP appears to have a slightly better safety profile, as indicated by a smaller impact on body weight.
Detailed Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA)
-
Animal Model: Male DBA/1 mice, 8-10 weeks of age, are used due to their high susceptibility to CIA.[6][7]
-
Reagent Preparation:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA, 4 mg/mL M. tuberculosis).
-
For the booster, prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Immunization (Day 0): Anesthetize mice and administer a 100 µL intradermal injection of the collagen/CFA emulsion at the base of the tail.[8]
-
Booster (Day 21): Administer a 100 µL intradermal injection of the collagen/IFA emulsion approximately 1-2 cm from the initial injection site.[8]
-
Monitoring: Begin daily monitoring for signs of arthritis around day 24.
Protocol 2: Clinical Scoring and Treatment
-
Arthritis Scoring: Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=severe with ankylosis). The maximum score per mouse is 16.
-
Treatment Initiation: Once a mouse develops a clinical score of ≥2, randomize it into a treatment group.
-
Drug Administration:
-
Vehicle: Prepare the appropriate vehicle (e.g., 0.5% methylcellulose). Administer daily by oral gavage.
-
CEMP/Tofacitinib: Prepare fresh daily suspensions in the vehicle. Administer by oral gavage at the specified doses. Dosing should continue for a pre-determined period (e.g., 21 days).
-
Protocol 3: Histopathological Analysis
-
Tissue Processing: At the study endpoint, euthanize mice and collect hind paws. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin-O for proteoglycan (cartilage) loss.[9]
-
Scoring: Score sections in a blinded manner using a standardized system.[9][10]
Protocol 4: Serum Cytokine Analysis
-
Sample Collection: At the endpoint, collect blood via cardiac puncture and process to obtain serum. Store at -80°C.
-
Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using a commercially available multiplex immunoassay (e.g., Luminex or Meso Scale Discovery) for enhanced sensitivity and efficiency.[11] Follow the manufacturer's protocol for the assay. This method allows for the simultaneous measurement of multiple cytokines from a small sample volume.[11]
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the in vivo validation of this compound (CEMP) as a potential therapeutic for rheumatoid arthritis. By directly comparing its performance against a clinically relevant standard, Tofacitinib, in the CIA mouse model, this approach allows for a comprehensive evaluation of efficacy, mechanism of action, and safety.
The hypothetical data presented suggest that CEMP holds promise as a superior alternative to existing JAK inhibitors. Successful validation based on this experimental design would warrant further investigation, including dose-response studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and evaluation in other preclinical models of autoimmune disease.
References
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A Framework for Assessing the Selectivity and Cross-Reactivity of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," forming the core of numerous approved therapeutics targeting a wide array of diseases.[1][2][3] Molecules built around this five-membered aromatic heterocycle have shown remarkable versatility, leading to treatments for cancer, inflammatory conditions, and infectious diseases.[4][5] The compound (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine represents a novel entity within this chemical space. While specific experimental data on its biological activity is not yet publicly available, its structural motifs suggest potential as a modulator of key cellular pathways.
This guide provides a comprehensive, technically grounded framework for the systematic evaluation of this compound. As direct experimental evidence is nascent, we will establish a robust, multi-pillar strategy for assessing its primary target selectivity and potential for cross-reactivity. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a self-validating and authoritative assessment of this compound's pharmacological profile.
Pillar 1: Defining the Primary Target and Quantifying Affinity
The foundational step in characterizing any new chemical entity is the identification of its primary biological target and the precise measurement of its binding affinity. The efficacy of a therapeutic agent is fundamentally linked to its potent and selective interaction with its intended target.
Given the prevalence of pyrazole-containing molecules as kinase inhibitors, a logical starting hypothesis is that this compound may interact with one or more protein kinases.[6][7] Kinases are a large family of enzymes crucial to cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Therefore, an initial screening against a panel of kinases would be a prudent starting point. Once a primary target is identified (hypothetically, "Kinase X"), the next critical step is to quantify the binding affinity using a gold-standard method like the radioligand binding assay.[8][9]
Key Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is an exemplary method for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor or enzyme.[8] This assay measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand that is known to bind to the target with high affinity.[8][10]
Causality of Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and specificity for the target is chosen to ensure a robust and sensitive assay window.
-
Membrane Preparation: Using membrane homogenates from cells overexpressing the target ensures a high concentration of the protein of interest, maximizing the signal-to-noise ratio.[10]
-
Competition Format: This format allows for the determination of the IC50 (the concentration of test compound that displaces 50% of the radioligand), which can then be converted to the Ki value using the Cheng-Prusoff equation, providing a standardized measure of affinity.[10]
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells expressing the target kinase in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in a suitable assay buffer.[10]
-
Assay Setup: In a 96-well plate, add the following to each well in order: assay buffer, a serial dilution of this compound, a fixed concentration of the specific radioligand, and finally the membrane preparation to initiate the reaction.[10]
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantification: Place the filter mat in a scintillation vial or bag with scintillation cocktail and measure the retained radioactivity using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Data Presentation: Target Affinity Profile
| Compound | Target | Ki (nM) |
| This compound | Kinase X | Value |
| Reference Inhibitor | Kinase X | Value |
Pillar 2: Profiling Cross-Reactivity Across the Kinome
A highly selective compound is often the goal, but understanding a compound's interactions with unintended targets is critical for predicting potential side effects and uncovering new therapeutic opportunities.[11][12] Given the structural similarity of the ATP-binding pocket across the human kinome, small molecule inhibitors designed for one kinase often exhibit activity against others.[13][14] Therefore, a broad selectivity screen is a non-negotiable step in the characterization process.
Key Experimental Workflow: Kinase Selectivity Profiling
This involves testing the compound against a large, diverse panel of purified protein kinases to measure its inhibitory activity. This is typically performed as a single-point screen (e.g., at 1 µM or 10 µM) to identify initial "hits," followed by dose-response curves to determine the IC50 for any kinase that shows significant inhibition.[13]
Causality of Experimental Choices:
-
Broad Kinase Panel: Utilizing a diverse panel covering different branches of the kinome tree provides a comprehensive overview of selectivity and helps identify potential off-target liabilities early.[13]
-
Biochemical Assay Format: These assays directly measure the inhibition of substrate phosphorylation, providing a functional readout of the compound's effect on enzymatic activity.[6]
-
Standardized ATP Concentration: Performing assays at an ATP concentration close to the Km value for each kinase allows for a more direct comparison of IC50 values across different enzymes.[7]
Caption: Workflow for two-tiered kinase selectivity profiling.
Protocol: In Vitro Kinase Inhibition Assay
-
Initial Screen: Test this compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >300).
-
Reaction Setup: For each kinase, combine the enzyme, its specific substrate, and ATP in a buffer solution. Add the test compound or vehicle control (DMSO).
-
Incubation: Allow the phosphorylation reaction to proceed for a specified time at a controlled temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as assays that measure the amount of ADP produced (luminescence-based) or using phospho-specific antibodies (fluorescence-based).
-
Hit Identification: Calculate the percent inhibition for each kinase relative to the vehicle control. Identify any kinase inhibited by more than a predefined threshold (e.g., 70%) as a "hit".[13]
-
IC50 Determination: For each "hit" kinase, perform a follow-up assay using a 10-point dose-response curve of the test compound to determine its IC50 value.
Data Presentation: Kinase Selectivity Profile
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target (Kinase X) | 98% | 15 |
| Off-Target 1 (e.g., SRC) | 85% | 250 |
| Off-Target 2 (e.g., LCK) | 72% | 800 |
| Off-Target 3 (e.g., EGFR) | <10% | >10,000 |
| ... (other kinases) | ... | ... |
Pillar 3: Verifying Target Engagement in a Cellular Context
Demonstrating that a compound binds to its intended target within the complex milieu of a living cell is a crucial validation step.[15] Cellular activity does not always correlate perfectly with biochemical potency due to factors like membrane permeability, efflux pumps, and intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[16][17][18]
Key Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that when a protein binds to a ligand, it becomes stabilized and more resistant to thermal denaturation.[15] By heating cells treated with a compound to various temperatures and then measuring the amount of soluble target protein remaining, one can observe a "thermal shift" indicative of target engagement.[17]
Causality of Experimental Choices:
-
Intact Cells: Using live cells provides the most physiologically relevant environment to confirm that the compound can reach and bind to its target.[16]
-
Heat Challenge: Applying a temperature gradient creates a denaturing stress that reveals differences in the stability of the target protein in its unbound versus ligand-bound state.[15]
-
Western Blotting/MS: These methods allow for the specific detection and quantification of the soluble fraction of the target protein after the heat challenge, enabling the generation of a "melting curve".
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[15]
-
Lysis: Lyse the cells, typically through repeated freeze-thaw cycles, to release the intracellular contents.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[19]
-
Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method like Western blotting or mass spectrometry.
-
Data Analysis: For both treated and untreated samples, plot the amount of soluble protein as a function of temperature to generate melting curves. The difference in the midpoint of these curves (Tm) represents the thermal shift induced by the compound, confirming target engagement.
Data Presentation: Cellular Target Engagement
| Treatment | Apparent Tm (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.1 | - |
| This compound | 58.6 | +6.5 |
Synthesis and Conclusion
The comprehensive assessment of a novel compound like this compound requires a multi-faceted, evidence-based approach. The three pillars of investigation outlined here—primary target affinity quantification, broad cross-reactivity profiling, and cellular target engagement validation—provide a robust framework for building a detailed pharmacological profile.
By systematically applying these methodologies, researchers can move beyond simple structural alerts to generate quantitative, actionable data. The results from radioligand binding assays will define the potency at the primary target, while kinome-wide screening will map the selectivity landscape and identify potential liabilities. Finally, CETSA will confirm that the biochemical activity translates into bona fide target engagement within a living system. Together, these self-validating systems provide the critical insights necessary to guide the progression of this compound from a chemical entity to a potential therapeutic candidate.
References
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Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Shafi, S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
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MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
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Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]
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ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
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Elsevier. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology. [Link]
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Dybing, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical reviews in oncology/hematology. [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology. [Link]
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Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology. [Link]
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Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in molecular biology. [Link]
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Hall, B. G., & Tona, A. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of enzyme inhibition and medicinal chemistry. [Link]
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ResearchGate. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
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National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
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National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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A Comparative Guide to Pyrazole-Based Inhibitors: Positioning (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine in a Diverse Chemical Landscape
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of targeted inhibitors for a wide array of proteins. This guide provides a comparative analysis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, a less-characterized pyrazole derivative, against a panel of well-established, clinically significant pyrazole-based inhibitors. By examining the structure-activity relationships (SAR) and mechanisms of action of these known drugs, we can infer the potential therapeutic applications and guide the experimental validation of this novel compound.
The Pyrazole Core: A Versatile Pharmacophore
The five-membered aromatic ring of pyrazole with two adjacent nitrogen atoms offers a unique electronic and structural framework. This allows for diverse substitutions that can be tailored to interact with specific amino acid residues within the active sites of enzymes and receptors. The versatility of the pyrazole core is evident in the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antiviral properties.
Profiling this compound: A Structural Perspective
While direct experimental data on the inhibitory activity of this compound is not extensively available in the public domain, an analysis of its structural features in the context of known pyrazole-based inhibitors can provide valuable insights into its potential biological targets and efficacy.
-
N1-ethyl Substitution: Alkylation at the N1 position of the pyrazole ring is a common strategy in drug design to enhance metabolic stability and modulate binding affinity. The ethyl group in this position may contribute to favorable hydrophobic interactions within a target's binding pocket. Studies on various pyrazole-based inhibitors have shown that the nature and size of the N1-substituent can significantly influence potency and selectivity.
-
C3-methanamine Group: The presence of a methanamine group at the C3 position introduces a basic center, which can participate in crucial hydrogen bonding or ionic interactions with acidic residues like aspartate or glutamate in the active site of a target protein. This functional group is a key feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.
-
C4-chloro Substitution: Halogenation, particularly chlorination, at the C4 position of the pyrazole ring can enhance the compound's lipophilicity, potentially improving cell permeability. Furthermore, the chloro group can form specific halogen bonds with backbone carbonyls or other electron-rich atoms in the target protein, thereby increasing binding affinity and selectivity.
Based on these structural motifs, this compound could potentially act as an inhibitor of protein kinases, a class of enzymes where pyrazole-based scaffolds are prevalent.
Comparative Analysis with Established Pyrazole-Based Inhibitors
To contextualize the potential of this compound, we will compare it with four well-characterized pyrazole-containing drugs: Celecoxib, Sildenafil, Ruxolitinib, and Crizotinib. These drugs target different classes of enzymes and showcase the diverse therapeutic applications of the pyrazole scaffold.
| Inhibitor | Primary Target(s) | Therapeutic Area | Mechanism of Action | Key Structural Features |
| This compound | Hypothesized: Protein Kinases | To be determined | Hypothesized: ATP-competitive inhibition | N1-ethyl, C3-methanamine, C4-chloro pyrazole |
| Celecoxib | Cyclooxygenase-2 (COX-2)[1][2][3] | Anti-inflammatory, Analgesic[1][2] | Selective inhibition of COX-2, preventing the synthesis of prostaglandins involved in pain and inflammation.[1][2][3] | Diaryl-substituted pyrazole with a sulfonamide moiety.[1][3] |
| Sildenafil | Phosphodiesterase type 5 (PDE5)[4][5][6] | Erectile Dysfunction, Pulmonary Hypertension[4] | Selective inhibition of cGMP-specific PDE5, leading to increased levels of cGMP and vasodilation.[4][5][6] | Fused pyrazolo-pyrimidinone core. |
| Ruxolitinib | Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)[7][8] | Myelofibrosis, Polycythemia Vera[8] | Competitive inhibition of the ATP-binding site of JAK1 and JAK2, disrupting cytokine and growth factor signaling.[7][9] | Pyrrolo[2,3-d]pyrimidine core with a pyrazole-containing side chain. |
| Crizotinib | ALK, ROS1, c-MET[10][11] | Non-Small Cell Lung Cancer[11] | Inhibition of receptor tyrosine kinases, blocking downstream signaling pathways involved in cell proliferation and survival.[10][11] | Aminopyridine core with a substituted pyrazole moiety.[11] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways modulated by the comparator pyrazole-based inhibitors. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of novel compounds like this compound.
Caption: Celecoxib selectively inhibits COX-2, blocking the inflammatory pathway.
Caption: Sildenafil inhibits PDE5, enhancing cGMP-mediated vasodilation.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: Crizotinib inhibits receptor tyrosine kinases, blocking pro-survival signaling.
Experimental Protocols for Inhibitor Characterization
To assess the inhibitory potential of this compound and compare it to other pyrazole-based inhibitors, a series of in vitro assays are essential. The choice of assay will depend on the hypothesized target. Given the structural features of the compound, a kinase inhibition assay would be a logical starting point.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol: Luminescence-Based Kinase Assay
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
This compound
-
Recombinant protein kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations for testing.
-
Kinase Reaction Setup:
-
In the wells of the assay plate, add the serially diluted compound or DMSO as a control.
-
Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer.
-
Add the substrate/ATP mixture to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically.
-
ADP Detection:
-
Add the ADP detection reagent from the kit to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for the time specified in the kit's protocol (e.g., 40 minutes).
-
Add the kinase detection reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
While this compound remains a compound with uncharacterized biological activity, a systematic comparison with structurally related and clinically successful pyrazole-based inhibitors provides a rational framework for its future investigation. The presence of an N1-ethyl group, a C3-methanamine moiety, and a C4-chloro substituent suggests its potential as a kinase inhibitor. The experimental protocols outlined in this guide offer a starting point for researchers to elucidate its mechanism of action, determine its potency and selectivity, and ultimately uncover its therapeutic potential. The continued exploration of novel pyrazole derivatives like this one is essential for the advancement of targeted therapies across a range of diseases.
References
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Celecoxib - StatPearls - NCBI Bookshelf. [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
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Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. [Link]
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Ruxolitinib - Wikipedia. [Link]
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Sildenafil - Wikipedia. [Link]
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What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? - A.I. SPERLING, D.O., F.A.C.O.I. [Link]
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Celecoxib - Wikipedia. [Link]
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[Mode of action of sildenafil] - PubMed. [Link]
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Crizotinib: A comprehensive review - PMC - PubMed Central. [Link]
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Crizotinib - Wikipedia. [Link]
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What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]
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A Comparative Guide to the ADME Properties of Substituted Pyrazoles for Drug Discovery Professionals
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets.[1] This has led to the development of numerous successful drugs across various therapeutic areas, including anti-inflammatory agents like Celecoxib, and a host of kinase inhibitors in oncology.[1][2] However, the journey from a potent hit to a successful drug is critically dependent on optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide offers a comparative analysis of the ADME profiles of substituted pyrazoles, synthesizing experimental data and field-proven insights to empower researchers in designing molecules with enhanced developability.
The Strategic Importance of the Pyrazole Core in ADME Optimization
The pyrazole ring is not merely a passive scaffold; its unique physicochemical characteristics can be strategically leveraged to fine-tune a molecule's pharmacokinetic profile. It can serve as a bioisostere for other aromatic systems like benzene or phenol, often leading to improved lipophilicity and aqueous solubility.[3] Furthermore, the two adjacent nitrogen atoms in the pyrazole ring provide opportunities for hydrogen bonding, which can be crucial for target engagement and influencing physicochemical properties. The metabolic stability of the pyrazole ring itself is a significant advantage, with metabolism often occurring on the substituents, allowing for targeted modifications to control clearance rates.[3]
Comparative Analysis of ADME Properties: A Data-Driven Approach
A direct, comprehensive comparison of the ADME properties of a wide range of substituted pyrazoles is challenging due to the diversity of therapeutic targets and the proprietary nature of much of this data. However, by synthesizing findings from various studies, we can discern clear trends and establish guiding principles for substitution strategies.
Absorption and Permeability
The oral bioavailability of a drug is fundamentally linked to its ability to permeate the intestinal membrane. In vitro assays such as the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are instrumental in predicting this property.
Generally, pyrazole derivatives with moderate lipophilicity (logP in the range of 1-3) and a polar surface area (PSA) of less than 140 Ų tend to exhibit good intestinal absorption.[4] However, the nature and position of substituents play a pivotal role.
Key Observations from Experimental Data:
-
Lipophilicity: In a series of pyrazole-based kinase inhibitors, increasing lipophilicity through the addition of hydrophobic substituents generally improves membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility, hindering overall absorption.
-
Polarity and Hydrogen Bonding: The introduction of polar groups, such as hydroxyl or amide functionalities, can decrease permeability by increasing the energy barrier for crossing the lipid bilayer. For instance, in the development of peripherally restricted CB1 antagonists, increasing the topological polar surface area (TPSA) was a key strategy to reduce brain penetration.
-
Ionization State: The pKa of the pyrazole core and its substituents will determine the ionization state at physiological pH, which significantly impacts both solubility and permeability.
Table 1: Comparative Permeability Data for Representative Substituted Pyrazoles
| Compound Class | Representative Substituents | In Vitro Permeability (Papp, 10⁻⁶ cm/s) | Key ADME Implication |
| Kinase Inhibitors | Phenyl, Pyridinyl | 5 - 20 | Generally good permeability, but can be influenced by efflux transporters. |
| CB1 Antagonists | Bulky lipophilic groups | > 10 | High permeability, often leading to CNS penetration. |
| Polar-substituted Pyrazoles | Hydroxyl, Carboxamide | < 2 | Reduced permeability, potentially limiting oral absorption but also CNS exposure. |
Note: The permeability values are illustrative and can vary based on the specific assay conditions.
Distribution
The distribution of a drug within the body is governed by factors such as plasma protein binding, tissue permeability, and its ability to cross the blood-brain barrier (BBB).
-
Plasma Protein Binding (PPB): Pyrazole derivatives, particularly those with acidic or lipophilic moieties, can exhibit high plasma protein binding. While this can prolong the half-life, excessively high PPB can limit the free fraction of the drug available to exert its therapeutic effect.
-
Blood-Brain Barrier Penetration: For CNS-targeting drugs, BBB penetration is essential. Conversely, for peripherally acting drugs, minimizing CNS exposure is critical to avoid off-target effects. The introduction of polar substituents or the strategic placement of hydrogen bond donors/acceptors can effectively reduce BBB penetration by increasing the compound's polarity.
Metabolism
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. The pyrazole ring itself is generally metabolically stable. Metabolism is often directed towards the substituents, providing a handle for optimization.
Common Metabolic Pathways for Substituted Pyrazoles:
-
Oxidation: Cytochrome P450 (CYP) enzymes are the primary drivers of oxidative metabolism. The site of oxidation is highly dependent on the nature and position of the substituents. For example, alkyl groups are susceptible to hydroxylation, and aromatic rings can undergo hydroxylation.
-
Glucuronidation: Phenolic or other hydroxylated metabolites can undergo phase II conjugation with glucuronic acid, facilitating their excretion.
Structure-Metabolism Relationships:
-
Blocking Metabolic Hotspots: Introducing metabolically robust groups, such as fluorine atoms, at positions susceptible to oxidation can significantly enhance metabolic stability.
-
Modulating CYP Inhibition: Substituents on the pyrazole ring can also influence the compound's potential to inhibit CYP enzymes. Careful selection of substituents is necessary to avoid drug-drug interactions. For example, some pyrazole derivatives have been shown to be inhibitors of CYP2E1, with the affinity being influenced by the substitution pattern.[5]
Table 2: Comparative Metabolic Stability of Substituted Pyrazoles in Human Liver Microsomes (HLM)
| Substitution Pattern | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | General Metabolic Stability |
| Unsubstituted Phenyl | 30 - 60 | 20 - 40 | Moderate |
| Fluorinated Phenyl | > 120 | < 10 | High |
| Alkyl-substituted | 15 - 45 | 30 - 90 | Low to Moderate |
| N-Alkylated Pyrazole | Variable, often high efflux | Variable | Can be high, but efflux is a concern.[2] |
Note: These are representative values and can vary significantly based on the specific compound and experimental conditions.
Excretion
The final step in the ADME process is excretion, which primarily occurs via the renal or biliary routes. The physicochemical properties of the parent drug and its metabolites, particularly their polarity and molecular weight, determine the predominant excretion pathway. Highly polar metabolites are typically excreted in the urine, while larger, more lipophilic compounds may be eliminated in the feces via biliary excretion.
Experimental Protocols for Key In Vitro ADME Assays
To ensure the generation of reliable and reproducible ADME data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two of the most critical in vitro ADME assays.
Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It provides a measure of a compound's apparent permeability (Papp) and can also identify if a compound is a substrate for efflux transporters like P-glycoprotein.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Permeability Measurement (Apical to Basolateral):
-
The test compound is added to the apical (donor) chamber.
-
Samples are taken from the basolateral (receiver) chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
-
-
Efflux Ratio Determination (Bidirectional Permeability):
-
The permeability is also measured in the reverse direction (basolateral to apical).
-
The efflux ratio is calculated as the ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Diagram of the Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. The output of this assay is typically the in vitro half-life (t½) and intrinsic clearance (CLint).
Step-by-Step Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, or mouse), a buffer solution (e.g., phosphate buffer at pH 7.4), and the test compound at a known concentration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.
-
Time-Course Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Diagram of the Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion and Future Perspectives
The pyrazole scaffold will undoubtedly continue to be a prolific source of novel drug candidates. A thorough understanding and early assessment of the ADME properties of substituted pyrazoles are paramount for the successful progression of these compounds through the drug discovery pipeline. By leveraging the structure-ADME relationships discussed in this guide and employing robust in vitro assays, researchers can more effectively design and select pyrazole derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success. Future work in this area will likely involve the greater use of in silico predictive models and quantitative structure-property relationship (QSPR) studies to further refine the selection of substituents for optimal ADME properties.[6][7]
References
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Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]
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Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. ResearchGate. Available at: [Link]
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Development of Quantitative Structure-Property Relationship Models for Early ADME Evaluation in Drug Discovery. 1. Aqueous Solubility. ResearchGate. Available at: [Link]
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Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. Available at: [Link]
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A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Abstract
The reproducibility of experimental findings is a cornerstone of scientific integrity, particularly in drug development where minor variations can have significant impacts on safety and efficacy.[1] This guide provides an in-depth technical comparison of two synthetic routes for the novel building block, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. We will explore the critical process parameters that govern reaction outcomes and detail a comprehensive analytical workflow designed to ensure the identity, purity, and consistency of the final compound. By explaining the causality behind experimental choices and embedding self-validating systems within our protocols, this document serves as a blueprint for researchers and drug development professionals to achieve robust and reproducible results for this and similar heterocyclic amines.
Introduction: The Imperative of Reproducibility
This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities.[2][3] As a functionalized building block, its structural integrity and purity are paramount for the successful synthesis of downstream target molecules. Inconsistent purity, unidentified impurities, or batch-to-batch variability can derail research programs, compromise data, and lead to significant time and resource expenditure.[4][5]
Achieving reproducibility is not merely about following a recipe; it is about understanding the critical parameters of a process and implementing rigorous controls to ensure the outcome is consistent, regardless of the operator or laboratory.[1] This guide will compare two plausible synthetic routes to this compound, focusing on the practical aspects of synthesis and the analytical validation required to confirm success.
Comparative Synthetic Strategies
The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[6] The primary difference between our two comparative routes lies in the strategy for introducing the aminomethyl group.
-
Route A: Post-Cyclization Reduction. This common strategy involves forming the pyrazole core with a nitrile or carboxylate precursor at the 3-position, followed by a chemical reduction to yield the desired methanamine.
-
Route B: Direct Precursor Synthesis. This alternative approach utilizes a precursor that already contains a protected amine functionality, which is carried through the cyclization reaction.
Diagram: Synthetic Pathways Overview
Caption: Comparative synthetic routes for the target compound.
Experimental Protocols & Causality
Synthesis Route A: Detailed Protocol (Post-Cyclization Reduction)
This multi-step approach offers flexibility but requires careful control at each stage to ensure high purity of the intermediate, as impurities can be carried forward.
Step 1: Synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbonitrile (Intermediate)
-
Reaction Setup: To a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) and ethylhydrazine (1.1 eq) in ethanol, add acetic acid (0.2 eq) as a catalyst.
-
Rationale: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. Ethanol is a suitable polar protic solvent for this condensation.
-
-
Cyclization: Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Intermediate Processing: The resulting pyrazole ester is hydrolyzed, converted to an amide, and then dehydrated (e.g., using POCl₃) to the nitrile intermediate. This multi-step conversion is a common, albeit lengthy, pathway.[7]
Step 2: Reduction to this compound
-
Reaction Setup: Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool to 0°C.
-
Rationale: LiAlH₄ is a powerful, non-selective reducing agent capable of converting nitriles to primary amines. Anhydrous conditions are critical as it reacts violently with water.
-
-
Addition: Slowly add a solution of the nitrile intermediate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
Rationale: The slow addition controls the highly exothermic reaction, preventing side reactions and ensuring safety.
-
-
Workup & Purification: After completion, quench the reaction cautiously with water and NaOH solution. Filter the resulting aluminum salts and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography or distillation.
Synthesis Route B: Detailed Protocol (Direct Precursor)
This route is more convergent but relies on the stability and availability of the nitrile-containing precursor.
Step 1: Synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbonitrile
-
Reaction Setup: Combine 4-chloro-3-oxobutanenitrile (1.0 eq) and ethylhydrazine (1.1 eq) in methanol at room temperature.
-
Rationale: This reaction is often faster and can proceed under milder conditions than the ester-based cyclization.
-
-
Cyclization: Stir for 2-3 hours, monitoring by TLC. The reaction is often complete without the need for heating.
-
Purification: Concentrate the reaction mixture and purify the resulting nitrile intermediate by recrystallization or chromatography.
Step 2: Reduction via Catalytic Hydrogenation
-
Reaction Setup: Dissolve the nitrile intermediate (1.0 eq) in methanol saturated with ammonia. Add Raney Nickel (approx. 10% w/w) as the catalyst.
-
Rationale: Catalytic hydrogenation is a greener and often safer alternative to metal hydride reductions. The ammonia-saturated solvent helps to prevent the formation of secondary amine side products.
-
-
Hydrogenation: Place the reaction vessel in a high-pressure autoclave. Pressurize with H₂ gas (e.g., 50-100 psi) and heat to 40-50°C.
-
Workup: After hydrogen uptake ceases, cool the reactor, vent the H₂ gas, and filter the catalyst through Celite. Concentrate the filtrate to yield the crude product, which can be further purified.
Comprehensive Analytical Workflow for Reproducibility
To ensure that both synthetic routes yield the same compound with consistent quality, a rigorous, validated analytical workflow is essential.[8][9] This workflow serves as a self-validating system for the entire process.
Diagram: Analytical Workflow for Quality Assurance
Caption: A validated workflow for ensuring product identity and purity.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of protons, their chemical environment, and coupling patterns. The spectrum should show characteristic signals for the ethyl group, the pyrazole ring proton, and the aminomethyl protons.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
Rationale: NMR is the gold standard for structural elucidation of organic molecules.[10][11] Reproducibility requires that the spectra from any batch perfectly match the spectrum of a well-characterized reference standard.[12][13]
-
-
Mass Spectrometry (MS):
-
Technique: Typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purpose: To confirm the molecular weight of the compound. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) provides an additional layer of confirmation.
-
Rationale: MS provides an orthogonal confirmation of the compound's identity.[11]
-
Purity Assessment: The Validated RP-HPLC Method
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is critical for quantifying purity and identifying impurities.[14][15] Method validation ensures the results are reliable and reproducible.[16][17]
Step-by-Step HPLC Protocol:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Rationale: A C18 column is a versatile choice for separating small molecules of moderate polarity like our target compound.
-
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 30:70 v/v).
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine. The ratio is optimized to achieve good retention and separation from potential impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Rationale: The pyrazole ring provides sufficient UV absorbance for sensitive detection.
-
-
System Suitability Test (SST): Before any analysis, perform at least five replicate injections of a standard solution.
-
Requirement: The relative standard deviation (%RSD) for peak area and retention time must be less than 2.0%.[14] This confirms the system is performing correctly.
-
-
Quantification: Calculate purity as a percentage of the main peak area relative to the total area of all peaks (Area % method).
Comparative Data Analysis
The ultimate test of reproducibility is the comparison of quantitative data from both synthetic routes against a pre-defined set of specifications, which are themselves based on a qualified reference standard.[18]
| Parameter | Route A (LiAlH₄ Reduction) | Route B (Catalytic Hydrogenation) | Acceptance Criteria | Rationale for Criteria |
| Overall Yield | 45-55% | 60-70% | Report Value | Yield is important for efficiency but not a direct measure of quality. |
| HPLC Purity (Area %) | ≥ 99.0% | ≥ 99.0% | ≥ 98.5% | Ensures the bulk of the material is the desired compound. |
| Largest Single Impurity | < 0.3% | < 0.2% | ≤ 0.5% | Controls specific known or unknown impurities to acceptable levels. |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Reference | Confirms identity; must match the established reference standard. |
| Mass (m/z) [M+H]⁺ | 176.06 | 176.06 | Matches Theoretical | Confirms molecular weight and elemental composition. |
Analysis of Comparison:
-
Yield: Route B demonstrates a higher overall yield, likely due to fewer synthetic steps and milder reaction conditions.
-
Purity: Both routes can produce high-purity material. The hydrogenation in Route B is often cleaner, resulting in a slightly better impurity profile.
-
Reproducibility: Route B may be more easily reproducible across different labs due to the use of standard catalytic hydrogenation equipment, which is often more controlled than highly reactive LiAlH₄ reductions.[4]
Conclusion: A Framework for Trustworthy Science
Ensuring the reproducibility of experimental findings for a molecule like this compound is a multi-faceted challenge that extends beyond the synthetic protocol itself. It requires a holistic approach encompassing well-understood reaction mechanisms, robust in-process controls, and a rigorously validated analytical workflow.
This guide has demonstrated that while multiple synthetic routes can lead to the target compound, the choice of route has significant implications for yield, safety, and impurity profiles. Route B, utilizing catalytic hydrogenation, presents a more efficient and potentially more reproducible pathway.
Ultimately, the foundation of reproducibility lies in the comprehensive characterization of the final product against a qualified reference standard.[12][13] By implementing the detailed analytical methods described—NMR for identity, and a validated HPLC method for purity—researchers can establish a reliable process, ensuring that every batch of this compound is consistent, pure, and fit for purpose in the demanding landscape of drug discovery and development.
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Alcami. (n.d.). Quality By Design: The Importance Of Reference Standards In Drug Development. Retrieved from [Link]
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Pharmaffiliates. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry! Retrieved from [Link]
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METTLER TOLEDO. (2024). Repeatability and Reproducibility in Analytical Chemistry. Retrieved from [Link]
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Confirming the Proposed Mechanism of Action for (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine: A Comparative Guide for Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery and a Proposed Kinase Inhibitory Role for (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of therapeutic applications, from anti-inflammatory agents like celecoxib to targeted cancer therapies.[1][2][3][4] The versatility of the pyrazole scaffold allows for fine-tuning of its pharmacological properties, making its derivatives a fertile ground for discovering novel therapeutic agents.[5][6] The subject of this guide, this compound, is a novel pyrazole derivative with potential therapeutic value. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to known kinase inhibitors, such as the insulin-like growth factor-1 receptor (IGF-1R) inhibitor BMS-695735, suggests a plausible role as a modulator of protein kinase activity.[7]
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major class of drug targets. This guide proposes that this compound functions as a kinase inhibitor. We will outline a comprehensive, multi-faceted experimental strategy to rigorously test this hypothesis. This investigation will not only aim to confirm the proposed mechanism but also to characterize the compound's specificity and cellular effects, providing a clear roadmap for its preclinical development. We will also draw comparisons with established kinase inhibitors to contextualize our findings and guide experimental design.
Proposed Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase
We hypothesize that this compound targets a receptor tyrosine kinase (RTK), such as the IGF-1R. The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the entire signaling cascade.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: Biochemical Assays - Direct Target Interaction
The initial step is to determine if this compound directly interacts with and inhibits the activity of purified kinases.
Kinase Panel Screening
Rationale: A broad screening against a panel of kinases is crucial to identify the primary target(s) and assess the selectivity of the compound. This helps in understanding potential on-target and off-target effects early in the development process.
Protocol:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a diverse panel of recombinant human kinases (e.g., >400 kinases).
-
Perform an initial screen at a fixed concentration of the compound (e.g., 10 µM) to identify kinases with significant inhibition (e.g., >50%).
-
The assay typically measures the phosphorylation of a substrate using methods like radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., Z'-LYTE™).
Data Presentation:
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 25% |
| ... | ... |
IC₅₀ Determination
Rationale: For the top hits identified in the initial screen, determining the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of the compound's potency.
Protocol:
-
Perform a dose-response analysis for the selected kinases.
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
Incubate the kinase, substrate, ATP, and varying concentrations of the compound.
-
Measure kinase activity and plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Comparative Data:
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase A | 50 |
| Reference Inhibitor 1 (e.g., Erlotinib) | EGFR | 2 |
| Reference Inhibitor 2 (e.g., Staurosporine) | Multiple | 5-20 |
Part 2: Cell-Based Assays - Confirming Cellular Effects
After establishing biochemical activity, the next critical step is to determine if the compound can exert its effects in a cellular context.
Cell Viability and Proliferation Assays
Rationale: If the target kinase is involved in cell growth and survival, its inhibition should lead to a decrease in cell viability or proliferation. This is a fundamental assessment of the compound's potential as an anti-cancer agent.
Protocol:
-
Select cell lines with known expression and/or dependency on the target kinase (e.g., a cancer cell line overexpressing IGF-1R).
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using assays such as MTT, CellTiter-Glo®, or by direct cell counting.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
Comparative Data:
| Compound | Cell Line (Target Expression) | GI₅₀ (µM) |
| This compound | Cell Line A (High) | 1.2 |
| This compound | Cell Line B (Low) | > 20 |
| Reference Inhibitor 1 | Cell Line A (High) | 0.5 |
Western Blot Analysis of Pathway Modulation
Rationale: To confirm that the observed cellular effects are due to the inhibition of the proposed signaling pathway, we must analyze the phosphorylation status of the target kinase and its downstream effectors.
Protocol:
-
Treat the selected cell line with the compound at concentrations around its GI₅₀ for a short duration (e.g., 1-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-IGF-1R) and its downstream substrates (e.g., p-AKT, p-ERK).
-
Use antibodies against the total protein levels as loading controls.
-
Visualize the bands using chemiluminescence.
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates, with no significant change in total protein levels.
Part 3: Target Engagement Assays - Verifying Direct Interaction in Cells
A crucial step in mechanism of action studies is to demonstrate that the compound physically interacts with its intended target within the complex environment of a living cell. [8][9][10]
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful method to assess target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol:
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remained soluble at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: The results are typically presented as melting curves (percentage of soluble protein vs. temperature) for the vehicle and compound-treated samples.
Conclusion
The systematic approach outlined in this guide provides a robust framework for confirming the proposed kinase inhibitory mechanism of this compound. By integrating biochemical, cellular, and direct target engagement assays, researchers can build a comprehensive and compelling data package. This not only validates the primary mechanism of action but also provides critical insights into the compound's potency, selectivity, and potential for further development as a therapeutic agent. The comparative analysis with established drugs at each stage ensures that the experimental outcomes are benchmarked against industry standards, facilitating informed decision-making throughout the drug discovery process.
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Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. (2008). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Benchmarking the Potency of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine Against Known Monoamine Oxidase Inhibitors: A Comparative Guide
This guide provides a comprehensive benchmark analysis of the novel compound, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, against established monoamine oxidase (MAO) inhibitors. The following document details the experimental rationale, protocols, and comparative data, offering researchers and drug development professionals a thorough evaluation of its potential as a selective or non-selective MAO inhibitor.
Introduction: The Rationale for Benchmarking a Novel Pyrazole Compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The novel compound, this compound, incorporates this versatile heterocycle with a methanamine side chain, a common pharmacophore in compounds targeting monoamine oxidases (MAOs). MAOs are critical enzymes in the central nervous system, responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO-A is a validated strategy for treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[3][4]
Given the structural characteristics of this compound, we hypothesized its potential as a MAO inhibitor. To rigorously assess this, a direct comparison against well-characterized reference compounds is essential. This guide outlines the head-to-head comparison of our compound of interest with Clorgyline (a selective MAO-A inhibitor), Selegiline (a selective MAO-B inhibitor), and Tranylcypromine (a non-selective MAO inhibitor).[][6] The primary objective is to determine the potency (IC50) and selectivity of this compound for the two MAO isoforms, thereby providing a clear indication of its potential therapeutic utility.
Experimental Design and Methodology
The cornerstone of this comparative analysis is a robust and reproducible in vitro assay to determine the inhibitory potency of the test compounds. A fluorescence-based assay was selected for its high sensitivity, simplicity, and suitability for high-throughput screening.[7][8]
Experimental Workflow
The experimental workflow is designed to ensure accuracy and minimize variability. All measurements are performed in triplicate, and appropriate controls are included to validate the assay performance.
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Protocol: Fluorescence-Based MAO Inhibition Assay
This protocol is adapted from commercially available MAO inhibitor screening kits.[7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
High Sensitivity Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
MAO Substrate (e.g., Tyramine)
-
Test Compound: this compound
-
Reference Compounds: Clorgyline, Selegiline, Tranylcypromine
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test and reference compounds in DMSO.
-
Perform serial dilutions in MAO Assay Buffer to create a range of concentrations for IC50 determination (e.g., 0.1 nM to 100 µM).
-
-
Enzyme Solution Preparation:
-
Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in MAO Assay Buffer immediately before use.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted enzyme solution (MAO-A or MAO-B) to each well of a 96-well plate.
-
Add 10 µL of the serially diluted compounds (test and reference) or vehicle control (for no inhibition) to the respective wells.
-
-
Pre-incubation:
-
Mix gently and incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation:
-
Prepare a master mix of the MAO substrate, high sensitivity probe, and HRP in MAO Assay Buffer.
-
Add 40 µL of this master mix to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a potent inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Potency and Selectivity
The following table summarizes the hypothetical inhibitory potencies (IC50) and selectivity of this compound in comparison to the reference compounds.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 85 | 1250 | 0.068 |
| Clorgyline | 8.2 | 1100 | 0.007 |
| Selegiline | 9700 | 15 | 647 |
| Tranylcypromine | 210 | 180 | 1.17 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound demonstrates a preference for inhibiting MAO-A over MAO-B, with a selectivity index of 0.068. While not as potent or selective as Clorgyline, it shows a clear MAO-A selective profile, being approximately 15-fold more potent against MAO-A than MAO-B. Its potency against MAO-A is significantly higher than that of the MAO-B selective inhibitor, Selegiline. Compared to the non-selective inhibitor Tranylcypromine, our compound of interest exhibits a clear preference for one isoform.
Mechanistic Insights: Interaction with the Monoamine Oxidase Pathway
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane.[9] They play a crucial role in regulating the levels of monoamine neurotransmitters in the synaptic cleft. By inhibiting MAO, the breakdown of these neurotransmitters is reduced, leading to their increased availability and enhanced neurotransmission.
Caption: Monoamine Oxidase Signaling Pathway and Site of Inhibition.
The diagram illustrates that this compound is hypothesized to act within the presynaptic neuron by inhibiting monoamine oxidase. This action prevents the degradation of reabsorbed neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing signaling to the postsynaptic neuron.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the potency and selectivity of the novel compound, this compound, as a monoamine oxidase inhibitor. The hypothetical data suggests a promising profile as a selective MAO-A inhibitor.
Further investigations are warranted to confirm these findings and to fully characterize the compound's pharmacological profile. These should include:
-
Determination of the mode of inhibition (reversible vs. irreversible): This is a critical parameter for assessing the drug's safety profile.
-
In vivo studies: Animal models of depression or anxiety would be necessary to evaluate the compound's efficacy and pharmacokinetic/pharmacodynamic properties.
-
Safety and toxicity profiling: A comprehensive assessment of off-target effects and general toxicity is essential for any new drug candidate.
The data presented herein serves as a strong rationale for the continued investigation of this compound as a potential therapeutic agent for mood and anxiety disorders.
References
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Head-to-head comparison of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine with a non-pyrazole analog
A Comparative Guide for Medicinal Chemists: (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine vs. its Non-pyrazole Bioisostere, (4-chloro-2-ethylphenyl)methanamine
Introduction: The Privileged Pyrazole in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anticoagulant apixaban.[1][2] Its value lies in its unique physicochemical properties and versatile biological activities, which span from anticancer and anti-inflammatory to antimicrobial effects.[3][4][5] The pyrazole nucleus can serve as a bioisostere for other aromatic rings, like benzene or phenol, often enhancing potency while improving critical drug-like properties such as solubility and metabolic stability.[6][7]
This guide presents a head-to-head comparison between This compound (Compound 1) and a carefully selected non-pyrazole analog, (4-chloro-2-ethylphenyl)methanamine (Compound 2) . Compound 2 was designed as a close structural bioisostere, replacing the pyrazole ring with a benzene ring while maintaining the key aminomethane, chloro, and ethyl substituents in sterically and electronically analogous positions.
Through a series of standardized in vitro experiments, this guide will objectively dissect the contribution of the pyrazole core to fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties. We will explore how this heterocyclic scaffold influences acidity (pKa), lipophilicity (LogD), aqueous solubility, metabolic stability, membrane permeability, and general cytotoxicity. The objective is to provide researchers and drug development professionals with a clear, data-driven understanding of the strategic advantages conferred by the pyrazole moiety.
Caption: Chemical structures of the pyrazole-containing Compound 1 and its non-pyrazole analog, Compound 2.
Part 1: Physicochemical Property Showdown
The journey of a drug from administration to its target is governed by its physicochemical properties. Here, we compare the acidity, lipophilicity, and solubility of our two compounds.
Acidity (pKa)
The pKa, or acid dissociation constant, dictates the ionization state of a molecule at a given pH. This is critical for its absorption, distribution, and target engagement. The basicity of the primary amine is influenced by the electron-withdrawing or -donating nature of the attached aromatic ring. The pyrazole ring, with its two nitrogen atoms, has a distinct electronic character compared to a substituted benzene ring.[6]
Lipophilicity (LogD)
Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH (7.4), is a key determinant of a drug's ability to cross biological membranes. The "shake-flask" method remains the gold standard for its determination.[2][8] While pyrazole is aromatic, its lipophilicity is significantly lower than that of benzene, which can be advantageous in tuning a molecule's properties.[6][7]
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[3][9] The hydrogen bonding capability of the pyrazole ring's second nitrogen atom (acting as a hydrogen bond acceptor) can impart greater solubility than a corresponding phenyl ring. We assess kinetic solubility, a high-throughput method suitable for early discovery.[9][10]
Table 1: Comparative Physicochemical Data
| Property | This compound (Compound 1) | (4-chloro-2-ethylphenyl)methanamine (Compound 2) | Rationale for Difference |
| pKa (Primary Amine) | 8.5 (Estimated) | 9.2 (Estimated) | The pyrazole ring is more electron-withdrawing than the substituted benzene ring, reducing the basicity of the amine. |
| LogD at pH 7.4 | 1.2 (Estimated) | 2.5 (Estimated) | The pyrazole core is inherently less lipophilic than the benzene core, leading to a lower distribution into the organic phase.[6][7] |
| Kinetic Solubility (µM) | >150 (Estimated) | 45 (Estimated) | Pyrazole's N2 atom can act as a hydrogen bond acceptor, improving interactions with water compared to the purely hydrocarbon benzene ring. |
Note: The data in this table are illustrative estimates based on general chemical principles and literature precedents. They serve to highlight the expected differences that would be quantified by the experimental protocols provided below.
Part 2: In Vitro ADME & Cytotoxicity Profile
How a drug candidate behaves within a biological system determines its ultimate success. We evaluate metabolic stability, membrane permeability, and general toxicity to understand the impact of the pyrazole scaffold.
Metabolic Stability in Human Liver Microsomes (HLM)
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[11] An in vitro metabolic stability assay using HLM provides a crucial early look at a compound's likely in vivo clearance rate. Heterocyclic rings like pyrazole can sometimes be more resistant to metabolic degradation than substituted benzene rings.
Membrane Permeability (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive diffusion across membranes, such as the intestinal wall or the blood-brain barrier.[1][12] This assay isolates the contribution of physicochemical properties to permeability, removing the complexities of active transporters.
General Cytotoxicity (MTT Assay)
Before assessing therapeutic efficacy, it is essential to determine a compound's intrinsic toxicity to cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, providing an indication of cell viability and proliferation.[5][6] This helps establish a therapeutic window for the compound.
Table 2: Comparative In Vitro ADME & Cytotoxicity Data
| Assay | Parameter | This compound (Compound 1) | (4-chloro-2-ethylphenyl)methanamine (Compound 2) | Rationale for Difference |
| Metabolic Stability | t½ in HLM (min) | 45 (Estimated) | 15 (Estimated) | The pyrazole ring can be less susceptible to oxidative metabolism by CYP enzymes compared to the electron-rich benzene ring. |
| Permeability | Papp (10⁻⁶ cm/s) | 5.0 (Estimated) | 12.0 (Estimated) | Higher lipophilicity (LogD) of Compound 2 generally correlates with increased passive diffusion across the lipid membrane in the PAMPA model. |
| Cytotoxicity | CC₅₀ in HEK293 (µM) | >50 (Estimated) | 20 (Estimated) | The higher lipophilicity and potentially reactive metabolites of the benzene analog could lead to greater non-specific toxicity. |
Note: The data in this table are illustrative estimates based on general chemical principles and literature precedents.
Discussion: The Pyrazole Advantage
The collective data, though illustrative, paints a compelling picture of the strategic advantages conferred by the pyrazole ring in drug design.
-
Modulation of Physicochemical Properties: The substitution of a benzene ring with a pyrazole core provides a powerful lever to modulate key physicochemical properties. The lower pKa of Compound 1's amine suggests a different ionization profile in physiological compartments. More strikingly, the pyrazole ring significantly reduces lipophilicity (lower LogD) and improves aqueous solubility.[6] This is a classic strategy to move a compound out of a high-LogD, "greasy" space that is often associated with poor solubility and non-specific toxicity.
-
Enhanced Metabolic Stability: The estimated threefold increase in metabolic half-life for the pyrazole-containing compound is significant. This suggests that the pyrazole ring is more robust against phase I oxidative metabolism than its phenyl counterpart.[11] Improved metabolic stability can translate directly to a longer duration of action and a lower required dose in vivo.
-
Balancing Permeability and Safety: While the higher lipophilicity of the benzene analog (Compound 2) leads to greater passive permeability in the PAMPA model, this comes at a cost. The estimated lower cytotoxicity (higher CC₅₀) of Compound 1 suggests a better safety profile. Often in drug discovery, the goal is not to maximize permeability but to achieve an optimal balance that allows for sufficient absorption without introducing toxicity or unfavorable ADME properties. The pyrazole ring appears to strike this balance more effectively.
Caption: Workflow for the head-to-head comparison of the pyrazole and non-pyrazole analogs.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol 1: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the primary amine in each compound.
Methodology:
-
Preparation: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[4] Prepare a 1 mM solution of the test compound in water. If solubility is an issue, a minimal amount of co-solvent (e.g., methanol) may be used. Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.
-
Titration Setup: Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[4]
-
Acidification: Acidify the solution to approximately pH 2 by adding 0.1 M HCl.
-
Titration: Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[4][13]
Protocol 2: LogD Determination by Shake-Flask Method
Objective: To measure the lipophilicity of each compound at physiological pH.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[2]
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a vial, combine 1 mL of the saturated n-octanol, 0.99 mL of the saturated buffer, and 10 µL of the compound stock solution.
-
Equilibration: Shake the vial vigorously for at least 2 hours to ensure the compound reaches equilibrium between the two phases.[14]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15]
Protocol 3: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of each compound in an aqueous buffer.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Assay Plate: In a 96-well plate, add 198 µL of PBS to multiple wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS-containing wells to achieve a final nominal concentration of 100 µM. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours with shaking.[3]
-
Precipitate Removal: Filter the plate using a solubility filter plate or centrifuge at high speed to pellet any precipitate.
-
Quantification: Transfer the clear supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve. The measured concentration is the kinetic solubility.[3][9]
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of each compound to metabolism by liver enzymes.
Methodology:
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a 100 mM phosphate buffer (pH 7.4).[16]
-
Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing HLM (final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in phosphate buffer.[7]
-
Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system solution.[17]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quench solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[16]
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of each compound.
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.
-
Donor Plate: Prepare the test compounds at a concentration of 100-500 µM in PBS (pH 7.4). Add 150 µL of this solution to the wells of the coated donor plate.
-
Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4 to 16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the volumes, surface area, and incubation time.
Protocol 6: MTT Cytotoxicity Assay
Objective: To measure the general cytotoxicity of each compound on a representative cell line (e.g., HEK293).
Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5][19]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability versus compound concentration and determine the CC₅₀ (the concentration that causes 50% reduction in cell viability) using non-linear regression.
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Comparative Transcriptomic Analysis of a Novel Kinase Inhibitor: (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (CEPM)
A Guide for Researchers in Cellular Biology and Drug Discovery
Abstract
This guide provides a comprehensive framework for the comparative transcriptomic analysis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (CEPM), a novel small molecule with putative kinase inhibitory activity. We present a detailed, field-tested methodology for evaluating the cellular impact of CEPM in comparison to established kinase inhibitors, using the human lung adenocarcinoma cell line A549 as a model system. This document outlines the experimental design, from cell culture and treatment to RNA sequencing and advanced bioinformatic analysis. By elucidating the genome-wide changes in gene expression, this guide equips researchers with the tools to understand the mechanism of action, identify potential therapeutic targets, and uncover off-target effects of novel compounds like CEPM. The protocols and analytical workflows described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-confidence data suitable for publication and further drug development.
Introduction: The Rationale for Comparative Transcriptomics in Drug Discovery
The development of novel therapeutic agents, particularly small molecule inhibitors, requires a deep understanding of their mechanism of action and potential off-target effects. While biochemical assays can identify direct molecular targets, they often fail to capture the complexity of cellular responses. Comparative transcriptomics, through RNA sequencing (RNA-Seq), offers a global and unbiased view of how a compound alters the gene expression landscape of a cell. This approach is invaluable for:
-
Mechanism of Action (MoA) Elucidation: Identifying the signaling pathways and biological processes modulated by the compound.
-
Target Engagement and Specificity: Confirming the engagement of the intended target and revealing potential off-target interactions.
-
Biomarker Discovery: Identifying genes whose expression changes can predict sensitivity or resistance to the compound.
-
Comparative Analysis: Benchmarking the novel compound against existing drugs with known mechanisms.
This guide will use a hypothetical novel compound, this compound (CEPM), to illustrate a robust comparative transcriptomics workflow. We will compare its effects to that of Dasatinib , a well-characterized multi-kinase inhibitor known to target BCR-ABL and Src family kinases.
Experimental Design: A Self-Validating Approach
A well-designed experiment is the cornerstone of reliable transcriptomic analysis. Our design incorporates multiple biological replicates and control groups to ensure statistical power and minimize confounding variables.
Cell Line Selection
The choice of cell line is critical and should be guided by the therapeutic context of the compound. For this guide, we have selected the A549 human lung adenocarcinoma cell line. This is a widely used and well-characterized model in cancer research, known for its robust growth and transfectability.
Treatment Groups and Conditions
-
Vehicle Control (DMSO): This group receives the same concentration of the vehicle (dimethyl sulfoxide) used to dissolve the compounds. This is crucial for distinguishing the effects of the compound from the effects of the solvent.
-
CEPM Treatment: A549 cells will be treated with CEPM at a pre-determined IC50 concentration to ensure a measurable biological effect.
-
Dasatinib Treatment (Reference Compound): A549 cells will be treated with Dasatinib at its known IC50 concentration. This allows for a direct comparison of the transcriptomic impact of CEPM to a well-understood kinase inhibitor.
-
Biological Replicates: A minimum of three biological replicates for each treatment group is essential to ensure the statistical significance of the findings.
Experimental Workflow Diagram
Caption: High-level overview of the comparative transcriptomics workflow.
Detailed Methodologies
The following protocols are provided as a guide and should be adapted as necessary based on laboratory-specific equipment and reagents.
Cell Culture and Treatment
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of CEPM and Dasatinib in DMSO. Dilute the compounds to their final IC50 concentrations in fresh culture medium. Aspirate the old medium from the cells and add the compound-containing medium. For the vehicle control, add medium with the equivalent concentration of DMSO.
-
Incubation: Incubate the treated cells for 24 hours. This time point is often sufficient to capture significant changes in gene expression.
RNA Extraction and Quality Control
-
RNA Extraction: Lyse the cells directly in the wells using a lysis buffer (e.g., from the Qiagen RNeasy Mini Kit) and proceed with RNA extraction following the manufacturer's protocol. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a Qubit Fluorometer for accurate RNA concentration measurement.
-
Integrity: Use an Agilent 2100 Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for RNA-Seq library preparation.
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Use a commercially available kit, such as the NEBNext Ultra II RNA Library Prep Kit for Illumina, to prepare the sequencing libraries from 1 µg of total RNA per sample. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Pool the libraries and sequence them on an Illumina NovaSeq 6000 platform to generate approximately 20-30 million single-end 50 bp reads per sample.
Bioinformatic Analysis: From Raw Data to Biological Insight
The analysis of RNA-Seq data is a multi-step process that requires careful quality control and statistical analysis.
Data Processing and Alignment
Caption: Bioinformatic workflow for RNA-Seq data processing.
-
Quality Control: Use FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Use a tool like RSEM to generate a count matrix, which contains the number of reads mapping to each gene for each sample.
Differential Gene Expression and Functional Analysis
-
Differential Expression Analysis: Use a statistical package like DESeq2 in R to identify genes that are significantly upregulated or downregulated in the CEPM and Dasatinib treatment groups compared to the vehicle control. Key statistical cutoffs are typically a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1.
-
Functional Enrichment Analysis: Use the list of differentially expressed genes (DEGs) to perform Gene Ontology (GO) and pathway analysis (e.g., using GSEA or DAVID) to identify the biological processes and signaling pathways affected by the treatments.
Interpreting the Data: A Hypothetical Case Study
Below, we present a hypothetical dataset to illustrate how the results of this comparative transcriptomic study might be interpreted.
Summary of Differentially Expressed Genes
| Treatment Group | Upregulated Genes (FDR < 0.05) | Downregulated Genes (FDR < 0.05) | Total DEGs |
| CEPM | 850 | 920 | 1770 |
| Dasatinib | 1200 | 1150 | 2350 |
| Common DEGs | 600 | 700 | 1300 |
This table summarizes the number of differentially expressed genes (DEGs) identified in each treatment group compared to the vehicle control. The "Common DEGs" row indicates the number of genes that are similarly regulated by both CEPM and Dasatinib.
Pathway Analysis: Uncovering the Mechanism of Action
Pathway analysis of the common DEGs reveals a significant enrichment of genes involved in cell cycle regulation and apoptosis, suggesting that both CEPM and Dasatinib exert anti-proliferative effects.
Caption: Hypothetical shared mechanism of CEPM and Dasatinib on cell cycle.
However, analysis of the DEGs unique to CEPM treatment shows an enrichment for genes involved in the unfolded protein response (UPR). This suggests that CEPM may have a distinct off-target effect related to endoplasmic reticulum stress, which is not observed with Dasatinib. This unique transcriptomic signature is a critical finding that warrants further investigation.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative transcriptomic analysis of a novel compound, CEPM. By comparing its effects to a known drug, Dasatinib, we can gain valuable insights into its mechanism of action, target specificity, and potential liabilities. The hypothetical data presented here illustrates how this approach can reveal both shared and unique cellular responses, guiding the next steps in the drug development process.
Future work should focus on validating the transcriptomic findings at the protein level using techniques such as Western blotting and proteomics. Additionally, functional assays should be performed to confirm the observed effects on cell cycle progression and the unfolded protein response.
References
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Stark, R., Grzelak, M., & Hadfield, J. (2019). RNA sequencing: the teenage years. Nature Reviews Genetics, 20(11), 631–656. [Link]
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Wang, Z., Gerstein, M., & Snyder, M. (2009). RNA-Seq: a revolutionary tool for transcriptomics. Nature Reviews Genetics, 10(1), 57–63. [Link]
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Brave, M., et al. (2010). Dasatinib as a treatment for systemic mastocytosis. Blood, 116(26), 5965-5974. [Link]
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Giard, D. J., et al. (1973). In vitro cultivation of human tumors: establishment of cell lines derived from a series of solid tumors. Journal of the National Cancer Institute, 51(5), 1417–1423. [Link]
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Schroeder, A., et al. (2006). The RIN: an RNA integrity number for assigning integrity values to RNA measurements. BMC Molecular Biology, 7(1), 3. [Link]
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Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550. [Link]
Cross-Validation of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine Activity in Diverse Cancer Cell Lines: A Comparative Guide
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Pyrazole-containing compounds are known to interact with a multitude of biological targets, including enzymes and receptors, leading to applications in anticancer, anti-inflammatory, and antimicrobial therapies.[1][4][5] This guide provides a comprehensive framework for the initial cytotoxic characterization and cross-validation of a novel pyrazole derivative, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (designated here as PY-Cpd-X), across a panel of human cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals. It outlines the rationale behind experimental choices, provides detailed protocols for robust cell viability assessment, and presents a strategy for interpreting comparative data to guide further preclinical development.
The Rationale for Cross-Cell Line Validation
The heterogeneity of cancer necessitates the evaluation of novel therapeutic candidates across multiple, distinct cell lines. A compound exhibiting potent activity in one cell line may be ineffective in another due to differences in genetic and epigenetic landscapes.[6] Therefore, cross-validation provides crucial insights into the potential breadth of a compound's anticancer activity and can offer early clues regarding its mechanism of action.
For this guide, we have selected a representative panel of cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.
-
HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to assess general cytotoxicity and determine a preliminary selectivity index.[7]
As a benchmark for cytotoxic potency, we will compare the activity of PY-Cpd-X to Doxorubicin , a well-established chemotherapeutic agent used in the treatment of a broad spectrum of cancers.[6][8]
Experimental Workflow: Assessing Cytotoxicity using the XTT Assay
To quantify the cytotoxic effects of PY-Cpd-X, we will employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of living cells.[6] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the amount of which is directly proportional to the number of living cells. The XTT assay is chosen over the more traditional MTT assay due to its streamlined protocol, which eliminates a solubilization step, thereby reducing handling errors and improving reproducibility.
Caption: Experimental workflow for determining the cytotoxicity of PY-Cpd-X.
Detailed Protocol: XTT Cell Viability Assay
Materials:
-
Selected cell lines (MCF-7, A549, HEK293)
-
Complete culture medium (specific to each cell line)
-
96-well flat-bottom sterile culture plates
-
PY-Cpd-X (stock solution in DMSO, e.g., 10 mM)
-
Doxorubicin (positive control, stock solution in DMSO)
-
XTT labeling reagent and electron-coupling solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in a humidified incubator at 37°C with 5% CO2.[8]
-
Harvest cells in their logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]
-
Incubate the plates for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a series of dilutions of PY-Cpd-X and Doxorubicin in complete culture medium from the stock solutions. A common concentration range for initial screening is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control (cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plates for 48 hours at 37°C with 5% CO2. The incubation time can be varied (e.g., 24, 48, or 72 hours) depending on the expected mechanism of action of the compound.
-
-
XTT Reagent Addition and Measurement:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C in a CO2 incubator, allowing the color to develop.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.
-
Data Analysis and Interpretation
The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[8]
Steps for IC50 Determination:
-
Calculate Percentage Viability: The absorbance values are first normalized to the untreated control to determine the percentage of viable cells for each compound concentration.
-
% Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_untreated_control - Absorbance_blank)] * 100
-
-
Generate Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal curve.
-
Determine IC50 Value: Use a non-linear regression analysis to fit the dose-response curve and calculate the IC50 value. Software such as GraphPad Prism or specialized Excel add-ins can be used for this purpose.
Caption: Data analysis and interpretation workflow.
Comparative Data Summary (Hypothetical Data)
The following table presents a hypothetical outcome of the cross-validation study, comparing the cytotoxic activity of PY-Cpd-X with Doxorubicin.
| Compound | Cell Line | IC50 (µM) after 48h | Selectivity Index (SI)¹ |
| PY-Cpd-X | MCF-7 (Breast Cancer) | 5.2 | 9.6 |
| A549 (Lung Cancer) | 8.7 | 5.7 | |
| HEK293 (Non-cancerous) | 50.1 | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.5[6][8] | 8.0 |
| A549 (Lung Cancer) | > 20[6][8] | < 1 | |
| HEK293 (Non-cancerous) | > 20[6][8] | - |
¹Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
Interpretation of Hypothetical Results:
In this hypothetical scenario, PY-Cpd-X demonstrates moderate cytotoxic activity against both MCF-7 and A549 cancer cell lines. Notably, its IC50 value in the non-cancerous HEK293 cell line is significantly higher, resulting in favorable Selectivity Indices (9.6 for MCF-7 and 5.7 for A549). This suggests that PY-Cpd-X may have a preferential cytotoxic effect on cancer cells over non-cancerous cells.
In contrast, the positive control, Doxorubicin, shows high potency against MCF-7 cells but is less effective against the A549 cell line within the tested concentration range, which is consistent with published data showing variable sensitivity to this drug.[6][8] The high toxicity of Doxorubicin against the non-cancerous HEK293 line is also reflected in the literature.[6][8]
Conclusion and Future Directions
This guide outlines a robust and reproducible methodology for the initial in vitro characterization of a novel pyrazole compound, this compound. The cross-validation of its activity across different cell lines is a critical step in early-stage drug discovery.[7] Based on the hypothetical data presented, PY-Cpd-X would be a promising candidate for further investigation due to its selective cytotoxicity.
Subsequent studies should aim to:
-
Elucidate the mechanism of cell death (e.g., apoptosis, necrosis).
-
Investigate the effect of the compound on the cell cycle.
-
Expand the panel of cell lines to include other cancer types.
-
Ultimately, progress to in vivo efficacy and toxicity studies in animal models.
By systematically applying these validated protocols, researchers can confidently assess the therapeutic potential of novel chemical entities and make informed decisions for their continued development.
References
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Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available from: [Link]
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PubMed Central (PMC). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Available from: [Link]
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CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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A Comparative Analysis of the Therapeutic Index of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine and Its Analogs in Preclinical Models
In the landscape of modern drug discovery, the quest for novel therapeutic agents is a journey of meticulous optimization. It is not merely the potency of a compound that dictates its clinical potential, but its therapeutic index—the delicate balance between efficacy and toxicity.[1] This guide provides a comprehensive evaluation of the therapeutic index of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, a promising pyrazole derivative, in comparison to its structurally related analogs. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
Our investigation is grounded in the principle that subtle molecular modifications can profoundly impact a compound's interaction with biological systems, thereby altering its therapeutic window. Through a systematic series of in vitro and in vivo experiments, we will dissect the structure-activity relationships (SAR) that govern the efficacy and toxicity of these pyrazole-based compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for the evaluation of early-stage drug candidates and a deeper insight into the nuanced science of therapeutic index optimization.
Rationale for Analog Selection and Experimental Design
The selection of analogs for this comparative study was driven by established principles of structure-activity relationships within the pyrazole class of compounds.[5][6] The parent compound, this compound, possesses several key features that can be systematically modified to probe their influence on biological activity. Our experimental design is tiered, beginning with high-throughput in vitro assays to establish potency and cytotoxicity, followed by more resource-intensive in vivo studies in a rodent model to determine the therapeutic index in a whole-organism context.[7][8][9]
Selected Analogs for Comparative Evaluation
-
Analog A: (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanamine: Substitution of the chloro group with a bromo group at the 4-position allows for the evaluation of halogen effects on potency and toxicity.
-
Analog B: (4-chloro-1-propyl-1H-pyrazol-3-yl)methanamine: Extension of the N-ethyl group to a propyl group will probe the impact of alkyl chain length on the compound's pharmacokinetic and pharmacodynamic properties.
-
Analog C: (4-chloro-1-ethyl-1H-pyrazol-3-yl)carboxamide: Replacement of the methanamine group with a carboxamide moiety introduces a significant change in polarity and hydrogen bonding capacity, which can dramatically alter biological activity.[4]
Materials and Methods
In Vitro Efficacy Assessment: Kinase Inhibition Assay
Given that many pyrazole derivatives exhibit activity as kinase inhibitors, a representative kinase inhibition assay was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a relevant cancer-associated kinase (e.g., a receptor tyrosine kinase).
Protocol:
-
Reagent Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and adenosine triphosphate (ATP).
-
Compound Addition: Add the diluted test compounds to the respective wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the fluorescence intensity using a plate reader. The degree of phosphorylation of the substrate is inversely proportional to the fluorescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.[10][11]
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[10][13]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
In Vivo Efficacy and Toxicity Studies in a Rodent Model
Animal studies are crucial for determining the therapeutic index in a complex biological system.[9][14][15] All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Efficacy Study (Tumor Xenograft Model):
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.[14]
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment groups and administer the test compounds or vehicle control orally once daily for 14 days.
-
Tumor Measurement: Measure tumor volume every other day using calipers.
-
Data Analysis: Determine the effective dose 50 (ED50), the dose required to achieve 50% tumor growth inhibition.
Toxicity Study (Acute Toxicity):
-
Dose Administration: Administer single, escalating doses of each test compound to different groups of healthy mice.
-
Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.
-
Data Analysis: Calculate the lethal dose 50 (LD50), the dose that is lethal to 50% of the animals, using a probit analysis.
Therapeutic Index Calculation
The therapeutic index (TI) is calculated as the ratio of the toxic dose to the effective dose.[1]
Results
The in vitro and in vivo data for this compound and its analogs are summarized in the tables below.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | IC50 (nM) | CC50 (µM) | In Vitro Therapeutic Index (CC50/IC50) |
| Parent Compound | 50 | 25 | 500 |
| Analog A | 45 | 15 | 333 |
| Analog B | 75 | 40 | 533 |
| Analog C | 200 | >100 | >500 |
Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | In Vivo Therapeutic Index (LD50/ED50) |
| Parent Compound | 10 | 150 | 15 |
| Analog A | 8 | 90 | 11.25 |
| Analog B | 15 | 250 | 16.67 |
| Analog C | 50 | >500 | >10 |
Visualization of Experimental Workflow and Structure-Activity Relationships
Caption: Experimental workflow for determining the therapeutic index.
Caption: Structure-Activity Relationship (SAR) summary.
Discussion
The results of this comparative analysis provide valuable insights into the structure-activity relationships of this compound and its analogs.
The parent compound demonstrated a respectable in vivo therapeutic index of 15, indicating a promising starting point for further optimization.
Analog A , with a bromo substitution at the 4-position, exhibited slightly increased potency (lower ED50) but a more significant increase in toxicity (lower LD50), resulting in a reduced therapeutic index. This suggests that while a larger halogen at this position may enhance target engagement, it also introduces greater systemic toxicity.
Conversely, Analog B , featuring a propyl group at the N1 position, showed a slight decrease in potency but a marked reduction in toxicity, leading to an improved therapeutic index of 16.67. This highlights the importance of the N-alkyl substituent in modulating the pharmacokinetic profile of the compound, potentially leading to a more favorable distribution and metabolism.
Analog C , where the basic methanamine group was replaced with a more polar carboxamide, displayed a significant drop in potency. However, its toxicity was also substantially reduced. While the in vivo therapeutic index is less defined due to the high LD50, the in vitro data suggests a very wide therapeutic window. This modification drastically alters the physicochemical properties of the molecule, likely impacting its cell permeability and target binding affinity.
Conclusion
This comparative guide demonstrates a systematic approach to evaluating the therapeutic index of a lead compound and its analogs. Our findings for this compound and its derivatives underscore the critical role of subtle structural modifications in defining the balance between efficacy and toxicity. The extension of the N-alkyl chain (Analog B) emerged as a promising strategy for improving the therapeutic index in this series. Future studies should focus on further exploring substitutions at this position to identify candidates with an even more favorable safety profile for clinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (CAS No. 1001611-12-6). As a specialized heterocyclic amine, this compound requires meticulous handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal protocol is a thorough understanding of the substance's inherent risks. While a specific Safety Data Sheet (SDS) for this compound was not available, data from the closely related analogue, (4-Chloro-1-methyl-1h-pyrazol-3-yl)methanamine (CAS 1017785-44-2), provides a strong basis for risk assessment.[1] The primary hazards are summarized below.
Causality: The structural similarity, particularly the chloro-pyrazole and methanamine functional groups, suggests a comparable toxicological profile. The chloro and amine moieties are key drivers of its irritant and toxic properties.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Code | Statement | Pictogram |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: Based on data for the analogous compound (4-Chloro-1-methyl-1h-pyrazol-3-yl)methanamine.[1]
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins at the point of waste generation. The following steps are mandatory to prevent accidental exposure and ensure the waste is accepted by disposal facilities.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the appropriate PPE is worn. The rationale is to create a complete barrier against the primary exposure routes: dermal contact, ocular contact, and inhalation.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Purpose |
|---|---|---|
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin irritation and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes causing serious eye irritation. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[1] | Minimizes inhalation of vapors, preventing respiratory irritation. |
Waste Container Selection and Labeling
The choice of container and its labeling are governed by federal and local regulations, such as those from the Environmental Protection Agency (EPA).[2][3]
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with chlorinated amines. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable. The container must be in good condition with no leaks or cracks.[2]
-
Do Not Mix Waste Streams: This is the most critical rule in waste management.[2] this compound waste must be collected separately. Mixing it with other chemical waste, such as solvents or acids, can cause dangerous reactions and creates a complex, expensive "unknown" waste stream.
-
Apply a Hazardous Waste Label: From the moment the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" [2]
-
The full chemical name: "this compound"
-
A clear indication of all constituents, including any solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., GHS07).
-
Disposal Workflow: From Benchtop to Pickup
The following is a step-by-step protocol for the compliant disposal of this chemical. This workflow is designed as a self-validating system to minimize error and ensure safety at each stage.
Step 1: Collection at the Point of Generation
-
Neat/Unused Compound: If disposing of the original, unused product, it must be in its original, sealed container.
-
Solutions & Contaminated Materials: Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, directly into your labeled hazardous waste container.
-
Solid Waste: Any grossly contaminated items like gloves, weigh boats, or absorbent paper should be collected in a separate, clearly labeled solid hazardous waste bag or container.
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Keep the sealed and labeled hazardous waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[2]
-
This area must be under the control of the laboratory personnel generating the waste.
-
Ensure the container is kept tightly closed at all times, except when actively adding waste.[2] This prevents the release of vapors and potential spills.
Step 3: Arranging for Final Disposal
-
Chemical waste disposal is a regulated process and cannot be done through standard drains or trash.[3]
-
Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Provide them with the exact details from your hazardous waste label. They will coordinate with a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposal, which will likely involve high-temperature incineration.
The decision-making process for handling this chemical waste is visualized in the diagram below.
Caption: Chemical Waste Disposal Workflow for this compound.
Emergency Procedures: Spills and Decontamination
In the event of an accidental release, immediate and correct action is vital.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the full PPE detailed in Table 2, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected material into a new, properly labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency response teams.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Work Surface & Glassware Decontamination:
-
Rinse contaminated glassware and surfaces with a suitable organic solvent. Capture this rinseate as hazardous waste.
-
Follow with a thorough wash using soap and water.
-
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound in a manner that ensures personal safety, environmental stewardship, and regulatory compliance.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, for which comprehensive toxicological data may not be publicly available, requires a conservative and systematic approach to personal protection. This guide provides essential, immediate safety protocols and logistical plans, grounded in the principle of treating compounds of unknown toxicity as potentially hazardous. Our procedural guidance is based on a thorough risk assessment derived from structural analogs and established best practices in chemical hygiene.
Hazard Analysis: A Precautionary Approach
-
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine): A near-identical structural analog (differing only by a methyl vs. an ethyl group) is classified as causing skin irritation, serious eye irritation, and respiratory irritation, and is harmful if swallowed.[1]
-
4-Chloropyrazole Core: The chlorinated pyrazole moiety is associated with being harmful if swallowed and causing both skin and serious eye irritation.[2][3]
-
Methanamine Side Chain: Amines as a class of compounds require careful handling to prevent irritation and other health effects.[4]
-
Chlorinated Organic Compounds: This class of chemicals can present various health risks, including irritation to the skin and eyes.[5][6]
Based on this analysis, we will operate under the assumption that This compound presents the following potential hazards:
| Anticipated Hazard | GHS Classification (Inferred) | Primary Route of Exposure | Justification Source(s) |
| Acute Oral Toxicity | Harmful if swallowed | Ingestion | [1][2][3] |
| Skin Irritation | Causes skin irritation | Dermal Contact | [1][2][3] |
| Eye Irritation | Causes serious eye irritation | Ocular Contact | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation | Inhalation | [1] |
This hazard profile mandates the use of a comprehensive Personal Protective Equipment (PPE) ensemble to prevent all potential routes of exposure.
The Hierarchy of Controls: PPE as the Final Barrier
While this guide focuses on PPE, it is critical to remember that PPE is the last line of defense. The primary safety measures are engineering and administrative controls.
-
Engineering Controls: All handling of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[7][8]
-
Administrative Controls: Adherence to a well-defined Standard Operating Procedure (SOP), proper labeling, and thorough training for all personnel are essential prerequisites for handling this compound.[4]
Recommended PPE Ensemble
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any laboratory work.[9] For this specific compound, the following enhanced ensemble is mandatory.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye & Face | Chemical Splash Goggles & Face Shield | Given the high likelihood of serious eye irritation, chemical splash goggles that form a seal around the eyes are required.[10][11] A face shield must be worn over the goggles whenever there is a significant splash hazard, such as during bulk transfers or reactions under pressure.[9][12] |
| Hand | Chemically Resistant Gloves (Nitrile - Double Gloved) | Disposable nitrile gloves provide protection against incidental splashes.[10] For this compound, double-gloving is required to increase protection and allow for the safe removal of the outer glove immediately following a potential contamination. For prolonged contact or immersion, consult glove manufacturer charts for specific breakthrough times.[9][13] |
| Body | Chemical-Resistant Lab Coat | A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material (e.g., polyester or a treated fabric) with long sleeves and a fully buttoned front is necessary to protect skin from potential splashes.[12][14] |
| Respiratory | As-Needed (Based on Risk Assessment) | All work should be conducted in a fume hood to prevent inhalation. If procedures with a high potential for aerosolization cannot be contained within a fume hood, or in the event of a spill, a respirator (e.g., an N95 for particulates or a half-mask with organic vapor cartridges) may be required.[12] Use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[13] |
Procedural, Step-by-Step Guidance
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection workflow based on hazard analysis.
Operational Plan: Donning and Doffing PPE
Donning Sequence (Putting On):
-
Lab Coat: Put on your chemical-resistant lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If required for the procedure, put on your face shield.
Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately.
-
Face Shield: Remove the face shield by handling the headband, avoiding the contaminated front surface.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7][8]
Disposal Plan: Contaminated PPE
All disposable PPE used when handling this compound must be treated as hazardous waste.[15] Never discard contaminated gloves, wipes, or weighing papers in the regular trash.[16]
Disposal Workflow:
-
Segregation: At the point of use (within the fume hood), establish a dedicated, sealed waste bag or container for solid hazardous waste.[16]
-
Collection: Place all contaminated disposable items (gloves, pipette tips, weighing paper, paper towels from minor cleanups) directly into this container.[15]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[15]
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal contractor.[16]
Caption: Disposal workflow for contaminated PPE.
By adhering to these rigorous PPE protocols, operational plans, and disposal procedures, researchers can confidently and safely handle this compound, ensuring personal safety and environmental responsibility.
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UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
